Product packaging for 2-Methoxybutanoic acid(Cat. No.:CAS No. 56674-69-2)

2-Methoxybutanoic acid

Cat. No.: B1367196
CAS No.: 56674-69-2
M. Wt: 118.13 g/mol
InChI Key: GVSTYPOYHNVKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxybutanoic acid is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B1367196 2-Methoxybutanoic acid CAS No. 56674-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSTYPOYHNVKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507119
Record name 2-Methoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56674-69-2
Record name 2-Methoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybutanoic acid, a derivative of the short-chain fatty acid butanoic acid, presents a unique molecular structure with a methoxy (B1213986) group at the alpha-position. This substitution imparts specific physical and chemical characteristics that are of interest in various scientific disciplines, including organic synthesis and medicinal chemistry. The presence of both a carboxylic acid and an ether functional group, along with a chiral center, makes this compound a versatile molecule with potential for diverse applications. This technical guide provides a comprehensive overview of its known physical and chemical properties, supported by established experimental methodologies for their determination.

Physical Properties

This compound is a colorless to slightly yellow liquid at room temperature.[1] Its physical characteristics are influenced by its ability to form hydrogen bonds via its carboxylic acid group.[1] While experimental data for some physical properties are not widely available in the literature, the following tables summarize the reported and calculated values.

General and Thermodynamic Properties
PropertyValueNotes
Molecular Formula C5H10O3-
Molecular Weight 118.13 g/mol Calculated[1]
Physical State LiquidAt room temperature[1]
Boiling Point 215 °CExperimental value.
Melting Point Not availableConsistently reported as "n/a" in surveyed literature.[2]
Flash Point 90 °C-
Optical and Density Properties
PropertyValueNotes
Density 1.050 g/cm³Experimental value.
Refractive Index 1.42527Experimental value.
Solubility and Acidity
PropertyValueNotes
Solubility Soluble in organic solvents.[1]Specific aqueous solubility data is not readily available.
pKa Not availableExperimental value not found in the surveyed literature. As a carboxylic acid, it is expected to be a weak acid.[1] The methoxy group at the alpha position is an electron-donating group, which typically decreases the acidity of carboxylic acids by destabilizing the carboxylate anion.[1]

Chemical Properties

The chemical behavior of this compound is dictated by its primary functional groups: the carboxylic acid and the methoxy group.

Reactivity

The carboxylic acid moiety allows for typical reactions of this functional group, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form 2-methoxybutanoate esters.[1]

  • Amidation: Reaction with amines to form 2-methoxybutanamides.[1]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-methoxybutanol.[1]

  • Salt Formation: As an acid, it reacts with bases to form carboxylate salts.[1]

The methoxy group at the alpha-position introduces steric and electronic effects that can influence the reactivity of the carboxylic acid group.[1]

Stereochemistry

The carbon atom at the second position (C2) is a chiral center, meaning this compound can exist as a pair of enantiomers: (R)-2-methoxybutanoic acid and (S)-2-methoxybutanoic acid. This stereoisomerism is a critical consideration in pharmaceutical and biological applications where specific three-dimensional structures are often required for molecular recognition and activity.[1]

Experimental Protocols

While specific experimental data for all properties of this compound are not available, the following are detailed methodologies for determining its key physical and chemical characteristics.

Synthesis of 2-Methoxyalkanoic Acids

A general method for the preparation of 2-methoxyalkanoic acids involves the oxidation of the corresponding 2-methoxyalkanols.

Protocol:

  • The oxidation of a 2-methoxyalkanol is carried out using nitric acid in the presence of vanadate (B1173111) ions as a catalyst.[3]

  • The reaction temperature is maintained between 40°C and 60°C.[3]

  • Following the initial oxidation, the reaction mixture is heated to 60°C to 100°C after the addition of an excess of formaldehyde, paraformaldehyde, trioxane, or formic acid.[3]

  • The mixture is then heated above 100°C at normal pressure to distill off water.[3]

  • The final 2-methoxyalkanoic acid product is isolated by distillation.[3]

G Workflow for the Synthesis of 2-Methoxyalkanoic Acids cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification cluster_product Product reactant1 2-Methoxyalkanol step1 Oxidation at 40-60°C reactant1->step1 reactant2 Nitric Acid reactant2->step1 catalyst Vanadate Ions catalyst->step1 step2 Addition of Formaldehyde/Formic Acid step1->step2 step3 Heating to 60-100°C step2->step3 step4 Heating >100°C to remove water step3->step4 purification Distillation step4->purification product 2-Methoxyalkanoic Acid purification->product

Synthesis of 2-Methoxyalkanoic Acids
Determination of Boiling Point (Thiele Tube Method)

Protocol:

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • The temperature is raised until a steady stream of bubbles emerges from the capillary tube.

  • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

G Boiling Point Determination Workflow (Thiele Tube) start Start prep Prepare Sample: - Fill fusion tube - Insert inverted capillary start->prep setup Assemble Apparatus: - Attach to thermometer - Place in Thiele tube prep->setup heat Heat Gently setup->heat observe_bubbles Observe for steady stream of bubbles heat->observe_bubbles cool Remove Heat observe_bubbles->cool observe_entry Observe liquid entry into capillary cool->observe_entry record Record Temperature (Boiling Point) observe_entry->record end End record->end

Boiling Point Determination Workflow
Determination of Density

Protocol:

  • The mass of a clean, dry pycnometer (density bottle) is accurately measured.

  • The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the mass is measured again.

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water), and its mass is measured.

  • The density of the sample liquid is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

G Density Determination Workflow (Pycnometer) start Start weigh_empty Weigh empty pycnometer start->weigh_empty fill_sample Fill with sample liquid weigh_empty->fill_sample weigh_sample Weigh pycnometer with sample fill_sample->weigh_sample fill_ref Fill with reference liquid (e.g., water) weigh_sample->fill_ref weigh_ref Weigh pycnometer with reference fill_ref->weigh_ref calculate Calculate Density weigh_ref->calculate end End calculate->end

Density Determination Workflow
Determination of pKa by Potentiometric Titration

Protocol:

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

G pKa Determination by Potentiometric Titration start Start prep_sol Prepare solution of This compound start->prep_sol calibrate Calibrate pH electrode prep_sol->calibrate titrate Titrate with standardized strong base (e.g., NaOH) calibrate->titrate record_ph Record pH after each addition of titrant titrate->record_ph record_ph->titrate Repeat until past equivalence point plot_curve Plot titration curve (pH vs. volume) record_ph->plot_curve determine_pka Determine pKa from half-equivalence point plot_curve->determine_pka end End determine_pka->end

pKa Determination Workflow

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a signal for the methoxy group (a singlet), a signal for the proton on the alpha-carbon (a multiplet), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms in different chemical environments. The carbonyl carbon of the carboxylic acid would appear at the lowest field.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the carbonyl group. A C-O stretching band for the ether linkage would also be present.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and involvement of this compound in signaling pathways are limited. However, as a short-chain fatty acid (SCFA) derivative, it may share some biological roles with this class of molecules. SCFAs, such as butyrate, propionate, and acetate, are known to be produced by the gut microbiota and play crucial roles in host physiology.[4][5][6][7]

The primary signaling mechanisms for SCFAs involve:

  • G-protein-coupled receptors (GPCRs): SCFAs can activate specific GPCRs, such as GPR41 and GPR43, which are involved in regulating inflammatory responses, as well as glucose and lipid metabolism.[4][6]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate, in particular, is a known inhibitor of HDACs, which leads to changes in gene expression and can affect cell proliferation, differentiation, and apoptosis.

Some short-chain fatty acid derivatives have been shown to stimulate cell proliferation and induce STAT-5 activation.[5] It is plausible that this compound could interact with similar pathways, but further experimental validation is required to confirm any specific biological activity.

G General Signaling Pathways of Short-Chain Fatty Acids cluster_mechanisms Primary Mechanisms cluster_cellular_effects Cellular Effects scfa Short-Chain Fatty Acids (e.g., Butyrate, Propionate) gpcr Activation of G-protein-coupled Receptors (GPR41, GPR43) scfa->gpcr hdac Inhibition of Histone Deacetylases (HDACs) scfa->hdac inflammation Modulation of Inflammation gpcr->inflammation metabolism Regulation of Glucose and Lipid Metabolism gpcr->metabolism gene_expression Alteration of Gene Expression hdac->gene_expression cell_cycle Control of Cell Proliferation, Differentiation, and Apoptosis gene_expression->cell_cycle

References

Unveiling the Presence of 2-Alkylbutanoic Acids in Nature: A Technical Guide on 2-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and natural product databases reveals no documented evidence of the natural occurrence of 2-Methoxybutanoic acid in plants or microbes. This technical guide, therefore, focuses on the structurally similar and well-documented naturally occurring compound, 2-Methylbutanoic acid . This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a thorough overview of its presence in the natural world, its biosynthetic origins, and the methodologies employed for its study.

Natural Occurrence of 2-Methylbutanoic Acid

2-Methylbutanoic acid is a branched-chain fatty acid that contributes to the characteristic aromas of a variety of natural products. It exists as two enantiomers, (R)- and (S)-2-methylbutanoic acid, which can have distinct sensory properties. The (S)-enantiomer is often described as having a fruity or cheesy aroma, while the (R)-enantiomer can have a more waxy or rancid scent. This compound is found in a wide array of plants, fruits, and fermented foods.

Occurrence in Plants and Fruits

(S)-2-Methylbutanoic acid is a common volatile compound in many fruits, contributing to their distinctive flavors. It has been identified in apples, apricots, and the scent of the orchid Luisia curtisii.[1] The (R)-enantiomer is notably found in cocoa beans.[1] Additionally, 2-methylbutanoic acid is a minor constituent of angelica root (Angelica archangelica) and valerian (Valeriana officinalis).[1]

Occurrence in Fermented Products and Microbial Sources

Microorganisms play a crucial role in the production of 2-methylbutanoic acid in fermented foods and beverages. It is a key flavor component in many types of cheese, beer, and wine. The metabolic activity of various bacteria and yeasts during fermentation processes leads to the formation of this and other volatile compounds that define the final product's sensory profile. For instance, certain microbial processes have been investigated for the selective production of optically active 2-methylbutyric acid.[2]

Quantitative Data on 2-Methylbutanoic Acid Occurrence

The concentration of 2-methylbutanoic acid can vary significantly depending on the natural source, cultivar, processing, and microbial strains involved in fermentation. The following table summarizes representative quantitative data from various studies.

Natural SourceEnantiomer(s)Concentration RangeReference
Apple (various cultivars)(S)-predominant0.1 - 5 µg/g[1]
Apricot (various cultivars)(S)-predominant0.5 - 10 µg/g[1]
Cocoa Beans(R)-predominantVaries with fermentation[1]
Fermented Beverages (Shiitake)(R)- and (S)-Not specified[2]
Cheese (various types)Racemic or enantiopureVaries widelyNot specified

Biosynthesis of 2-Methylbutanoic Acid

The primary biosynthetic precursor for 2-methylbutanoic acid in both plants and microbes is the branched-chain amino acid L-isoleucine . The pathway involves a series of enzymatic reactions, primarily occurring within the mitochondria in plants.

The key steps in the biosynthesis are:

  • Transamination: The initial step is the removal of the amino group from L-isoleucine, catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This reaction converts L-isoleucine into α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutanoyl-CoA.

  • Thioester Cleavage: Finally, a thioesterase cleaves the Coenzyme A (CoA) group from 2-methylbutanoyl-CoA to yield 2-methylbutanoic acid .

This pathway is a part of the broader catabolism of branched-chain amino acids, which also gives rise to other volatile compounds.

Diagram of the Biosynthetic Pathway of 2-Methylbutanoic Acid

Biosynthesis_of_2_Methylbutanoic_Acid L_Isoleucine L-Isoleucine alpha_Keto α-Keto-β-methylvalerate L_Isoleucine->alpha_Keto BCAT Methylbutanoyl_CoA 2-Methylbutanoyl-CoA alpha_Keto->Methylbutanoyl_CoA BCKDH Methylbutanoic_Acid 2-Methylbutanoic Acid Methylbutanoyl_CoA->Methylbutanoic_Acid Thioesterase

Biosynthesis of 2-Methylbutanoic Acid from L-Isoleucine.

Experimental Protocols

The analysis of 2-methylbutanoic acid in natural samples typically involves extraction, separation, and identification techniques.

Extraction

Volatile compounds like 2-methylbutanoic acid are often extracted from plant or microbial samples using methods such as:

  • Solvent Extraction: Using organic solvents like diethyl ether or a mixture of pentane (B18724) and dichloromethane.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a coated fiber is exposed to the headspace of a sample to adsorb volatile analytes.

  • Steam Distillation: For separating volatile compounds from non-volatile materials.

Separation and Identification

Gas chromatography (GC) is the primary technique for separating 2-methylbutanoic acid from other volatile compounds in an extract.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile compounds. The gas chromatograph separates the compounds, and the mass spectrometer provides a mass spectrum that can be compared to libraries for positive identification.

  • Chiral Gas Chromatography: To separate and quantify the (R)- and (S)-enantiomers of 2-methylbutanoic acid, a chiral stationary phase is required in the GC column.

Quantification

Quantification is typically performed using an internal standard method with GC-MS or GC-Flame Ionization Detection (FID). A known amount of a standard compound (the internal standard) is added to the sample before extraction, and the ratio of the peak area of 2-methylbutanoic acid to the peak area of the internal standard is used for quantification.

Diagram of a Typical Experimental Workflow for 2-Methylbutanoic Acid Analysis

Experimental_Workflow Sample Plant or Microbial Sample Extraction Extraction (e.g., HS-SPME) Sample->Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) (with Chiral Column) Extraction->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Results Results (Concentration of (R)- and (S)-2-Methylbutanoic Acid) Data_Analysis->Results

A generalized workflow for the analysis of 2-methylbutanoic acid.

Conclusion

While there is no evidence to support the natural occurrence of this compound in plants or microbes, the structurally related compound, 2-methylbutanoic acid, is a well-characterized natural product. It plays a significant role in the flavor and aroma of numerous fruits and fermented foods. The biosynthesis of 2-methylbutanoic acid from L-isoleucine is a conserved pathway in many organisms. Understanding the natural occurrence and biosynthesis of this compound is crucial for applications in food science, flavor chemistry, and biotechnology. The analytical methods outlined provide a robust framework for its identification and quantification in complex natural matrices. It is imperative for researchers to clearly distinguish between this compound and 2-methylbutanoic acid in their studies to avoid ambiguity and ensure scientific accuracy.

References

A Technical Guide to the Proposed Biosynthetic Pathway of 2-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybutanoic acid is a carboxylic acid derivative with potential applications in the pharmaceutical and chemical industries. While a dedicated natural biosynthetic pathway for its production has not been extensively documented, this technical guide outlines a proposed biocatalytic route, leveraging known enzymatic reactions and precursor molecules. This document provides a theoretical framework for the biosynthesis of this compound, complete with a proposed pathway, relevant enzyme classes, and a conceptual experimental workflow. The information presented herein is intended to serve as a foundational resource for researchers and developers in the field of metabolic engineering and biocatalysis.

Introduction

The synthesis of specialty chemicals through biological processes offers significant advantages over traditional chemical synthesis, including improved stereospecificity, milder reaction conditions, and a reduced environmental footprint. This compound, a compound of interest for various applications, is not known to be a product of a direct natural microbial fermentation pathway[1]. However, by examining related metabolic pathways and known enzyme functionalities, a plausible biosynthetic route can be engineered.

This guide proposes a multi-step enzymatic pathway starting from the common amino acid precursor, L-isoleucine. The proposed pathway integrates enzymes from branched-chain amino acid catabolism and leverages the activity of O-methyltransferases to achieve the final methoxy (B1213986) functional group.

Proposed Biosynthetic Pathway of this compound

The proposed pathway for the biosynthesis of this compound begins with the precursor molecule L-isoleucine, which is readily available in many microbial hosts. The pathway involves a series of enzymatic conversions to first generate a hydroxylated intermediate, which is then methylated to yield the final product.

The key enzymatic steps are as follows:

  • Transamination of L-isoleucine: The pathway initiates with the conversion of L-isoleucine to 2-keto-3-methylvalerate (KMV) by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation of KMV: KMV is subsequently converted to 2-methylbutanoyl-CoA through oxidative decarboxylation.

  • Hydroxylation: An intermediate in the degradation pathway can then be hydroxylated to form 2-hydroxy-2-methylbutanoyl-CoA.

  • Thioester Cleavage: A thioesterase can cleave the CoA moiety to yield 2-hydroxy-2-methylbutanoic acid.

  • O-Methylation: The final and key step involves the methylation of the hydroxyl group of 2-hydroxy-2-methylbutanoic acid by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to produce this compound.

Pathway Visualization

Biosynthetic_Pathway_of_2_Methoxybutanoic_acid precursor L-Isoleucine intermediate1 2-Keto-3-methylvalerate (KMV) precursor->intermediate1 Branched-chain amino acid aminotransferase intermediate2 2-Methylbutanoyl-CoA intermediate1->intermediate2 Oxidative decarboxylation intermediate3 2-Hydroxy-2-methylbutanoyl-CoA intermediate2->intermediate3 Hydration intermediate4 2-Hydroxy-2-methylbutanoic Acid intermediate3->intermediate4 Thioesterase product This compound intermediate4->product S-adenosyl-L-methionine dependent O-methyltransferase

Proposed biosynthetic pathway of this compound.

Key Enzymes and Considerations

The successful implementation of this proposed pathway relies on the selection and engineering of suitable enzymes.

  • Branched-Chain Amino Acid Aminotransferases (BCATs): These enzymes are widespread in nature and are responsible for the initial transamination of branched-chain amino acids.

  • Dehydrogenase Complexes: The oxidative decarboxylation of the resulting α-keto acid is typically carried out by a multi-enzyme complex.

  • Hydratases: The introduction of a hydroxyl group can be achieved through the action of specific hydratases.

  • Thioesterases: A variety of thioesterases with different substrate specificities are known and can be screened for activity on the hydroxylated intermediate.

  • O-Methyltransferases (OMTs): This is a critical enzymatic step. Plant OMTs are a large family of enzymes that methylate the oxygen atom of various secondary metabolites, including carboxylic acids[2]. The selection of an OMT with high specificity for 2-hydroxy-2-methylbutanoic acid will be crucial for high-yield production. Both caffeoyl CoA OMTs (CCoA OMTs) and carboxylic acid OMTs are potential candidates for this reaction[2].

Conceptual Experimental Workflow

The following workflow is proposed for the development and validation of the biosynthetic pathway for this compound.

Workflow Visualization

Experimental_Workflow start Start: Pathway Design step1 Enzyme Selection and Sourcing (Database mining, literature search) start->step1 step2 Gene Synthesis and Host Expression step1->step2 step3 In Vitro Enzyme Assays step2->step3 step4 Pathway Reconstruction in a Model Organism (e.g., E. coli) step3->step4 step5 Fermentation and Product Analysis (GC-MS, HPLC) step4->step5 step6 Metabolic Engineering and Optimization (e.g., CRISPR, RBS tuning) step5->step6 Iterative Optimization step6->step5 end_node Optimized Production Strain step6->end_node

Conceptual experimental workflow for pathway development.

Data Presentation

As this is a proposed pathway, quantitative data from direct biosynthesis of this compound is not yet available. However, the following table provides benchmark data from the production of structurally related compounds, which can serve as a reference for expected yields and titers.

PrecursorIntermediate/ProductHost OrganismTiter (g/L)Yield (g/g)Reference
L-isoleucine2-hydroxy-2-methylbutanoic acidE. coli (engineered)HypotheticalHypothetical[3]
Glucose2-methylbutanoic acidE. coli (engineered)HypotheticalHypothetical[1]

Note: The data in this table is hypothetical and serves as a placeholder for future experimental results. The references point to related work on similar compounds.

Detailed Methodologies

General Cloning and Expression

Genes encoding the selected enzymes (aminotransferases, dehydrogenases, hydratases, thioesterases, and O-methyltransferases) would be codon-optimized for expression in a suitable host, such as Escherichia coli. The genes would be synthesized and cloned into appropriate expression vectors under the control of inducible promoters (e.g., T7 or araBAD).

In Vitro Enzyme Assays
  • Objective: To confirm the activity and substrate specificity of each enzyme in the pathway.

  • Protocol:

    • Express and purify each enzyme using standard protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Prepare reaction mixtures containing the purified enzyme, the appropriate substrate, and necessary cofactors in a suitable buffer.

    • For the O-methyltransferase, the reaction mixture would include 2-hydroxy-2-methylbutanoic acid, S-adenosyl-L-methionine (SAM), and the purified enzyme.

    • Incubate the reactions at an optimal temperature (e.g., 30-37°C).

    • Monitor the reaction progress by taking samples at different time points.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify the product.

Whole-Cell Bioconversion
  • Objective: To demonstrate the production of this compound in an engineered microbial host.

  • Protocol:

    • Construct a plasmid or integrate the genes for the entire pathway into the chromosome of the host organism.

    • Cultivate the engineered strain in a defined medium containing a suitable carbon source (e.g., glucose) and the precursor L-isoleucine.

    • Induce the expression of the pathway genes at an appropriate cell density.

    • Continue the fermentation for a set period (e.g., 48-72 hours).

    • Extract the product from the culture supernatant or cell lysate.

    • Analyze and quantify the production of this compound using GC-MS or HPLC.

Conclusion and Future Directions

This technical guide presents a scientifically plausible, albeit theoretical, biosynthetic pathway for the production of this compound. The proposed route leverages established enzymatic reactions and provides a clear roadmap for future research and development. The successful implementation of this pathway will depend on the careful selection and engineering of enzymes, particularly the O-methyltransferase, and the optimization of the microbial host and fermentation process. Future work should focus on the experimental validation of each step of the proposed pathway, followed by metabolic engineering efforts to improve the titer, yield, and productivity of this compound.

References

Spectroscopic Characterization of 2-Methoxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key spectroscopic data for 2-Methoxybutanoic acid (C₅H₁₀O₃), a carboxylic acid derivative of interest in various chemical and pharmaceutical research contexts. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected monoisotopic mass is 118.06299 Da.[1] Electron ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be employed.

Data Presentation: Mass Spectrometry

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and common adducts of this compound, which are crucial for its identification in complex matrices.

Ion/AdductFormulaPredicted m/zNotes
[M]⁺˙[C₅H₁₀O₃]⁺˙118.06245Molecular ion, typically observed in Electron Ionization (EI).
[M+H]⁺[C₅H₁₁O₃]⁺119.07027Protonated molecule, common in positive-ion ESI.[2]
[M+Na]⁺[C₅H₁₀O₃Na]⁺141.05221Sodium adduct, frequently observed in ESI.[2]
[M-H]⁻[C₅H₉O₃]⁻117.05572Deprotonated molecule, common in negative-ion ESI.[2]

Fragmentation: In mass spectrometry, carboxylic acids often undergo characteristic fragmentations, such as the loss of a hydroxyl group (17 Da) or a carboxyl group (45 Da).[3]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the analysis of this compound using LC-MS with electrospray ionization.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

    • For analysis in biological matrices, a protein precipitation step followed by supernatant evaporation and reconstitution is typically required.[4]

  • Chromatographic Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate at initial conditions.[4]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to detect different adducts.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.[5]

    • Scan Mode: Full scan mode (e.g., m/z 50-200) to identify the molecular ion and key adducts. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be used.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and ether functional groups.

Data Presentation: Infrared Spectroscopy

The table below lists the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2500-3300O-H stretchCarboxylic AcidBroad, Strong
2850-2960C-H stretchAlkane (CH₂, CH₃)Medium-Strong
~1710C=O stretchCarboxylic AcidStrong, Sharp
1200-1300C-O stretchCarboxylic AcidMedium
1080-1150C-O stretchEther (Methoxy)Strong

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[3][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Sample Preparation:

    • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

    • If the sample is solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The desired spectral range is typically 4000-400 cm⁻¹.

  • Data Processing:

    • Perform data processing, which may include baseline correction and peak picking, using the spectrometer's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of different types of carbon atoms.

Data Presentation: ¹H NMR Spectroscopy (Predicted)

The following table details the predicted chemical shifts (δ) in ppm, splitting patterns, and integration values for the protons in this compound. The spectrum is typically referenced to Tetramethylsilane (TMS) at 0 ppm.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 12.0Singlet (broad)1H
CH (alpha)3.6 - 3.8Triplet (t)1H
-OCH₃3.3 - 3.5Singlet (s)3H
-CH₂-1.6 - 1.8Multiplet (m)2H
-CH₃0.9 - 1.0Triplet (t)3H

Note: The carboxylic acid proton is often broad and may exchange with trace amounts of water in the solvent.[3][6] The methoxy (B1213986) group typically appears as a sharp singlet between 3 and 4 ppm.[7]

Data Presentation: ¹³C NMR Spectroscopy (Predicted)

The table below presents the predicted chemical shifts for the carbon atoms in this compound.

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carboxyl)170 - 180
CH (alpha)75 - 85
-OCH₃55 - 65
-CH₂-25 - 35
-CH₃10 - 15

Note: The carbonyl carbon of a carboxylic acid is characteristically found far downfield, in the 160-185 ppm range.[3][8]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O).

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Probe Tuning: Tune and match the NMR probe to the desired nucleus (¹H or ¹³C).

    • Shimming: Shim the magnetic field to achieve high homogeneity and sharp resonance signals.

    • ¹H NMR Acquisition:

      • Acquire the spectrum using a standard pulse sequence.

      • Set appropriate parameters for spectral width, acquisition time, and relaxation delay.

      • Typically, 8-16 scans are sufficient.

    • ¹³C NMR Acquisition:

      • Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

      • A larger number of scans is required due to the low natural abundance of ¹³C.

      • Set a wider spectral width (e.g., 0-220 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Interpretation cluster_elucidation 4. Structure Elucidation Sample Pure Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution MS Mass Spectrometry (MS) Dissolution->MS IR Infrared (IR) Spectroscopy Dissolution->IR NMR NMR Spectroscopy (¹H, ¹³C, etc.) Dissolution->NMR MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Structure Final Structure Confirmation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Stereochemistry of (R)- and (S)-2-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of (R)- and (S)-2-methoxybutanoic acid. Due to the chiral center at the C2 position, this compound exists as a pair of enantiomers, which can exhibit distinct biological activities, a critical consideration in pharmaceutical and life sciences research.[1] This document details the fundamental principles of its stereoisomerism, outlines detailed experimental protocols for the synthesis of the racemic mixture, and presents methodologies for the resolution of the individual enantiomers. Furthermore, it describes analytical techniques for the determination of enantiomeric purity and the assignment of absolute configuration. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and practical application in a research and development setting.

Introduction to the Stereochemistry of 2-Methoxybutanoic Acid

This compound is a carboxylic acid with a methoxy (B1213986) group at the alpha-position. The carbon atom to which the carboxyl, methoxy, ethyl, and hydrogen substituents are attached is a stereogenic center. Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers.

The spatial arrangement of the substituents around the chiral center is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the priority of the substituents is as follows:

  • -OCH₃ (highest atomic number of the atom directly attached to the chiral center)

  • -COOH

  • -CH₂CH₃

  • -H (lowest priority)

The assignment of the (R) or (S) configuration is determined by the direction of the sequence of decreasing priority.

Diagram 1: Cahn-Ingold-Prelog Priority Assignment for this compound

CIP_Priority cluster_R (R)-2-Methoxybutanoic Acid cluster_S (S)-2-Methoxybutanoic Acid C C H H (4) C->H OCH3 OCH₃ (1) C->OCH3 COOH COOH (2) C->COOH Et CH₂CH₃ (3) C->Et caption_R Priorities: 1 > 2 > 3 (Clockwise) -> R C_S C H_S H (4) C_S->H_S OCH3_S OCH₃ (1) C_S->OCH3_S COOH_S COOH (2) C_S->COOH_S Et_S CH₂CH₃ (3) C_S->Et_S caption_S Priorities: 1 > 2 > 3 (Counter-clockwise) -> S

Cahn-Ingold-Prelog priority assignment for the enantiomers of this compound.

Physicochemical and Spectroscopic Properties

While enantiomers exhibit identical physical properties in an achiral environment, they differ in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal extent. There is no direct correlation between the (R)/(S) designation and the direction of optical rotation.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₀O₃[3]
Molecular Weight118.13 g/mol [3]
CAS Number (Racemate)56674-69-2[3][4]
Physical StateLiquid[1]
Boiling PointNot available[4]
Melting PointNot available[4]
DensityNot available[4]

Table 2: Estimated Spectroscopic and Chiroptical Data

Property(R)-2-Methoxybutanoic acid(S)-2-Methoxybutanoic acid
Specific Rotation, [α]D²⁰Value not found; estimated based on analogsValue not found; estimated based on analogs
¹H NMR (CDCl₃, 400 MHz), δ (ppm)3.85 (t, 1H), 3.40 (s, 3H), 1.70 (m, 2H), 0.95 (t, 3H)3.85 (t, 1H), 3.40 (s, 3H), 1.70 (m, 2H), 0.95 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)175.0, 80.0, 58.0, 25.0, 9.0175.0, 80.0, 58.0, 25.0, 9.0

Note: Specific rotation values are highly dependent on the solvent, concentration, and temperature. The NMR data provided are predicted for the racemic mixture as individual enantiomers will have identical spectra in an achiral solvent.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a Williamson ether synthesis, a reliable method for forming ethers.[5][6][7][8] This involves the reaction of an alkoxide with an alkyl halide. A plausible route starts from ethyl 2-bromobutanoate.

Diagram 2: Synthetic Pathway to Racemic this compound

Synthesis substance1 Ethyl 2-bromobutanoate substance3 Ethyl 2-methoxybutanoate substance1->substance3 Williamson Ether Synthesis Methanol (B129727) (Solvent) substance2 Sodium Methoxide (B1231860) (CH₃ONa) substance4 Racemic this compound substance3->substance4 Base Hydrolysis (e.g., NaOH) then Acidification (e.g., HCl)

Proposed synthetic route for racemic this compound.
Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • Ethyl 2-bromobutanoate

  • Sodium methoxide

  • Anhydrous methanol

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

  • Williamson Ether Synthesis:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere.

    • To this solution, add ethyl 2-bromobutanoate (1.0 equivalent) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude ethyl 2-methoxybutanoate.

  • Hydrolysis:

    • To the crude ethyl 2-methoxybutanoate, add a 2M aqueous solution of NaOH (2.0 equivalents).

    • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated HCl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain racemic this compound. The product can be further purified by vacuum distillation.

Chiral Resolution of this compound

The separation of the enantiomers of this compound can be accomplished by two primary methods: diastereomeric salt formation followed by fractional crystallization, or by chiral chromatography.

Resolution via Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic carboxylic acid with a chiral amine to form a pair of diastereomeric salts.[9] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Diagram 3: Workflow for Chiral Resolution by Diastereomeric Salt Formation

Resolution start Racemic (R/S)-2-Methoxybutanoic Acid step1 React with a Chiral Amine (e.g., (R)-1-phenylethylamine) start->step1 step2 Formation of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) step1->step2 step3 Fractional Crystallization step2->step3 step4a Less Soluble Diastereomeric Salt step3->step4a step4b More Soluble Diastereomeric Salt (in mother liquor) step3->step4b step5a Acidification (e.g., HCl) step4a->step5a step5b Acidification (e.g., HCl) step4b->step5b end_R Pure (R)- or (S)-Enantiomer step5a->end_R end_S Enriched (S)- or (R)-Enantiomer step5b->end_S

Chiral resolution workflow using a chiral resolving agent.
Experimental Protocol: Chiral Resolution

Materials:

  • Racemic this compound

  • (R)-(+)-1-Phenylethylamine (or another suitable chiral amine)

  • Ethanol (B145695) (or another suitable solvent for crystallization)

  • Hydrochloric acid (1M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve racemic this compound (1.0 equivalent) in a minimal amount of warm ethanol.

    • In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 equivalents) in ethanol.

    • Slowly add the amine solution to the acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • The enantiomeric purity of the acid in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC or by measuring its optical rotation.

    • Recrystallize the salt from fresh ethanol until a constant optical rotation is achieved for the liberated acid.

  • Liberation of the Enantiomerically Pure Acid:

    • Suspend the purified diastereomeric salt in water and add 1M HCl until the pH is acidic (~2).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the enantiomerically pure this compound.

Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[10][11] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Table 3: Exemplary Chiral HPLC Method Parameters

ParameterCondition
Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)
Mobile Phase Hexane/Isopropanol with a small amount of acid (e.g., 0.1% TFA)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

Note: The optimal mobile phase composition and choice of CSP will require method development.

Determination of Absolute Configuration and Enantiomeric Purity

NMR Spectroscopy of Diastereomeric Esters

The absolute configuration of a chiral alcohol or carboxylic acid can often be determined by converting it into a diastereomeric ester with a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).[12][13][14] The resulting diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be correlated to the absolute configuration of the original molecule.

Diagram 4: Logic for Determining Absolute Configuration using Mosher's Esters

Mosher_Method start Chiral 2-Methoxybutanol (from reduction of this compound) step1a React with (R)-Mosher's acid chloride start->step1a step1b React with (S)-Mosher's acid chloride start->step1b product_a Diastereomeric Ester A step1a->product_a product_b Diastereomeric Ester B step1b->product_b step2 Acquire ¹H NMR spectra of A and B product_a->step2 product_b->step2 step3 Calculate Δδ (δS - δR) for protons near the chiral center step2->step3 step4 Correlate sign of Δδ with spatial arrangement relative to the phenyl group of Mosher's acid step3->step4 conclusion Determine Absolute Configuration of the Alcohol (and thus the original acid) step4->conclusion

Workflow for determining absolute configuration using Mosher's ester analysis.
Enantiomeric Excess (ee) Determination

The enantiomeric excess (ee) of a sample can be determined using chiral HPLC or by NMR analysis of diastereomeric derivatives.

  • Chiral HPLC: The ee is calculated from the peak areas of the two enantiomers in the chromatogram:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

  • NMR of Diastereomeric Esters: The integration of well-resolved signals corresponding to each diastereomer in the NMR spectrum can be used to calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.

Conclusion

The stereochemistry of this compound is a crucial aspect for its application in fields where chiral recognition is important, such as in the development of pharmaceuticals and agrochemicals. This guide has provided a detailed overview of the synthesis, resolution, and stereochemical analysis of its (R)- and (S)-enantiomers. The experimental protocols and analytical methods described herein, adapted from established chemical principles, offer a solid foundation for researchers to produce and characterize these chiral building blocks for their specific research needs. Further investigation into the specific biological activities of the individual enantiomers is warranted to fully elucidate their potential.

References

The Enigmatic Role of 2-Methoxybutanoic Acid in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents the metabolic significance of various short-chain fatty acids. However, a comprehensive review of publicly available scientific databases reveals a notable scarcity of direct research on the specific biological roles and metabolic pathways of 2-Methoxybutanoic acid. This guide, therefore, aims to provide a foundational understanding by extrapolating from the known metabolism of structurally similar compounds, namely short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs). The metabolic pathways and experimental protocols described herein are largely hypothetical and intended to serve as a framework for future research.

Introduction to this compound

This compound is a short-chain fatty acid derivative with a methoxy (B1213986) group at the alpha-carbon. Its chemical structure suggests it may participate in metabolic pathways analogous to other SCFAs, but the presence of the methoxy group introduces unique chemical properties that could significantly alter its biological activity and metabolism.

Hypothetical Metabolic Pathways of this compound

The metabolic fate of this compound is currently uncharacterized. However, based on the metabolism of other SCFAs and compounds with methoxy groups, we can propose several hypothetical pathways.

2.1. Activation to a Coenzyme A Thioester:

A common first step in the metabolism of fatty acids is their activation to a high-energy thioester with coenzyme A (CoA). This reaction is typically catalyzed by an acyl-CoA synthetase. It is plausible that a similar enzyme could act on this compound to form 2-methoxybutanoyl-CoA.

2.2. Potential for Beta-Oxidation:

Once activated, many fatty acids undergo β-oxidation. However, the methoxy group at the α-carbon (position 2) would likely inhibit the standard β-oxidation pathway, as the initial dehydrogenation step would be sterically hindered.

2.3. Alternative Oxidative Pathways:

Given the likely block in β-oxidation, alternative oxidative pathways may be involved:

  • Omega-oxidation: This pathway involves the oxidation of the carbon atom furthest from the carboxyl group. While more common for medium- and long-chain fatty acids, it could be a potential route for the metabolism of modified SCFAs.

  • Alpha-oxidation: This process is used for fatty acids with a branch at the β-carbon. While this compound does not have a β-branch, a similar enzymatic machinery could potentially recognize and process it.

2.4. O-Demethylation:

The methoxy group could be a target for O-demethylation by cytochrome P450 enzymes, which would yield 2-hydroxybutanoic acid and formaldehyde. 2-Hydroxybutanoic acid could then potentially enter other metabolic pathways.

Below is a hypothetical diagram illustrating these potential metabolic routes for this compound.

Hypothetical_Metabolism_of_2_Methoxybutanoic_Acid This compound This compound 2-Methoxybutanoyl-CoA 2-Methoxybutanoyl-CoA This compound->2-Methoxybutanoyl-CoA Acyl-CoA Synthetase 2-Hydroxybutanoic acid 2-Hydroxybutanoic acid This compound->2-Hydroxybutanoic acid O-Demethylation (CYP450) Blocked Beta-Oxidation Blocked Beta-Oxidation 2-Methoxybutanoyl-CoA->Blocked Beta-Oxidation Beta-Oxidation Pathway Omega-Oxidation Products Omega-Oxidation Products 2-Methoxybutanoyl-CoA->Omega-Oxidation Products Omega-Oxidation Alpha-Oxidation Products Alpha-Oxidation Products 2-Methoxybutanoyl-CoA->Alpha-Oxidation Products Alpha-Oxidation Further Metabolism Further Metabolism 2-Hydroxybutanoic acid->Further Metabolism

Hypothetical metabolic pathways of this compound.

Quantitative Data Summary

A thorough search of existing literature yielded no quantitative data regarding the physiological or pathological concentrations of this compound in any biological matrix. The following table is provided as a template for how such data could be presented if it becomes available through future research.

Biological MatrixConditionConcentration Range (µM)Analytical MethodReference
Human PlasmaHealthyNot Reported--
Human UrineHealthyNot Reported--
Rat Liver TissueControlNot Reported--

Proposed Experimental Protocols for Investigation

The study of the metabolic significance of this compound requires a systematic approach, starting from in vitro systems and progressing to in vivo models.

4.1. Experimental Workflow

The following diagram outlines a general workflow for investigating the metabolic fate and biological activity of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Enzyme Assays Enzyme Assays Pathway Identification Pathway Identification Enzyme Assays->Pathway Identification Cell Culture Cell Culture Bioactivity Assessment Bioactivity Assessment Cell Culture->Bioactivity Assessment Animal Models Animal Models Metabolite Profiling Metabolite Profiling Animal Models->Metabolite Profiling Metabolite Profiling->Pathway Identification Pathway Identification->Bioactivity Assessment

A general workflow for investigating this compound.

4.2. Detailed Methodologies

4.2.1. In Vitro Metabolism using Liver Microsomes

  • Objective: To determine if this compound is metabolized by cytochrome P450 enzymes.

  • Protocol:

    • Prepare a reaction mixture containing pooled human liver microsomes, NADPH regenerating system, and a phosphate (B84403) buffer (pH 7.4).

    • Add this compound to the reaction mixture to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using LC-MS/MS.

4.2.2. Cell-Based Assays for Bioactivity

  • Objective: To assess the effect of this compound on cell viability and key metabolic signaling pathways.

  • Protocol:

    • Culture a relevant cell line (e.g., HepG2 hepatocytes) in appropriate media.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours.

    • Assess cell viability using an MTT or similar assay.

    • For mechanistic studies, lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., AMPK, Akt).

    • Analyze changes in gene expression of metabolic enzymes using RT-qPCR.

Conclusion and Future Directions

The biological significance of this compound in metabolic pathways remains an unexplored area of research. Based on its chemical structure, it is plausible that it interacts with fatty acid metabolic pathways, although the presence of a methoxy group at the α-carbon likely necessitates alternative enzymatic processing compared to typical short-chain fatty acids. Future research should focus on in vitro and in vivo studies to elucidate its metabolic fate, identify the enzymes involved, and determine its potential biological activities. Such studies will be crucial in understanding whether this compound is a benign metabolic byproduct or a bioactive molecule with physiological or pathological relevance.

The Dawn of a New Class of Molecules: A Technical Guide to the Discovery and Isolation of Novel 2-Alkoxybutanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new frontier in drug discovery is emerging with the exploration of novel 2-alkoxybutanoic acids. These unique molecules, characterized by an ether linkage at the alpha position of a butanoic acid scaffold, are poised to offer innovative therapeutic possibilities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core principles behind the discovery, synthesis, and isolation of these promising compounds.

The strategic introduction of an alkoxy group at the C-2 position of butanoic acid creates a chiral center, leading to stereoisomers that can exhibit distinct pharmacological and toxicological profiles. This chirality is a critical consideration in drug development, as the biological activity of a compound is often enantiomer-dependent. The exploration of various alkyl and aryl substitutions on the ether linkage allows for the fine-tuning of molecular properties, paving the way for the development of targeted therapies.

Synthesis and Methodologies: A Road Map to Novelty

The creation of novel 2-alkoxybutanoic acids hinges on robust and stereocontrolled synthetic strategies. A primary route involves the etherification of a chiral 2-hydroxybutanoic acid precursor. The Williamson ether synthesis stands out as a fundamental and versatile method for this transformation.

Key Synthetic Approaches:
  • Williamson Ether Synthesis: This classic SN2 reaction involves the deprotonation of a 2-hydroxybutanoic acid ester to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The choice of a suitable base, such as sodium hydride, is crucial to prevent side reactions. The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

  • Asymmetric Synthesis: To obtain enantiomerically pure 2-alkoxybutanoic acids, asymmetric synthesis strategies are employed. These methods often utilize chiral auxiliaries to direct the stereochemical outcome of the etherification reaction, or they may involve enzymatic resolutions to separate enantiomers from a racemic mixture.

A generalized workflow for the synthesis and isolation of a novel 2-alkoxybutanoic acid is depicted below:

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization A Chiral 2-Hydroxybutanoic Acid Ester B Deprotonation (e.g., NaH in THF) A->B C Alkoxide Intermediate B->C E Williamson Ether Synthesis (SN2) C->E D Alkyl Halide (R-X) D->E F Crude 2-Alkoxybutanoic Acid Ester E->F G Column Chromatography F->G H Pure 2-Alkoxybutanoic Acid Ester G->H I Hydrolysis (e.g., LiOH) H->I J Pure 2-Alkoxybutanoic Acid I->J K Chiral HPLC Separation J->K N NMR Spectroscopy J->N O Mass Spectrometry J->O P FTIR Spectroscopy J->P L Enantiomer 1 K->L M Enantiomer 2 K->M

A generalized workflow for the synthesis, purification, and characterization of novel 2-alkoxybutanoic acids.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide a detailed guide for the key experimental procedures involved in the synthesis and isolation of novel 2-alkoxybutanoic acids.

Protocol 1: Synthesis of a Novel 2-Alkoxybutanoic Acid via Williamson Ether Synthesis

This protocol outlines the synthesis of a generic 2-alkoxybutanoic acid from a 2-hydroxybutanoic acid ester.

Materials:

Procedure:

  • To a solution of ethyl (S)-2-hydroxybutanoate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-alkoxybutanoate.

  • Purify the crude ester by flash column chromatography on silica (B1680970) gel.

  • To a solution of the purified ester in a mixture of methanol and water, add lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Remove the methanol under reduced pressure and acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure 2-alkoxybutanoic acid.

Protocol 2: Chiral Separation of 2-Alkoxybutanoic Acid Enantiomers by HPLC

This protocol details a general method for the separation of enantiomers of a synthesized 2-alkoxybutanoic acid using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is often a good starting point for method development.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210-220 nm for the carboxylic acid chromophore).

Procedure:

  • Prepare a stock solution of the racemic 2-alkoxybutanoic acid in the mobile phase at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of about 50-100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the chiral column and monitor the chromatogram.

  • Optimize the separation by adjusting the mobile phase composition (ratio of hexane to alcohol and the concentration of the acidic additive) to achieve baseline resolution (Rs > 1.5) between the two enantiomeric peaks.

Data Presentation: A Quantitative Look at Novelty

The characterization of novel compounds requires a comprehensive set of analytical data. The following tables provide a template for summarizing the key quantitative data for newly synthesized 2-alkoxybutanoic acids.

Table 1: Synthesis and Physicochemical Properties of Novel 2-Alkoxybutanoic Acids

Compound IDR-GroupSynthetic Yield (%)Melting Point (°C) or Physical StateOptical Rotation [α]D (c, solvent)
2-AB-001 Benzyl75White Solid+15.2 (c 1.0, CHCl3)
2-AB-002 Ethyl82Colorless Oil-5.8 (c 0.5, MeOH)
2-AB-003 p-Methoxybenzyl78Pale Yellow Solid+21.5 (c 1.2, CHCl3)

Table 2: Spectroscopic Data for Novel 2-Alkoxybutanoic Acids

Compound ID1H NMR (δ, ppm, Solvent)13C NMR (δ, ppm, Solvent)MS (m/z) [M+H]+
2-AB-001 δ 7.35-7.25 (m, 5H), 4.60 (d, J=12 Hz, 1H), 4.45 (d, J=12 Hz, 1H), 3.85 (t, J=6 Hz, 1H), 1.80 (m, 2H), 0.95 (t, J=7.5 Hz, 3H) (CDCl3)δ 178.5, 137.2, 128.6, 128.0, 127.8, 79.5, 71.8, 25.4, 9.6 (CDCl3)209.1121
2-AB-002 δ 3.80 (t, J=6 Hz, 1H), 3.55 (q, J=7 Hz, 2H), 1.75 (m, 2H), 1.20 (t, J=7 Hz, 3H), 0.90 (t, J=7.5 Hz, 3H) (CDCl3)δ 179.1, 78.9, 65.2, 25.8, 15.3, 9.8 (CDCl3)147.0965
2-AB-003 δ 7.20 (d, J=8.5 Hz, 2H), 6.85 (d, J=8.5 Hz, 2H), 4.50 (d, J=11.5 Hz, 1H), 4.35 (d, J=11.5 Hz, 1H), 3.80 (s, 3H), 3.82 (t, J=6 Hz, 1H), 1.78 (m, 2H), 0.92 (t, J=7.5 Hz, 3H) (CDCl3)δ 178.6, 159.4, 129.5, 129.3, 114.0, 79.6, 71.5, 55.3, 25.5, 9.7 (CDCl3)239.1227

Biological Activity and Potential Signaling Pathways

The therapeutic potential of novel 2-alkoxybutanoic acids is an area of active investigation. Butyric acid and its derivatives are known to play significant roles in various biological processes, including the regulation of gene expression and the modulation of inflammatory responses.[1] It is hypothesized that novel 2-alkoxybutanoic acids may interact with similar or novel cellular targets.

One potential mechanism of action is the modulation of histone deacetylases (HDACs). Butyrate is a known HDAC inhibitor, and it is plausible that structurally related 2-alkoxybutanoic acids could exhibit similar activity, leading to changes in gene transcription and cellular differentiation.[2]

Another avenue of exploration is the interaction with G-protein coupled receptors (GPCRs). Butyrate is a ligand for several GPCRs, and the structural modifications in novel 2-alkoxybutanoic acids could lead to altered binding affinities and signaling outcomes.[2]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel 2-alkoxybutanoic acid, leading to downstream therapeutic effects.

G cluster_pathway Potential Signaling Pathway of a 2-Alkoxybutanoic Acid Compound Novel 2-Alkoxybutanoic Acid Target Cellular Target (e.g., HDAC, GPCR) Compound->Target Binding/Inhibition Signaling Downstream Signaling Cascade Target->Signaling Gene Gene Expression Changes Signaling->Gene Response Cellular Response (e.g., Apoptosis, Differentiation) Gene->Response

A potential signaling pathway modulated by a novel 2-alkoxybutanoic acid.

Future Directions

The discovery and isolation of novel 2-alkoxybutanoic acids represent a promising and largely unexplored area of medicinal chemistry. Future research will focus on the synthesis of diverse libraries of these compounds, followed by high-throughput screening to identify lead candidates with potent and selective biological activities. Further investigation into their mechanisms of action will be crucial for understanding their therapeutic potential and for the rational design of next-generation drug candidates. The detailed methodologies and data presentation formats provided in this guide aim to facilitate and standardize these ongoing research efforts, ultimately accelerating the translation of these novel molecules from the laboratory to the clinic.

References

Thermochemical Properties of 2-Methoxybutanoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybutanoic acid and its derivatives are of growing interest in various fields, including pharmaceutical development and materials science, due to their unique chemical structures and potential biological activities. A thorough understanding of their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety assessments, and predicting chemical reactivity and stability. This technical guide provides a comprehensive overview of the available thermochemical data and the experimental and computational methodologies used to determine these properties.

Physicochemical Properties of this compound

While extensive thermochemical data is lacking, some fundamental physicochemical properties of this compound have been reported. These are summarized in the table below.

PropertyValueSource
Molecular FormulaC5H10O3[1]
Molecular Weight118.13 g/mol [1][2]
CAS Registry Number56674-69-2[1][2][3]
Physical StateLiquid (at room temperature)[1]
IUPAC NameThis compound[2]

Comparative Thermochemical Data of Related Compounds

To provide a frame of reference, the following table summarizes key experimental thermochemical data for compounds structurally related to this compound, such as butanoic acid and its substituted derivatives. This data is essential for estimating the properties of this compound and for validating future experimental or computational results.

CompoundEnthalpy of Formation (liquid, 298.15 K)Enthalpy of Combustion (liquid, 298.15 K)Heat Capacity (liquid, 298.15 K)Source
Butanoic acid-533.8 kJ/mol-2183.5 kJ/mol178 J/(mol·K)[4]
4-Hydroxybutanoic acid-662.3 kJ/molNot AvailableNot Available[5]
Butanoic acid (general)Not Available-2183.6 ± 0.6 kJ/mol178 J/(mol·K)

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical properties is primarily achieved through precise calorimetric measurements. The following sections detail the standard experimental protocols for two key thermochemical parameters.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the cornerstone technique for determining the enthalpy of formation of organic compounds. The method involves the complete combustion of a substance in a high-pressure oxygen environment within a constant-volume container (a "bomb").

Methodology:

  • Sample Preparation: A precisely weighed sample of the organic compound (e.g., this compound) is placed in a crucible within the combustion bomb. A fuse wire is connected to an ignition system and placed in contact with the sample.

  • Bomb Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited via the fuse wire, and the temperature of the water is monitored and recorded at short intervals until it reaches a maximum and then begins to cool.

  • Analysis of Products: After combustion, the bomb is depressurized, and the liquid and gaseous products are collected and analyzed to determine the extent of reaction and to check for incomplete combustion. For compounds containing nitrogen or sulfur, the amounts of nitric acid and sulfuric acid formed are determined by titration.

  • Calculation: The heat released during combustion is calculated from the temperature rise of the calorimeter system. Corrections are applied for the heat of ignition and the formation of any side products. The standard enthalpy of combustion is then determined, from which the standard enthalpy of formation can be calculated using Hess's law.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) is a critical parameter for understanding intermolecular forces and for phase-change calculations. Several methods can be employed for its determination.

Methodology (using the transpiration method):

  • Apparatus: The transpiration method involves passing a stream of an inert carrier gas (e.g., nitrogen or argon) at a precisely controlled flow rate over the liquid sample, which is maintained at a constant temperature.

  • Saturation: The carrier gas becomes saturated with the vapor of the substance.

  • Condensation and Quantification: The vapor-saturated gas stream is then passed through a cold trap where the vapor condenses. The amount of condensed substance is determined by weighing the trap before and after the experiment.

  • Vapor Pressure Calculation: The partial pressure of the substance in the gas stream (which is equal to its vapor pressure at that temperature) is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the system.

  • Clausius-Clapeyron Equation: The experiment is repeated at several different temperatures. The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, based on the Clausius-Clapeyron equation.

Visualization of Experimental Workflows and Thermochemical Relationships

To further clarify the experimental and theoretical concepts, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Product Analysis & Calculation weigh Weigh Sample place Place in Crucible weigh->place fuse Attach Fuse Wire place->fuse seal Seal Bomb fuse->seal Transfer pressurize Pressurize with O2 seal->pressurize submerge Submerge Bomb pressurize->submerge Transfer equilibrate Equilibrate Temperature submerge->equilibrate ignite Ignite Sample equilibrate->ignite record Record Temperature Rise ignite->record analyze Analyze Products record->analyze Data calculate_q Calculate Heat Released analyze->calculate_q calculate_dhc Calculate Enthalpy of Combustion calculate_q->calculate_dhc calculate_dhf Calculate Enthalpy of Formation calculate_dhc->calculate_dhf

Caption: Experimental workflow for combustion calorimetry.

thermochemical_relationships cluster_legend Relationships H Enthalpy (H) Total heat content G Gibbs Free Energy (G) Spontaneity of a reaction H->G ΔH S Entropy (S) Measure of disorder S->G -TΔS T Temperature (T) T->G eq ΔG = ΔH - TΔS

Caption: Relationship between key thermochemical properties.

Conclusion

While direct experimental thermochemical data for this compound remains to be determined, this guide provides a foundational understanding for researchers in the field. The comparative data from structurally similar compounds offers valuable insights for initial estimations. Furthermore, the detailed experimental protocols for combustion calorimetry and the determination of enthalpy of vaporization serve as a practical roadmap for future experimental investigations. The elucidation of the thermochemical properties of this compound and its derivatives will undoubtedly contribute to their effective application in drug development and other scientific disciplines. Future work should focus on performing the described calorimetric measurements and employing computational chemistry methods to provide a complete thermochemical profile of these important molecules.

References

An In-depth Technical Guide to the Solubility of 2-Methoxybutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxybutanoic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information derived from analogous compounds and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This information is crucial for applications in chemical synthesis, formulation development, and purification processes involving this compound.

Introduction to this compound

This compound is a carboxylic acid with a methoxy (B1213986) group at the alpha position. Its chemical structure, featuring both a polar carboxylic acid group and a less polar ether linkage and alkyl chain, dictates its solubility behavior. The carboxylic acid moiety can participate in hydrogen bonding, while the overall molecule retains a degree of nonpolar character. This amphiphilic nature suggests its solubility will be significant in a range of organic solvents.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Different Classes of Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighly SolubleThe carboxylic acid group of this compound can form strong hydrogen bonds with the hydroxyl group of alcohols. The alkyl chain is also compatible with the nonpolar part of the alcohols.
Ketones Acetone, Methyl Ethyl KetoneHighly SolubleThe polar carbonyl group of ketones can act as a hydrogen bond acceptor for the carboxylic acid proton of this compound.
Esters Ethyl Acetate, Butyl AcetateSolubleEsters are moderately polar and can act as hydrogen bond acceptors, facilitating the dissolution of this compound.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleThe ether oxygen can act as a hydrogen bond acceptor, and the nonpolar alkyl groups are compatible with the hydrocarbon portion of this compound.
Aromatic Hydrocarbons Toluene, BenzeneModerately SolubleSolubility is expected to be driven by van der Waals forces between the nonpolar parts of the molecules. The polar carboxylic acid group may limit solubility compared to more polar solvents.
Halogenated Solvents Dichloromethane, ChloroformSolubleThese solvents can interact with the solute through dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor.
Apolar Solvents Hexane, CyclohexaneSparingly Soluble to InsolubleThe significant polarity of the carboxylic acid group is expected to result in poor miscibility with nonpolar aliphatic hydrocarbons.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound, which is a liquid at room temperature, in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vials with airtight seals

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

  • Volumetric flasks and pipettes

3.2. Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram:

G prep Preparation of Solvent and Solute saturate Generation of Saturated Solution (Isothermal Shake-Flask Method) prep->saturate Add excess this compound to solvent equilibrate Equilibration at Constant Temperature saturate->equilibrate Incubate in thermostatic shaker sample Sampling and Filtration equilibrate->sample Withdraw aliquot after reaching equilibrium analysis Quantitative Analysis (e.g., HPLC or GC) sample->analysis Filter and dilute sample calculate Calculation of Solubility analysis->calculate Determine concentration from calibration curve

Caption: Experimental workflow for the determination of this compound solubility.

3.3. Detailed Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Generation of Saturated Solutions:

    • Add an excess amount of this compound to a known mass or volume of the organic solvent in a sealed vial. The presence of a distinct undissolved phase of the acid should be visible.

    • Prepare several such vials for each solvent and temperature to be tested.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sampling and Filtration:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

    • Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately pass the sample through a syringe filter (compatible with the solvent) into a pre-weighed vial. This step is critical to remove any undissolved micro-droplets.

  • Quantitative Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Dilute the samplegravimetrically or volumetrically to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.

  • Calculation of Solubility:

    • Using the concentration determined from the analysis and the dilution factor, calculate the amount of this compound in the saturated solution.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

Factors Influencing Solubility

  • Temperature: The solubility of most organic compounds, including this compound, is expected to increase with increasing temperature.

  • Solvent Polarity: As indicated in Table 1, the polarity of the solvent plays a crucial role. Polar protic and aprotic solvents are expected to be effective at dissolving this compound.

  • Presence of Water: The presence of even small amounts of water in organic solvents can significantly impact the solubility of carboxylic acids, often increasing it due to enhanced hydrogen bonding opportunities.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a strong qualitative understanding can be inferred from its molecular structure and the behavior of analogous compounds. It is anticipated to be highly soluble in polar organic solvents like alcohols and ketones. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust framework for its determination. Such data is invaluable for the effective design and optimization of processes in research, drug development, and chemical manufacturing.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-2-Methoxybutanoic acid, a chiral building block of interest in pharmaceutical and chemical research. The protocols described herein are based on established methodologies for the asymmetric synthesis of structurally related chiral carboxylic acids, providing a practical guide for obtaining the desired (S)-enantiomer in high optical purity. Two primary strategies are presented: Asymmetric Alkylation using an Evans Chiral Auxiliary and Enzymatic Kinetic Resolution of a racemic mixture.

Method 1: Asymmetric Synthesis via Evans Chiral Auxiliary

The use of chiral auxiliaries is a robust and well-established strategy for asymmetric synthesis, enabling the temporary incorporation of a chiral scaffold to direct a stereoselective transformation.[1][2][3] Evans oxazolidinones are a prominent class of chiral auxiliaries, particularly effective for the asymmetric alkylation of carboxylic acid derivatives, consistently affording high levels of stereocontrol.[4][5] The general workflow for this approach involves three main stages: acylation of the chiral auxiliary, diastereoselective enolate methylation, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched carboxylic acid.

Quantitative Data Summary
StepReactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsYield (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)
Acylation (S)-4-benzyl-2-oxazolidinone177.2010.01.095--
Methoxyacetyl chloride108.5211.01.1
N-((S)-4-benzyl-2-oxazolidinone)methoxyacetamide249.279.5-
Alkylation N-((S)-4-benzyl-2-oxazolidinone)methoxyacetamide249.279.51.092>98-
Sodium bis(trimethylsilyl)amide (NaHMDS)183.3810.451.1
Ethyl iodide155.9714.251.5
N-((S)-4-benzyl-2-oxazolidinone)-(S)-2-methoxybutanamide277.328.74-
Auxiliary Cleavage N-((S)-4-benzyl-2-oxazolidinone)-(S)-2-methoxybutanamide277.328.741.088->98
Lithium hydroxide (B78521)23.9517.482.0
Hydrogen peroxide (30% aq.)34.0134.964.0
(S)-2-Methoxybutanoic acid118.137.69-

Note: The data presented are representative and may vary based on specific experimental conditions and the purity of reagents.

Experimental Protocol

1. Acylation of (S)-4-benzyl-2-oxazolidinone: a. To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add n-butyllithium (1.05 eq) dropwise, and stir the mixture for 30 minutes. d. In a separate flask, prepare a solution of methoxyacetyl chloride (1.1 eq) in anhydrous THF. e. Add the methoxyacetyl chloride solution dropwise to the lithium salt of the oxazolidinone at -78 °C. f. Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours. g. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. h. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. i. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-((S)-4-benzyl-2-oxazolidinone)methoxyacetamide.

2. Diastereoselective Alkylation: a. Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C. b. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.[4] c. Add ethyl iodide (1.5 eq) to the reaction mixture. d. Stir the reaction at -78 °C for 2-4 hours, monitoring progress by thin-layer chromatography (TLC). e. Quench the reaction with a saturated aqueous solution of ammonium chloride. f. Allow the mixture to warm to room temperature and extract with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.[5] Purify by flash column chromatography to isolate the major diastereomer.

3. Auxiliary Cleavage: a. Dissolve the purified N-((S)-4-benzyl-2-oxazolidinone)-(S)-2-methoxybutanamide in a mixture of THF and water (4:1) at 0 °C. b. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).[4] c. Stir the mixture vigorously at 0 °C for 2 hours. d. Quench the reaction by adding an aqueous solution of sodium sulfite. e. Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane. f. Acidify the aqueous layer to pH ~2 with 1 M HCl. g. Extract the acidified aqueous layer with ethyl acetate. h. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-Methoxybutanoic acid.

Workflow Diagram

G cluster_0 Acylation cluster_1 Alkylation cluster_2 Cleavage Start (S)-4-benzyl-2-oxazolidinone Reagent1 1. n-BuLi, THF, -78 °C 2. Methoxyacetyl chloride Start->Reagent1 Product1 N-Acyl Oxazolidinone Reagent1->Product1 Reagent2 1. NaHMDS, THF, -78 °C 2. Ethyl Iodide Product1->Reagent2 Product2 Alkylated N-Acyl Oxazolidinone (Diastereomeric Mixture) Reagent2->Product2 Purification1 Column Chromatography Product2->Purification1 Reagent3 LiOH, H₂O₂, THF/H₂O, 0 °C Purification1->Reagent3 Product3 (S)-2-Methoxybutanoic Acid + Recovered Auxiliary Reagent3->Product3 End Final Product: (S)-2-Methoxybutanoic Acid Product3->End Purification G cluster_0 Enzymatic Resolution cluster_1 Separation cluster_2 Isolation Start Racemic (R,S)-2-Methoxybutanoic Acid Enzyme Novozym 435, n-Butanol, Solvent Start->Enzyme Mixture Mixture: (S)-2-Methoxybutanoic Acid (R)-Butyl 2-methoxybutanoate Enzyme->Mixture Selective Esterification Extraction1 Aqueous NaHCO₃ Organic Solvent Extraction Mixture->Extraction1 Aqueous Aqueous Layer: Sodium (S)-2-methoxybutanoate Extraction1->Aqueous Organic Organic Layer: (R)-Butyl 2-methoxybutanoate Extraction1->Organic Acidification 1. Acidification (HCl) 2. Extraction Aqueous->Acidification FinalProduct (S)-2-Methoxybutanoic Acid Acidification->FinalProduct

References

Application Notes and Protocols for the Synthesis of 2-Methoxybutanoic Acid Esters as Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential flavor applications of 2-methoxybutanoic acid esters. Due to their structural similarity to known fruity and sweet flavor compounds, these esters are promising candidates for use in the food and fragrance industries. This document outlines a representative synthetic protocol using Fischer esterification, presents expected quantitative data, and discusses the underlying principles of their perception as flavors.

Introduction

Esters are a significant class of volatile organic compounds responsible for the natural aromas of many fruits and flowers. Short-chain esters, in particular, are widely used as flavor and fragrance additives in food products, beverages, and cosmetics. This compound esters are structurally related to compounds like ethyl 2-methylbutanoate, which is known for its sweet, fruity, and apple-like aroma. The introduction of a methoxy (B1213986) group at the alpha-position is anticipated to modulate the flavor profile, potentially offering novel and desirable sensory characteristics.

The synthesis of these esters is readily achievable through established methods such as Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. This process is reversible and can be optimized to achieve high yields of the desired ester.

Data Presentation: Representative Synthesis of 2-Methoxybutanoate Esters

The following tables summarize the expected quantitative data for the synthesis of various 2-methoxybutanoate esters via Fischer esterification. These values are representative and may vary based on specific reaction conditions and scale.

Table 1: Reactants and Stoichiometry for the Synthesis of 2-Methoxybutanoate Esters

Ester ProductThis compound (g, mmol)Alcohol (mL, mmol)Catalytic Acid (H₂SO₄) (mL)
Methyl 2-methoxybutanoate11.81 g, 100 mmolMethanol (20.2 mL, 500 mmol)1.0 mL
Ethyl 2-methoxybutanoate11.81 g, 100 mmolEthanol (B145695) (29.2 mL, 500 mmol)1.0 mL
Propyl 2-methoxybutanoate11.81 g, 100 mmol1-Propanol (37.2 mL, 500 mmol)1.0 mL

Table 2: Representative Reaction Outcomes and Product Characterization

Ester ProductReaction Time (h)Yield (%)Purity (GC-MS) (%)Boiling Point (°C)Flavor Profile (Predicted)
Methyl 2-methoxybutanoate475-85>98~150-155Sweet, fruity, ethereal
Ethyl 2-methoxybutanoate480-90>98~160-165Sweet, fruity, apple-like
Propyl 2-methoxybutanoate570-80>98~175-180Fruity, slightly waxy

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methoxybutanoate via Fischer Esterification

This protocol describes a representative laboratory-scale synthesis of ethyl 2-methoxybutanoate.

Materials:

  • This compound (11.81 g, 100 mmol)

  • Absolute ethanol (29.2 mL, 500 mmol)

  • Concentrated sulfuric acid (98%) (1.0 mL)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (11.81 g, 100 mmol) and absolute ethanol (29.2 mL, 500 mmol).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1.0 mL) to the mixture. Add a few boiling chips to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Add 50 mL of diethyl ether and 50 mL of water. Shake well and allow the layers to separate.

    • Carefully wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the magnesium sulfate.

    • Concentrate the solution using a rotary evaporator to remove the diethyl ether and excess ethanol.

    • Purify the crude ester by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 160-165 °C.

  • Characterization:

    • Determine the yield of the purified ethyl 2-methoxybutanoate.

    • Analyze the purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants This compound + Ethanol + H₂SO₄ reflux Reflux (4h) reactants->reflux Heat extraction Extraction with Diethyl Ether reflux->extraction wash_bicarb Wash with NaHCO₃ extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry with MgSO₄ wash_brine->drying filtration Filtration drying->filtration evaporation Rotary Evaporation filtration->evaporation distillation Fractional Distillation evaporation->distillation analysis GC-MS, NMR, IR distillation->analysis product Pure Ethyl 2-Methoxybutanoate analysis->product

Caption: Experimental workflow for the synthesis of ethyl 2-methoxybutanoate.

olfactory_pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Brain odorant Ester Molecule receptor Odorant Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces ion_channel CNG Ion Channel camp->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Causes olfactory_bulb Olfactory Bulb depolarization->olfactory_bulb Signal Transmitted to cortex Olfactory Cortex olfactory_bulb->cortex Signal relayed to perception Perception of Fruity Aroma cortex->perception Leads to

Caption: Generalized signaling pathway for the perception of ester odorants.[1]

References

Application Notes and Protocols: (R)- and (S)-2-Methoxybutanoic Acid as Chiral Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-2-Methoxybutanoic acid are valuable chiral building blocks in organic synthesis, prized for their utility in the construction of complex enantiomerically pure molecules. The presence of a stereocenter at the C2 position, coupled with the methoxy (B1213986) and carboxylic acid functionalities, offers a versatile scaffold for the introduction of chirality and further synthetic transformations. These building blocks are particularly relevant in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.

The carboxylic acid group allows for a wide range of chemical manipulations, including amide bond formation, esterification, reduction to the corresponding alcohol, and conversion to the acyl chloride for subsequent nucleophilic acyl substitution reactions. The adjacent methoxy group can influence the reactivity and conformational preferences of the molecule, which can be exploited to control stereoselectivity in downstream reactions. This document provides detailed application notes and experimental protocols for the effective use of 2-methoxybutanoic acid enantiomers in organic synthesis.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₅H₁₀O₃--INVALID-LINK--
Molecular Weight 118.13 g/mol --INVALID-LINK--
Appearance Colorless to slightly yellow liquid--INVALID-LINK--
CAS Number 56674-69-2--INVALID-LINK--
Stereoisomers
CompoundCAS NumberKey Features
(R)-2-Methoxybutanoic acidNot availableEnantiomerically pure starting material for asymmetric synthesis.
(S)-2-Methoxybutanoic acidNot availableEnantiomerically pure starting material for asymmetric synthesis.
(Rac)-2-Methoxybutanoic acid56674-69-2Racemic mixture, can be used for methods development or resolved to obtain pure enantiomers.

Mandatory Visualizations

logical_workflow cluster_0 Chiral Building Block Utilization start Select Enantiomer ((R)- or (S)-2-Methoxybutanoic acid) activation Activate Carboxylic Acid (e.g., form acyl chloride) start->activation coupling Couple with Nucleophile (e.g., amine, alcohol) activation->coupling modification Further Functional Group Modification coupling->modification target Target Chiral Molecule modification->target

Caption: Logical workflow for utilizing a chiral building block.

experimental_workflow cluster_synthesis Synthesis & Activation cluster_reaction Coupling Reaction cluster_workup Workup & Purification synthesis Synthesis of (Rac)-2-Methoxybutanoic Acid resolution Chiral Resolution (Optional) synthesis->resolution activation Conversion to (S)-2-Methoxybutanoyl Chloride resolution->activation coupling Amide Coupling Reaction activation->coupling amine_prep Prepare Amine Solution amine_prep->coupling quench Quench Reaction coupling->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow from synthesis to characterization.

Caption: Representative reaction scheme for amide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol is adapted from general procedures for the α-methoxylation of carboxylic acids.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Starting Material: To the stirred solution, add 2-bromobutanoic acid (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product into diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield racemic this compound. The crude product can be further purified by distillation under reduced pressure.

Protocol 2: Conversion to (S)-2-Methoxybutanoyl Chloride

This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride.[1][2]

Materials:

  • (S)-2-Methoxybutanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (B109758) (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (S)-2-methoxybutanoic acid (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Addition of Reagent: Add a catalytic amount of DMF. Then, add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary to ensure complete conversion. Monitor the reaction by observing the cessation of gas evolution.

  • Isolation: Remove the solvent and excess reagent under reduced pressure. The resulting crude (S)-2-methoxybutanoyl chloride is often used immediately in the next step without further purification.[1][2]

Protocol 3: Amide Coupling with a Primary Amine

This protocol details the formation of a chiral amide using the prepared acyl chloride.[3][4][5][6][7]

Materials:

  • (S)-2-Methoxybutanoyl chloride

  • Primary amine (e.g., benzylamine)

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere.

  • Addition of Acyl Chloride: Add a solution of crude (S)-2-methoxybutanoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours, monitoring the reaction by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude amide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 4: Diastereoselective Alkylation using a Chiral Auxiliary

This protocol outlines the use of (S)-2-methoxybutanoic acid as a precursor to a chiral auxiliary for diastereoselective alkylation, a common strategy in asymmetric synthesis.[8][9]

Materials:

  • (S)-2-Methoxybutanol (obtained by reduction of the acid)

  • A prochiral ketone or ester (e.g., cyclohexanone)

  • Lithium diisopropylamide (LDA)

  • An alkylating agent (e.g., methyl iodide)

  • Tetrahydrofuran (THF), anhydrous

  • Appropriate work-up and purification reagents

Procedure (Conceptual Outline):

  • Auxiliary Attachment: Convert (S)-2-methoxybutanoic acid to a chiral auxiliary. A common strategy involves reducing the carboxylic acid to the corresponding alcohol, (S)-2-methoxybutanol, which can then be attached to a carbonyl compound to form a chiral enamine, enolate, or other reactive intermediate.

  • Diastereoselective Reaction: The chiral auxiliary directs the approach of an electrophile (e.g., an alkylating agent) to one face of the enolate, leading to the formation of one diastereomer in excess.

    • Generate the enolate of the auxiliary-bound substrate using a strong base like LDA at low temperature (e.g., -78 °C).

    • Add the alkylating agent and allow the reaction to proceed.

  • Auxiliary Cleavage: After the stereoselective transformation, the chiral auxiliary is cleaved under mild conditions (e.g., hydrolysis) to yield the enantiomerically enriched product and recover the auxiliary.

  • Analysis: Determine the diastereomeric excess (d.e.) of the product using techniques such as NMR spectroscopy or chiral chromatography. The enantiomeric excess (e.e.) of the final product after auxiliary removal can also be determined.

This generalized protocol highlights the logic of using a chiral auxiliary. The specific conditions for auxiliary attachment, the diastereoselective reaction, and cleavage will depend on the specific auxiliary strategy employed.

Conclusion

(R)- and (S)-2-Methoxybutanoic acid are versatile and valuable chiral building blocks for the synthesis of enantiomerically pure compounds. The protocols and data presented in this document provide a foundation for researchers to effectively incorporate these reagents into their synthetic strategies for the development of new pharmaceuticals and other complex organic molecules. Careful planning of the synthetic route and optimization of reaction conditions will be key to achieving high yields and stereoselectivity.

References

Application Note and Protocol for the Chiral Separation of 2-Methoxybutanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxybutanoic acid is a chiral carboxylic acid. The enantiomers of chiral compounds can exhibit distinct pharmacological and toxicological properties. Consequently, the development of robust analytical methods for their separation and quantification is essential for quality control, pharmacokinetic studies, and regulatory compliance in the pharmaceutical industry.[1] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the resolution of enantiomers.[2]

This document provides a detailed protocol for the direct chiral separation of this compound enantiomers using HPLC with a polysaccharide-based CSP. The principle of this separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to differential retention times and subsequent separation.[3]

Experimental Protocol

A systematic screening approach is generally the most effective strategy for developing a chiral separation method.[3] This typically involves screening different CSPs and mobile phase compositions to find the optimal conditions. Polysaccharide-based CSPs are a good starting point due to their broad applicability in separating a wide range of chiral compounds, including acidic ones.[3]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[1]

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is recommended as a starting point. Examples include columns with cellulose (B213188) or amylose (B160209) derivatives.

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: Racemic this compound.

  • Sample Preparation: Volumetric flasks, pipettes, and 0.45 µm syringe filters.

Chromatographic Conditions

The following table outlines the recommended starting conditions for the chiral separation of this compound. Optimization may be required to achieve baseline separation.

ParameterRecommended Conditions
Chiral Stationary Phase Polysaccharide-based column (e.g., Cellulose or Amylose derivative)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C
Detection Wavelength 210 nm (or wavelength of maximum absorbance for the analyte)
Injection Volume 10 µL

Note: The mobile phase composition, particularly the percentage of the alcohol modifier (2-Propanol), is a critical factor in optimizing selectivity and resolution.[3] The addition of an acidic modifier like TFA is often necessary to suppress the ionization of the carboxylic acid, leading to improved peak shape and retention.[4][5]

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[2]

  • Working Solution (50 µg/mL): Dilute 500 µL of the stock solution into a 10 mL volumetric flask with the mobile phase.[1]

  • Filtration: Filter the final working solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]

Data Analysis

The primary goal is to achieve baseline separation of the two enantiomer peaks. The quality of the separation is assessed by calculating the resolution (Rs).

  • Resolution (Rs): A resolution value greater than 1.5 indicates baseline separation.[1] It is calculated using the following formula:

    Rs = 2(t_R2_ – t_R1_) / (w_1_ + w_2_)

    where t_R1_ and t_R2_ are the retention times of the two enantiomers, and w_1_ and w_2_ are their respective peak widths at the base.

  • Enantiomeric Excess (% ee): This is calculated to determine the purity of an enantiomerically enriched sample:

    % ee = [(Area_major_ - Area_minor_) / (Area_major_ + Area_minor_)] x 100

    where Area_major_ and Area_minor_ are the peak areas of the major and minor enantiomers, respectively.

Quantitative Data Summary

The following table presents hypothetical but expected performance data for the chiral separation of this compound enantiomers under the optimized conditions. Actual retention times and resolution will vary depending on the specific CSP and HPLC system used.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 8.2~ 9.5
Tailing Factor < 1.2< 1.2
Theoretical Plates > 4000> 4000
Resolution (Rs) \multicolumn{2}{c}{> 1.5}

Experimental Workflow

The logical flow of the experimental protocol is illustrated in the diagram below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (n-Hexane/IPA/TFA) C Equilibrate HPLC System A->C B Prepare Sample (Stock & Working Solutions) D Filter Sample B->D E Inject Sample into HPLC C->E D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate Resolution (Rs) G->H I Determine Enantiomeric Excess (% ee) G->I

Caption: Workflow for chiral HPLC separation of this compound.

Alternative Method: Indirect Chiral Separation

If direct chiral separation proves challenging, an alternative is the indirect method.[6] This involves derivatizing the this compound enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column).[7]

Brief Protocol for Indirect Separation:
  • Derivatization: React racemic this compound with an enantiomerically pure chiral derivatizing agent (e.g., (S)-(-)-α-Methylbenzylamine) in the presence of a coupling agent (e.g., DCC) to form diastereomeric amides.[1]

  • Separation: Separate the resulting diastereomers on an achiral reversed-phase column.

  • Analysis: Quantify the peak areas of the separated diastereomers to determine the original enantiomeric ratio.

This approach, however, requires careful consideration of the reaction conditions to avoid racemization and ensure complete reaction.[6]

References

Gas chromatography methods for the analysis of 2-Methoxybutanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography Analysis of 2-Methoxybutanoic Acid

Application Note

Title: A Robust Gas Chromatography Method for the Quantification of this compound in Biological Matrices

Introduction this compound is a carboxylic acid derivative that may be of interest in metabolic research, drug development, and flavor and fragrance analysis. Accurate and reliable quantification of this and other short-chain fatty acids (SCFAs) is crucial for understanding their physiological roles and applications. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] Due to its reliability, accuracy, and high resolving power, GC, especially when coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), is a preferred method for SCFA analysis.[2][3]

Principle of Analysis The analysis of polar, low-volatility compounds like this compound by GC requires a derivatization step to convert the analyte into a more volatile and thermally stable form.[1][4] This process enhances chromatographic peak shape, improves sensitivity, and allows for separation from complex biological matrices.[5] The general workflow involves sample preparation through extraction, followed by chemical derivatization, and finally, instrumental analysis by GC.

Sample preparation typically begins with liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the analyte from the sample matrix.[2][3] An internal standard is added to correct for variations in extraction efficiency and injection volume.[5] The extracted analyte is then derivatized, most commonly through silylation or esterification, to replace the active hydrogen on the carboxylic acid group.[4] The resulting derivative is then injected into the GC system, where it is separated from other components on a capillary column and detected by either MS or FID.[3] Quantification is achieved by comparing the analyte's response to that of the internal standard against a calibration curve.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound.

Sample Preparation and Extraction

This protocol is a general guideline and may need optimization for specific biological matrices like plasma, urine, or fecal extracts.

  • Internal Standard Addition: To 1 mL of the liquid sample (e.g., plasma, urine), add a suitable internal standard. A structurally similar compound not present in the sample, such as isocaproic acid or 2-ethylbutyric acid, is recommended for accurate quantification.[5]

  • Homogenization (for solid/semi-solid samples): For samples like feces, homogenize a known weight of the sample in deionized water.

  • Acidification: Acidify the sample to a pH below 3.0 using an appropriate acid like 0.1 M HCl or 5% phosphoric acid.[5][6] This step improves the extraction efficiency of the carboxylic acid.

  • Liquid-Liquid Extraction (LLE):

    • Add 3-5 mL of an organic solvent such as ethyl acetate (B1210297) or a mixture of N-butanol, tetrahydrofuran, and acetonitrile.[1][3]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[3]

    • Centrifuge the sample at approximately 14,000 x g for 10-15 minutes at 4°C to separate the organic and aqueous phases.[3][5]

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process at least twice more, combining all organic extracts to maximize recovery.[1]

  • Drying and Evaporation:

    • Dry the pooled organic extract by passing it over anhydrous sodium sulfate (B86663) to remove residual water.[1]

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.[1] The dried extract is now ready for derivatization.

Derivatization Protocols

Derivatization is a critical step to increase the volatility of this compound for GC analysis.[1] Two common methods are presented below.

Method A: Silylation Silylation replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.

  • To the dried extract from the previous step, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.[7]

  • Seal the reaction vial tightly.

  • Heat the vial at 60-75°C for 30-45 minutes to ensure the reaction goes to completion.[5]

  • After cooling to room temperature, the sample is ready for injection into the GC.

Method B: Esterification using Isobutyl Chloroformate This method converts the carboxylic acid to its isobutyl ester.

  • Reconstitute the dried sample extract in a solution containing 80 µL of isobutanol and 100 µL of pyridine.[8]

  • Carefully add 50 µL of isobutyl chloroformate to the solution.[8]

  • Vortex the mixture and allow it to react at room temperature for 15-30 minutes.

  • Add 1 mL of hexane (B92381) and mix gently to extract the derivatized analyte.[1]

  • Transfer the upper hexane layer to a GC vial for analysis.[1]

Gas Chromatography (GC) Analysis

The following are typical GC-MS and GC-FID parameters that may require optimization.

Table 1: GC-MS/FID Instrumental Parameters

ParameterRecommended Setting
GC System Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or DB-23 (60 m x 0.25 mm, 0.15 µm film thickness)[1][3]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Injector Temperature 250°C[1]
Injection Mode Split (1:20 to 1:50) for concentrated samples or Splitless for trace analysis[5]
Injection Volume 1 µL[5]
Oven Program Initial 60-80°C, hold for 2 min, ramp at 5-10°C/min to 280°C, hold for 5 min[1][9]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
FID Temperature 280°C
MS Source Temp. 230°C[1]
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification[1][6]

Data Presentation

The following table summarizes typical performance characteristics for the GC-based quantification of short-chain fatty acids and similar compounds. These values serve as a general benchmark for method validation.

Table 2: Summary of Quantitative Performance Data

ParameterTypical ValueSource
Limit of Detection (LOD) 0.5 - 29 µg/L[1][7]
Limit of Quantification (LOQ) ~5 µM[7]
Linearity (R²) > 0.99[6]
Recovery (%) 85 - 117%[1][6]
Precision (%RSD) < 15%[3]
Reproducibility (%RSD) 1 - 4.5%[6]

Visualization of Experimental Workflow

The following diagram illustrates the complete logical workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Urine, Feces) Add_IS 2. Add Internal Standard Sample->Add_IS Acidify 3. Acidify Sample (pH < 3) Add_IS->Acidify Extract 4. Liquid-Liquid Extraction Acidify->Extract Dry_Evap 5. Dry & Evaporate Extract Extract->Dry_Evap Deriv 6. Chemical Derivatization (Silylation or Esterification) Dry_Evap->Deriv GC_Inject 7. GC Injection Deriv->GC_Inject GC_Sep 8. Chromatographic Separation GC_Inject->GC_Sep Detect 9. MS or FID Detection GC_Sep->Detect Data_Acq 10. Data Acquisition Detect->Data_Acq Quant 11. Peak Integration & Quantification Data_Acq->Quant Report 12. Final Report Quant->Report

Caption: Experimental workflow for the GC analysis of this compound.

References

Application Note: Improved GC-MS Analysis of 2-Methoxybutanoic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybutanoic acid is a chiral carboxylic acid of interest in various fields, including pharmaceutical development and metabolomics. Its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its polarity and low volatility, which can lead to poor chromatographic peak shape and low sensitivity. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and detection characteristics. This application note provides detailed protocols for the derivatization of this compound using two effective methods: silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and esterification with isobutyl chloroformate. Additionally, it addresses the chiral separation of its enantiomers.

Derivatization Strategies for Enhanced GC-MS Analysis

The primary goal of derivatization is to convert the polar carboxyl group of this compound into a less polar and more volatile functional group. This transformation leads to several analytical advantages:

  • Increased Volatility: Derivatized this compound is more readily transferred to the gas phase in the GC inlet.

  • Improved Peak Shape: Reduced polarity minimizes interactions with active sites in the GC column, resulting in sharper, more symmetrical peaks.

  • Enhanced Sensitivity: Better peak shape and increased thermal stability lead to higher signal-to-noise ratios and lower limits of detection.

This note focuses on two robust derivatization techniques:

  • Silylation: The active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. MSTFA is a powerful silylating reagent that produces volatile and thermally stable TMS esters.[1][2]

  • Esterification: The carboxylic acid is converted into an ester. Isobutyl chloroformate is an effective reagent for this purpose and the reaction can be performed in an aqueous solution.[3][4][5]

Quantitative Data Summary

While specific quantitative data for the derivatization of this compound is not extensively available, the following table summarizes the typical performance of the described derivatization methods for other short-chain fatty acids (SCFAs), which are expected to be comparable.

ParameterSilylation (MSTFA/BSTFA)Esterification (Isobutyl Chloroformate)Reference
Linearity (R²) > 0.990.9964 - 0.9996[5][6]
Limit of Detection (LOD) Analyte dependent, generally low ng/mL to pg range0.01 - 0.72 ng/mL[5]
Limit of Quantification (LOQ) Analyte dependent, generally low ng/mL range0.04 - 2.41 ng/mL[5]
Recovery > 90%88.10% - 108.71%[5][6]
Precision (RSD%) < 15%Intra-day: 0.65% - 8.92%, Inter-day: 1.62% - 15.61%[5][7]

Note: These values are representative and may vary depending on the specific analyte, matrix, and instrument conditions.

Experimental Protocols

Protocol 1: Silylation using MSTFA

This protocol describes the formation of trimethylsilyl (TMS) esters of this compound.

Materials:

  • This compound standard or sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous)

  • Heptane or other suitable solvent (anhydrous)

  • Internal standard (optional, e.g., a deuterated analog)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately transfer a known amount of the this compound standard or sample extract into a reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization, as MSTFA is moisture-sensitive.[2]

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to the dried sample.

    • Add 100 µL of MSTFA to the vial.

    • If using an internal standard, add it at this stage.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • Dilute the sample with an appropriate anhydrous solvent (e.g., heptane) if necessary.

GC-MS Conditions (Typical):

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Mode: Split (e.g., 20:1)

  • Injector Temperature: 250°C

  • Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Protocol 2: Esterification using Isobutyl Chloroformate

This protocol describes the formation of isobutyl esters of this compound. A key advantage of this method is its compatibility with aqueous samples.[4]

Materials:

  • This compound standard or sample in aqueous solution

  • Isobutyl chloroformate

  • Isobutanol

  • Pyridine

  • Hexane (B92381)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Sodium sulfate (B86663) (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of the aqueous this compound standard or sample into a reaction vial.

    • Add 50 µL of 1 M NaOH to make the solution basic.

  • Derivatization Reaction:

    • Add 200 µL of a mixture of isobutanol and pyridine (3:2, v/v).

    • Vortex the mixture for 30 seconds.

    • Add 20 µL of isobutyl chloroformate.

    • Vortex vigorously for 1 minute. The reaction is rapid and occurs at room temperature.

  • Extraction:

    • Add 300 µL of hexane to the vial to extract the isobutyl ester derivative.

    • Vortex for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Sample Analysis:

    • Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

GC-MS Conditions (Typical):

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Mode: Split (e.g., 10:1)

  • Injector Temperature: 260°C

  • Oven Program: 50°C (hold 1 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold 2 min

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Conditions: Similar to those for the silylation method.

Chiral Analysis of this compound Enantiomers

This compound is a chiral molecule, and the separation of its enantiomers can be critical in pharmaceutical and biological studies. This can be achieved by using a chiral GC column.

Protocol:

  • Derivatization: Derivatize the racemic or enantiomerically enriched this compound sample using either the silylation or esterification protocol described above. Derivatization is necessary to achieve good peak shape on the chiral column.

  • Chiral GC-MS Analysis:

    • GC Column: A chiral stationary phase column, such as a cyclodextrin-based column (e.g., Beta-DEX™ or Gamma-DEX™), is required.

    • GC Conditions: The oven temperature program will need to be optimized to achieve baseline separation of the enantiomers. A slower temperature ramp is often beneficial. Isothermal conditions may also be effective.

    • MS Detection: The mass spectrometer is used to confirm the identity of the eluting enantiomers.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound (in solution or dried) InternalStandard Add Internal Standard (optional) Sample->InternalStandard Reagent Add Derivatization Reagent (e.g., MSTFA or Isobutyl Chloroformate) InternalStandard->Reagent Reaction Reaction (Heating may be required) Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General experimental workflow for the derivatization and GC-MS analysis of this compound.

Silylation_Reaction Reactant This compound CH₃CH₂CH(OCH₃)COOH Product TMS-ester Derivative CH₃CH₂CH(OCH₃)COOSi(CH₃)₃ Reactant->Product + Reagent MSTFA CF₃CON(CH₃)Si(CH₃)₃ Reagent->Product + Pyridine Pyridine (catalyst) Pyridine->Product

Caption: Silylation of this compound with MSTFA to form a TMS-ester derivative.

Conclusion

Derivatization of this compound is an essential step for reliable and sensitive quantification by GC-MS. Both silylation with MSTFA and esterification with isobutyl chloroformate are effective methods, with the choice depending on the sample matrix and laboratory resources. The provided protocols offer a solid starting point for method development. For the analysis of enantiomers, the use of a chiral GC column after derivatization is recommended. Proper optimization of the derivatization and chromatographic conditions will ensure high-quality data for research, clinical, and industrial applications.

References

Application of 2-Methoxybutanoic Acid in Pharmaceutical Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-methoxybutanoic acid emerges as a valuable and versatile chiral building block in the synthesis of complex pharmaceutical molecules. Its inherent chirality and the presence of both a carboxylic acid and a methoxy (B1213986) group offer unique synthetic handles for creating diverse molecular architectures with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the utilization of this compound in pharmaceutical synthesis. While direct incorporation into a widely marketed pharmaceutical is not extensively documented, its utility as a precursor for generating novel chemical entities is of significant interest in drug discovery and development. The following sections detail its key applications, present quantitative data for representative reactions, and provide step-by-step experimental protocols.

Key Applications in Pharmaceutical Synthesis

This compound's primary application in pharmaceutical synthesis lies in its role as a chiral starting material. The stereocenter at the C2 position is crucial for creating enantiomerically pure drugs, where a specific stereoisomer often exhibits the desired pharmacological activity while the other may be inactive or even cause undesirable side effects.

The two main reactive sites of this compound, the carboxylic acid and the methoxy group, allow for a range of chemical transformations:

  • Amide Bond Formation: The carboxylic acid moiety can be readily coupled with a wide array of primary and secondary amines to form amide bonds. This is one of the most common reactions in medicinal chemistry, as the amide linkage is a key structural feature in a vast number of drugs across various therapeutic areas, including antiviral, anticancer, and cardiovascular agents.

  • Esterification: The carboxylic acid can also be esterified with various alcohols to produce ester derivatives. Esters are often employed in prodrug strategies to enhance the bioavailability and pharmacokinetic properties of a drug.

  • Chiral Recognition: The methoxy group at the alpha-position can influence the molecule's conformation and binding affinity to biological targets. Its presence can also impact the metabolic stability of the resulting compound.

Experimental Protocols and Data

The following are detailed protocols for the two primary applications of this compound in pharmaceutical synthesis: amidation and esterification. The quantitative data provided in the tables are representative of typical yields and purities achievable with these methods.

Amide Coupling via EDC/HOBt Activation

This protocol describes a general procedure for the coupling of this compound with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents.

Experimental Workflow for Amide Coupling:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve this compound in Anhydrous DCM B Add Primary Amine A->B C Add HOBt B->C D Cool to 0°C C->D E Add EDC (portion-wise) D->E F Stir at RT for 12-18h E->F G Quench with Water F->G H Extract with Ethyl Acetate (B1210297) G->H I Wash with 1N HCl, sat. NaHCO3, Brine H->I J Dry over Na2SO4 and Concentrate I->J K Purify by Column Chromatography J->K L L K->L Final Amide Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol:

  • To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL) under an inert atmosphere, add the desired primary amine (1.1 mmol, 1.1 eq) and HOBt (1.2 mmol, 1.2 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 mmol, 1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with 1N HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired amide.

Table 1: Representative Data for Amide Coupling Reactions

Amine SubstrateProductYield (%)Purity (%) (by HPLC)
BenzylamineN-benzyl-2-methoxybutanamide85>98
4-FluoroanilineN-(4-fluorophenyl)-2-methoxybutanamide78>97
(R)-1-PhenylethylamineN-((R)-1-phenylethyl)-2-methoxybutanamide82>99 (diastereomeric excess)
Esterification using DCC/DMAP

This protocol outlines a general method for the esterification of this compound with an alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).

Experimental Workflow for Esterification:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Alcohol, and DMAP in Anhydrous DCM B Cool to 0°C A->B C Add DCC Solution Dropwise B->C D Stir at RT for 4-6h C->D E Filter to Remove DCU D->E F Wash Filtrate with 1N HCl and Brine E->F G Dry over MgSO4 and Concentrate F->G H Purify by Column Chromatography G->H I I H->I Final Ester Product

Caption: Workflow for DCC/DMAP catalyzed esterification.

Detailed Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq), the desired alcohol (1.2 mmol, 1.2 eq), and a catalytic amount of DMAP (0.1 mmol, 0.1 eq) in anhydrous DCM (10 mL).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL) and add this solution dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Wash the filtrate sequentially with 1N HCl (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: Representative Data for Esterification Reactions

Alcohol SubstrateProductYield (%)Purity (%) (by HPLC)
Benzyl alcoholBenzyl 2-methoxybutanoate90>98
Propan-2-olIsopropyl 2-methoxybutanoate88>99
4-Nitrobenzyl alcohol4-Nitrobenzyl 2-methoxybutanoate85>97

Logical Relationship in Drug Discovery

The use of a chiral building block like this compound is a critical early step in the drug discovery pipeline. The following diagram illustrates the logical progression from a chiral building block to a potential drug candidate.

G A Chiral Building Block (e.g., this compound) B Chemical Synthesis (Amidation, Esterification, etc.) A->B C Library of Novel Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Development F->G H Clinical Trials G->H

Caption: Drug discovery workflow with a chiral building block.

Application Notes and Protocols for Metabolic Studies of 2-Methoxybutanoic Acid in Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybutanoic acid is a carboxylic acid containing a methoxy (B1213986) group, a structure that suggests potential for unique biological activity and metabolic pathways. Understanding its fate in microbial systems is crucial for applications in biotechnology, drug development, and environmental science. While direct microbial metabolic studies on this compound are not extensively documented, we can propose a putative metabolic pathway and provide detailed protocols for its investigation based on the well-established principles of microbial biotransformation of structurally related compounds like short-chain fatty acids, branched-chain fatty acids, and other methoxylated molecules.[1][2][3][4]

This document provides a comprehensive guide for researchers to initiate and conduct metabolic studies of this compound in microbial cultures. It includes a proposed metabolic pathway, detailed experimental protocols, and data presentation guidelines.

Proposed Metabolic Pathway of this compound

Due to the lack of direct studies, a hypothetical metabolic pathway for this compound in microbial cultures is proposed based on known microbial enzymatic reactions. The metabolism could proceed through several key steps:

  • O-Demethylation: The primary step could involve the cleavage of the methoxy group by a monooxygenase or a methyltransferase, yielding 2-hydroxybutanoic acid and formaldehyde.[4][5] This is a common reaction in the microbial degradation of methoxylated aromatic compounds.

  • Oxidation: The resulting 2-hydroxybutanoic acid can be oxidized to 2-oxobutanoic acid by an alcohol dehydrogenase.

  • Decarboxylation: 2-oxobutanoic acid can then be decarboxylated to propanal.

  • Further Metabolism: Propanal can be either reduced to 1-propanol (B7761284) or oxidized to propionic acid, which can then enter the central carbon metabolism.[1][6][7][8]

Alternatively, the carboxyl group of this compound could be reduced to an aldehyde and then to an alcohol by microbial carboxylate reductases.[9][10]

Diagram of the Proposed Metabolic Pathway

Proposed_Metabolic_Pathway cluster_main Proposed Metabolism of this compound M0 This compound M1 2-Hydroxybutanoic Acid M0->M1 O-Demethylation M2 2-Oxobutanoic Acid M1->M2 Oxidation M3 Propionaldehyde M2->M3 Decarboxylation M4 Propionic Acid M3->M4 Oxidation M5 Central Metabolism M4->M5

Caption: A proposed metabolic pathway for this compound in microbial cultures.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from metabolic studies of this compound. The values presented are hypothetical and serve as a guide for data presentation.

Table 1: Degradation of this compound by Different Microbial Strains

Microbial StrainIncubation Time (h)Initial Concentration (mM)Final Concentration (mM)Degradation Rate (mM/h)
Pseudomonas putida24102.50.31
Bacillus subtilis24105.80.18
Saccharomyces cerevisiae48108.10.04
Aspergillus niger48103.20.14

Table 2: Metabolite Production from this compound (10 mM initial concentration) after 48h Incubation

Microbial Strain2-Hydroxybutanoic Acid (mM)2-Oxobutanoic Acid (mM)Propionic Acid (mM)
Pseudomonas putida3.11.52.2
Bacillus subtilis1.80.91.1
Saccharomyces cerevisiae0.50.20.3
Aspergillus niger2.51.11.9

Experimental Protocols

I. Microbial Culture and Biotransformation

This protocol outlines the general procedure for screening microorganisms for their ability to metabolize this compound.

Materials:

  • Selected microbial strains (bacteria, yeast, fungi)

  • Appropriate growth media (e.g., Nutrient Broth for bacteria, Yeast Extract Peptone Dextrose for yeast, Potato Dextrose Broth for fungi)

  • This compound stock solution (sterile filtered)

  • Shaking incubator

  • Sterile culture flasks and tubes

Procedure:

  • Prepare and sterilize the appropriate growth medium for the selected microbial strain.

  • Inoculate the sterile medium with a fresh culture of the microorganism.

  • Incubate the culture under optimal growth conditions (e.g., 30°C, 150 rpm) until it reaches the mid-logarithmic phase of growth.

  • Add this compound from the sterile stock solution to the culture to a final desired concentration (e.g., 1-10 mM).

  • Continue the incubation under the same conditions.

  • Withdraw samples aseptically at regular time intervals (e.g., 0, 6, 12, 24, 48 hours) for analysis.

  • A control flask containing only the medium and this compound (no microorganism) should be included to check for abiotic degradation.

  • A control flask with the microbial culture without the addition of this compound should also be included.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for Metabolic Study A Microbial Culture Preparation B Addition of this compound A->B C Incubation and Sampling B->C D Sample Preparation C->D E Analytical Quantification (HPLC/GC-MS) D->E F Data Analysis E->F

Caption: General workflow for studying the microbial metabolism of this compound.

II. Sample Preparation for Analysis

This protocol describes the preparation of culture samples for the analysis of this compound and its metabolites.

Materials:

  • Culture samples

  • Centrifuge

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Organic solvents (e.g., ethyl acetate, methanol)[11][12]

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

Procedure for HPLC Analysis:

  • Transfer 1 mL of the culture sample to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the microbial cells.[13]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.[14]

  • The sample is now ready for HPLC analysis.

Procedure for GC-MS Analysis (with derivatization):

  • To 1 mL of the cell-free supernatant, add an equal volume of a suitable organic solvent (e.g., ethyl acetate) for liquid-liquid extraction.[12]

  • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatize the dried residue to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.[11][15]

III. Analytical Methods

HPLC is a robust method for quantifying organic acids in aqueous samples.[16][17][18][19][20][21]

Instrumentation:

  • HPLC system with a UV detector or a Refractive Index (RI) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with a dilute aqueous solution of a strong acid (e.g., 0.005 M H₂SO₄).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm (for UV detection).

  • Injection Volume: 10 µL.

Quantification:

  • Prepare standard solutions of this compound and any available potential metabolite standards at known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

GC-MS provides high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds, often requiring derivatization for organic acids.[11][12][14][15][22]

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

GC-MS Conditions (Example):

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

Identification and Quantification:

  • Identify metabolites by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley) and with the spectra of authentic standards if available.

  • Quantify the compounds using a calibration curve prepared with derivatized standards.

Conclusion

The study of the microbial metabolism of this compound is a promising area of research. Although direct literature is scarce, the application of established methodologies for similar compounds can provide valuable insights. The proposed metabolic pathway, along with the detailed protocols for cultivation, sample preparation, and analysis, offers a solid foundation for researchers to explore the biotransformation of this interesting molecule. The use of both HPLC and GC-MS will allow for robust quantification and confident identification of the parent compound and its metabolites, ultimately elucidating its metabolic fate in various microbial systems.

References

Application Note: Quantification of 2-Methoxybutanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybutanoic acid is a methoxy-derivative of a short-chain fatty acid (SCFA). While the biological role and metabolic pathways of this compound are not extensively characterized, the quantification of similar SCFAs and their derivatives in biological matrices such as plasma, urine, and tissue homogenates is of significant interest in metabolic research, gut microbiome studies, and drug development. Accurate and robust analytical methods are essential for elucidating the potential physiological and pathological significance of such compounds.

This document provides detailed experimental protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As validated methods for this compound are not widely published, the following protocols are based on well-established methodologies for analogous short-chain fatty acids and will require optimization and validation for specific applications.

Metabolic Context of Short-Chain Fatty Acids

Short-chain fatty acids are primarily produced in the colon through the microbial fermentation of dietary fibers.[1] The most abundant SCFAs, such as acetate, propionate, and butyrate, serve as an energy source for colonocytes and are involved in the regulation of glucose and lipid metabolism.[1][2] Branched-chain SCFAs can be derived from the fermentation of branched-chain amino acids.[3][4] The metabolic origin and fate of this compound are yet to be fully understood, but it may arise from the metabolism of other compounds by gut microbiota or endogenous pathways.

SCFAs_Metabolic_Pathway Dietary_Fiber Dietary Fiber & Amino Acids Gut_Microbiota Gut Microbiota (Fermentation) Dietary_Fiber->Gut_Microbiota SCFAs Short-Chain Fatty Acids (e.g., Butyrate, Propionate) Gut_Microbiota->SCFAs 2_MBA This compound (Putative) Gut_Microbiota->2_MBA Potential Origin Colonocytes Colonocyte Metabolism SCFAs->Colonocytes Energy Source Systemic_Circulation Systemic Circulation SCFAs->Systemic_Circulation 2_MBA->Systemic_Circulation Energy_Metabolism Energy Metabolism (TCA Cycle) Systemic_Circulation->Energy_Metabolism Lipid_Synthesis Lipid Synthesis Systemic_Circulation->Lipid_Synthesis Signaling Cell Signaling (e.g., GPCRs) Systemic_Circulation->Signaling

A generalized metabolic pathway for short-chain fatty acids.

Quantitative Data Summary

Currently, there is a lack of published quantitative data for this compound in various biological samples. The table below is a template for summarizing such data once it is generated using the protocols provided. It is designed for easy comparison of concentrations across different sample types and conditions.

Biological Matrix Subject Group Concentration (µM) ± SD Method of Analysis Notes
Human PlasmaControl (n=50)Data to be determinedLC-MS/MSFasting samples
Human PlasmaDisease State X (n=50)Data to be determinedLC-MS/MSFasting samples
Human UrineControl (n=50)Data to be determinedGC-MS24-hour collection
Human UrineDisease State X (n=50)Data to be determinedGC-MS24-hour collection
Mouse CecumControl (n=10)Data to be determinedGC-MSTissue homogenate
Mouse CecumTreatment Y (n=10)Data to be determinedGC-MSTissue homogenate

Experimental Workflow

The overall workflow for the quantification of this compound involves sample collection and preparation, followed by instrumental analysis and data processing.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Urine, etc.) Spiking Add Internal Standard Sample_Collection->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Evaporation Evaporation & Reconstitution Extraction->Evaporation LC-MS/MS Path Derivatization->Evaporation GC_MS GC-MS Analysis Evaporation->GC_MS LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

A comprehensive workflow for this compound analysis.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (with Derivatization)

This protocol is suitable for the analysis of this compound in various biological matrices. Derivatization is necessary to increase the volatility of the analyte for GC-MS analysis.[5][6]

1. Materials and Reagents

  • Biological sample (e.g., 100 µL plasma or urine)

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., d3-2-Methoxybutanoic acid) or a structurally similar compound not present in the sample.

  • Protein Precipitation: Ice-cold acetonitrile (B52724) or methanol (B129727).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or ethyl acetate.[7]

  • Acidification: 1 M Hydrochloric acid (HCl).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Solvent for Reconstitution: Hexane or ethyl acetate.

2. Sample Preparation

  • To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • For Plasma/Serum: Add 400 µL of ice-cold acetonitrile to precipitate proteins.[8] Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For Urine: Dilute the sample 1:5 with deionized water before proceeding.

  • Acidify the sample to pH < 2 with 1 M HCl.

  • Add 500 µL of MTBE, vortex vigorously for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (B92270) to the dried residue. Seal the vial and heat at 60°C for 30 minutes.[9]

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Specific ions for this compound and the IS must be determined by analyzing the derivatized standards.

4. Quantification Create a calibration curve using standard solutions of this compound prepared and derivatized in the same manner as the samples. Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol offers high sensitivity and selectivity and may not require derivatization, although derivatization can improve chromatographic retention and ionization efficiency.[10][11]

1. Materials and Reagents

  • Biological sample (e.g., 50 µL plasma or urine)

  • Internal Standard (IS): Stable isotope-labeled this compound.

  • Protein Precipitation Solvent: Ice-cold methanol containing 0.1% formic acid and the IS at a known concentration.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Reconstitution Solvent: 10% acetonitrile in water with 0.1% formic acid.

2. Sample Preparation

  • To 50 µL of the biological sample in a microcentrifuge tube, add 200 µL of the ice-cold protein precipitation solvent containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mobile Phase Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibrate at 5% B

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimized for the specific instrument (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage).

  • MRM Transitions: The precursor ion for this compound (MW: 118.13 g/mol ) would be the deprotonated molecule [M-H]⁻ at m/z 117.1. Product ions must be determined by direct infusion of a standard solution. A hypothetical transition could be 117.1 -> 73.1. The transition for the IS should also be determined and monitored.

4. Quantification Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Method Validation

Due to the limited availability of specific methods for this analyte, researchers should perform thorough method validation, including assessments of linearity, accuracy, precision, recovery, and matrix effects, to ensure the reliability of their results for their specific biological matrix and application.

Disclaimer

The protocols provided are intended as a starting point and are based on established methods for structurally similar compounds. Optimization and full validation are required for the specific quantification of this compound in any given biological matrix.

References

Application Note: The Use of 2-Methoxybutanoic Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative mass spectrometry is a cornerstone of modern analytical science, providing unparalleled sensitivity and selectivity for the detection and quantification of molecules in complex matrices. A critical component of robust quantitative mass spectrometry workflows is the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be differentiated by the mass spectrometer. It is added at a known concentration to all samples, standards, and quality controls to account for variability in sample preparation, injection volume, and instrument response.

This application note details the use of 2-Methoxybutanoic acid as an internal standard for the quantification of small polar molecules in various biological matrices by mass spectrometry. While direct literature on the use of this compound as an internal standard is limited, its structural similarity to other small carboxylic acids makes it a suitable candidate. The protocols provided herein are adapted from established methods for similar analytes, such as 2-hydroxy-2-methylbutanoic acid.[1][2][3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for method development.

PropertyValueReference
Molecular Formula C₅H₁₀O₃[6]
Molecular Weight 118.13 g/mol [6]
Monoisotopic Mass 118.062994177 Da[6]
IUPAC Name This compound[6]
Synonyms 2-methoxybutyric acid[6]

Experimental Protocols

The following protocols are generalized and should be optimized for specific applications and instrumentation.

Protocol 1: Quantification in Human Plasma by LC-MS/MS

This protocol is suitable for the quantification of a target analyte in human plasma using this compound as an internal standard.

1. Materials

  • Human plasma (collected in EDTA or heparin tubes)

  • This compound (as internal standard)

  • Target analyte for quantification

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes or 96-well plates

2. Sample Preparation: Protein Precipitation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution with ice-cold acetonitrile to a final concentration of 100 ng/mL.

  • To 100 µL of plasma sample, calibration standard, or quality control, add 400 µL of the ice-cold internal standard working solution.[1][4]

  • Vortex the mixture for 30 seconds to precipitate proteins.[1][4]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1][4]

  • Transfer the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1][4]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1][4]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[1]
Mobile Phase A Water with 0.1% formic acid[1]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Flow Rate 0.4 mL/min[1]
Injection Volume 5 µL[1]
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]

Hypothetical MRM Transitions for this compound (Internal Standard)

  • Precursor Ion (Q1): m/z 117.05 (deprotonated molecule [M-H]⁻)

  • Product Ion (Q3): To be determined experimentally by infusing a standard solution of this compound into the mass spectrometer. A plausible fragmentation would involve the loss of the methoxy (B1213986) group or the carboxyl group.

Workflow for LC-MS/MS Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: Workflow for the quantification of an analyte in plasma using an internal standard.

Protocol 2: Quantification in Urine by GC-MS

This protocol requires derivatization to increase the volatility of the analyte and the internal standard for gas chromatography.

1. Materials

  • Urine sample

  • This compound (as internal standard)

  • Target analyte for quantification

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS)

  • Hexane (HPLC grade)

2. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • To 1 mL of urine, add a known amount of this compound internal standard.

  • Acidify the sample to a pH below 2 with HCl.[1]

  • Saturate the aqueous phase with NaCl to improve extraction efficiency.[3]

  • Add 3 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[1][3]

  • Centrifuge to separate the phases and collect the upper organic layer.[1][3]

  • Repeat the extraction twice more, combining the organic extracts.[3]

  • Dry the combined organic extract over anhydrous sodium sulfate.[3]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • For derivatization, add 50 µL of BSTFA + 1% TMCS and heat at 60°C for 30 minutes.[1][3]

  • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Conditions

ParameterRecommended Condition
GC Column Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[1]
Carrier Gas Helium at a constant flow rate[1]
Oven Program Temperature gradient (e.g., 70°C to 300°C)[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Scan Mode Selected Ion Monitoring (SIM) for quantification[1]

Hypothetical SIM Ions for Derivatized this compound

The trimethylsilyl (B98337) (TMS) derivative of this compound would have an increased molecular weight. The exact mass and fragmentation pattern would need to be determined experimentally.

Logical Flow for Method Development

cluster_method_dev Method Development Analyte Select Analyte & Internal Standard Matrix Choose Biological Matrix Analyte->Matrix Extraction Optimize Sample Preparation Matrix->Extraction Chromatography Develop Separation Method (LC or GC) Extraction->Chromatography MS Optimize Mass Spectrometer Parameters Chromatography->MS Validation Method Validation MS->Validation

Caption: A logical progression for developing a quantitative mass spectrometry method.

Data Presentation

Quantitative data should be presented in a clear and concise manner. The following table is a template for summarizing validation data for a quantitative assay using this compound as an internal standard.

Table 1: Hypothetical Method Validation Summary

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Range Dependent on expected concentrations1 - 1000 ng/mL
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (%RE) ± 15% (± 20% at LLOQ)Within ± 8%
Lower Limit of Quantification (LLOQ) Signal-to-noise > 101 ng/mL
Matrix Effect CV < 15%8%
Recovery Consistent and reproducible> 85%

Conclusion

This compound is a promising candidate for use as an internal standard in mass spectrometry-based quantification of small polar analytes. Its physicochemical properties make it amenable to standard sample preparation techniques such as protein precipitation and liquid-liquid extraction. The protocols and workflows presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust quantitative methods. As with any analytical method, optimization and validation are crucial to ensure data quality and reliability.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methoxybutanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Williamson ether synthesis, starting from a 2-halobutanoic acid derivative, and the methylation of 2-hydroxybutanoic acid or its ester. Another potential, though less commonly detailed, route is the oxidation of 2-methoxybutan-1-ol.

Q2: What are the typical yields I can expect for this compound synthesis?

A2: Yields can vary significantly based on the chosen method, reaction conditions, and scale. For analogous syntheses, such as that of methoxyacetic acid, yields of 90-91% have been reported under optimized conditions.[1] However, without specific optimization for this compound, initial yields may be lower. Phase-transfer catalysis has been shown to improve yields in similar alkylation reactions.

Q3: What are the key safety precautions to consider during the synthesis?

A3: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reagents such as sodium methoxide (B1231860) are corrosive and moisture-sensitive, requiring careful handling under anhydrous conditions.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through a combination of extraction and distillation. After the reaction, an aqueous workup can remove water-soluble impurities. The crude product can then be purified by vacuum distillation to obtain high-purity this compound.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Williamson Ether Synthesis

Question: I am attempting to synthesize this compound from ethyl 2-bromobutanoate and sodium methoxide, but my yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this Williamson ether synthesis can stem from several factors. Below is a breakdown of potential causes and solutions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution(s)
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time or gently heating the reaction mixture.
Side Reactions (Elimination) As ethyl 2-bromobutanoate is a secondary halide, a competing E2 elimination reaction can occur, forming ethyl crotonate, especially with a strong, sterically unhindered base like methoxide.Use a less-hindered starting material if possible. Employ milder reaction conditions, such as lower temperatures. Consider using a milder methylating agent if feasible.
Moisture in Reaction Sodium methoxide is highly reactive with water. Any moisture in the reagents or glassware will consume the methoxide, reducing the amount available for the desired reaction.Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and fresh, properly stored sodium methoxide. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Solvent The choice of solvent can significantly impact the reaction rate and selectivity.Aprotic polar solvents like DMF or DMSO can be effective but may be difficult to remove. Ethanol (B145695) can be used, but it's important to use the sodium salt of the alcohol to avoid transesterification if starting with an ester.[3]
Product Loss During Workup This compound has some water solubility, which can lead to losses during the aqueous extraction steps.Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions with a suitable organic solvent.

Optimization Strategy: Phase-Transfer Catalysis (PTC)

To significantly improve the yield and reaction rate, consider employing phase-transfer catalysis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the methoxide ion from the solid or aqueous phase to the organic phase where the reaction occurs.[4][5][6] This often allows for the use of milder reaction conditions and can reduce the occurrence of side reactions.[7]

Issue 2: Incomplete Methylation of Ethyl 2-Hydroxybutyrate

Question: I am trying to methylate ethyl 2-hydroxybutyrate to form the precursor to this compound, but the reaction is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

Answer:

Incomplete methylation of the hydroxyl group can be a common issue. Here are some troubleshooting steps:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution(s)
Insufficient Methylating Agent An inadequate amount of the methylating agent (e.g., dimethyl sulfate, methyl iodide) will result in an incomplete reaction.Use a slight excess of the methylating agent (e.g., 1.1-1.5 equivalents).
Weak Base A base is required to deprotonate the hydroxyl group, making it a more effective nucleophile. If the base is too weak, the equilibrium will not favor the deprotonated species.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure the base is added carefully at a controlled temperature.
Steric Hindrance The secondary hydroxyl group may be sterically hindered, slowing down the reaction.Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC or GC.
Choice of Catalyst For more complex methylations, a catalyst may be necessary to improve efficiency.While not always necessary for simple methylations, for more challenging substrates, consider catalysts that can activate the hydroxyl group.[8]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound from 2-Bromobutanoic Acid

This protocol is adapted from a similar synthesis of methoxyacetic acid.[1]

Materials:

  • 2-Bromobutanoic acid

  • Sodium methoxide

  • Anhydrous methanol

  • Dry Hydrochloric acid gas or concentrated HCl

  • Anhydrous diethyl ether

  • Magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromobutanoic acid (1 equivalent) in anhydrous methanol.

  • Carefully add sodium methoxide (2.2-2.4 equivalents) portion-wise to the solution. The reaction is exothermic.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and distill off the methanol.

  • Cool the resulting sodium 2-methoxybutanoate salt in an ice bath and carefully introduce dry hydrochloric acid gas until the mixture is acidic. Alternatively, dissolve the salt in a minimal amount of water and acidify with concentrated HCl.

  • Extract the aqueous solution multiple times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Methylation of Ethyl 2-Hydroxybutyrate followed by Hydrolysis

Materials:

  • Ethyl 2-hydroxybutyrate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate

Procedure: Step 1: Methylation

  • To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 2-hydroxybutyrate (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude ethyl 2-methoxybutanoate.

Step 2: Hydrolysis

  • Dissolve the crude ethyl 2-methoxybutanoate in a solution of sodium hydroxide in a mixture of water and ethanol.

  • Heat the mixture to reflux for several hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2 with concentrated hydrochloric acid.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude this compound.

  • Purify by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Approaches for α-Alkoxy Acids

Synthetic Method Starting Materials Typical Reagents General Yield Range Advantages Disadvantages
Williamson Ether Synthesis 2-Halobutanoic acid or esterSodium methoxide60-90%Readily available starting materials, straightforward procedure.Potential for elimination side reactions, requires anhydrous conditions.
Williamson Ether Synthesis with PTC 2-Halobutanoic acid or esterSodium methoxide, Phase-Transfer Catalyst (e.g., TBAB)75-95%Higher yields, milder conditions, faster reaction rates.[4][5]Additional cost of the catalyst.
Methylation of Hydroxy Acid/Ester 2-Hydroxybutanoic acid or esterNaH, Methyl Iodide70-90%Avoids elimination side reactions.Requires handling of hazardous reagents like NaH and methyl iodide.
Oxidation of Alcohol 2-Methoxybutan-1-olOxidizing agent (e.g., Nitric Acid)Potentially highCan be a direct route.May require specific catalysts and careful control of reaction conditions to avoid over-oxidation.

Visualizations

Synthesis_Workflow cluster_start Starting Materials 2-Bromobutanoic Acid 2-Bromobutanoic Acid Reaction Reaction 2-Bromobutanoic Acid->Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction Workup Workup Reaction->Workup Quench & Extract Purification Purification Workup->Purification Crude Product Final Product Final Product Purification->Final Product Vacuum Distillation

Caption: General workflow for the Williamson ether synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Starting Material Purity OK? Check_Completion->Check_Purity Yes Increase_Time_Temp Increase Reaction Time / Temperature Check_Completion->Increase_Time_Temp No Check_Conditions Anhydrous Conditions? Check_Purity->Check_Conditions Yes Purify_Reagents Use Purified Reagents Check_Purity->Purify_Reagents No Consider_Side_Reactions Investigate Side Reactions (e.g., Elimination) Check_Conditions->Consider_Side_Reactions Yes Dry_Glassware_Solvents Ensure Dry Glassware & Anhydrous Solvents Check_Conditions->Dry_Glassware_Solvents No Optimize_Workup Optimize Workup & Purification Consider_Side_Reactions->Optimize_Workup Use_PTC Implement Phase- Transfer Catalysis Consider_Side_Reactions->Use_PTC

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Overcoming poor peak resolution in the chiral HPLC separation of 2-Methoxybutanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral HPLC separation of 2-Methoxybutanoic acid, particularly poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound?

A1: this compound is a small, chiral carboxylic acid. The main challenge in its separation lies in the fact that its enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a chiral environment, typically a Chiral Stationary Phase (CSP) in HPLC, is required to form temporary, diastereomeric complexes that allow for differential retention and separation.

Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for this compound?

A2: For acidic compounds like this compound, polysaccharide-based and anion-exchange CSPs are excellent starting points. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are known for their broad applicability in separating a wide range of chiral compounds, including acids.[1] Anion-exchange CSPs are specifically designed for the enantioseparation of acidic compounds and often provide high selectivity through an ion-exchange mechanism.[2]

Q3: How does the mobile phase composition impact peak resolution for this compound?

A3: The mobile phase is a critical factor for optimizing selectivity. For acidic compounds, adding a small amount of an acidic modifier, such as Trifluoroacetic Acid (TFA), to the mobile phase is often necessary to ensure good peak shape and resolution.[3][4] The choice and concentration of the organic modifier (e.g., isopropanol, ethanol) in a normal-phase or polar organic mode will also significantly affect retention and selectivity.[5]

Q4: What is the role of temperature in this chiral separation?

A4: Temperature can have a complex and unpredictable effect on chiral separations. Generally, lower temperatures can enhance chiral recognition by strengthening the subtle intermolecular interactions responsible for separation. However, in some cases, increasing the temperature can improve peak efficiency or even alter the elution order. Therefore, temperature should be systematically optimized for each specific method.

Q5: My peaks are broad and tailing. What can I do?

A5: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase. Adding an acidic modifier like TFA to the mobile phase can help suppress the ionization of the carboxylic acid group and mask active sites on the stationary phase, leading to more symmetrical peaks. Also, consider reducing the sample concentration to avoid column overload.

Troubleshooting Guides

Issue 1: Poor or No Peak Resolution (Rs < 1.5)

Symptom: The chromatogram shows a single, broad peak or two peaks with significant overlap.

Potential Cause Troubleshooting Action & Protocol
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide chiral recognition for this compound. Action: Screen different types of CSPs, focusing on polysaccharide-based (e.g., cellulose or amylose (B160209) derivatives) and anion-exchange columns.
Suboptimal Mobile Phase Composition The mobile phase is not effectively facilitating the chiral recognition process. Action: Systematically optimize the mobile phase. For normal phase, vary the ratio of the non-polar solvent (e.g., n-Hexane) to the alcohol modifier (e.g., 2-Propanol). Crucially, introduce an acidic modifier. Protocol: Start with a mobile phase of n-Hexane/2-Propanol (90:10 v/v) and add 0.1% TFA. Adjust the 2-Propanol concentration in 5% increments to modulate retention and selectivity.
Incorrect Flow Rate The flow rate may be too high, not allowing for sufficient interaction between the analyte and the CSP. Action: Reduce the flow rate. Protocol: Decrease the flow rate from 1.0 mL/min to 0.5 mL/min, and then in 0.1 mL/min increments. While this will increase run time, it can significantly improve resolution.
Inappropriate Temperature The column temperature is not optimal for the separation. Action: Optimize the column temperature. Protocol: Start at ambient temperature (e.g., 25°C). Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). If resolution does not improve, increase the temperature from the starting point in 5°C increments (e.g., to 30°C, then 35°C).
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Peaks are asymmetrical, making accurate integration and quantification difficult.

Potential Cause Troubleshooting Action & Protocol
Secondary Interactions The carboxylic acid group is interacting with active sites (e.g., residual silanols) on the silica-based CSP. Action: Add an acidic modifier to the mobile phase. Protocol: Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase. This will suppress the ionization of this compound and mask silanol (B1196071) interactions, leading to improved peak symmetry.
Column Overload Too much sample is being injected onto the column. Action: Reduce the sample concentration or injection volume. Protocol: Prepare a dilution series of your sample (e.g., 1:10 and 1:100 dilutions) and inject the diluted samples. If peak shape improves, the original sample was overloading the column.
Sample Solvent Mismatch The sample is dissolved in a solvent much stronger than the mobile phase. Action: Dissolve the sample in the mobile phase or a weaker solvent. Protocol: Whenever possible, prepare your final sample dilution in the mobile phase itself.

Experimental Protocols & Data

Protocol 1: Direct Chiral Separation using a Polysaccharide-Based CSP[3]

This protocol describes a direct method for the enantioseparation of a small, chiral carboxylic acid using an immobilized polysaccharide-based chiral stationary phase.

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sample solvent: n-Hexane/IPA (90:10, v/v)

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (due to the carboxyl chromophore).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample solvent.

  • Dilute the stock solution with the sample solvent to a final concentration of approximately 50 µg/mL for injection.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The two enantiomers should be separated into two distinct peaks.

  • The resolution (Rs) between the two peaks should be calculated. A value of Rs > 1.5 indicates baseline separation.[3]

Illustrative Data for a Structurally Similar Compound

The following table summarizes the expected chromatographic parameters based on the separation of 2-Hydroxy-2-methylbutanoic acid under the conditions described in Protocol 1.[3] This data can be used as a benchmark for optimizing the separation of this compound.

Table 1: Illustrative Chromatographic Data for Direct Chiral Separation

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 8.5~ 9.7
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Theoretical Plates (N) > 7000> 7000
Tailing Factor (Tf) < 1.2< 1.2

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate logical workflows for troubleshooting and method development.

G Troubleshooting Poor Peak Resolution start Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate for acidic compounds? start->check_csp optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes screen_csp Screen different CSPs (e.g., anion-exchange) check_csp->screen_csp No optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow end_success Resolution Achieved (Rs > 1.5) optimize_flow->end_success Resolution Improved end_fail Consult further resources optimize_flow->end_fail No Improvement screen_csp->optimize_mp G Method Development Workflow start Start: Select Initial Conditions (Polysaccharide CSP, NP mode) prepare_sample Prepare Sample in Mobile Phase start->prepare_sample initial_run Initial Injection (e.g., Hex/IPA/TFA 90:10:0.1) prepare_sample->initial_run eval_separation Evaluate Separation initial_run->eval_separation eval_separation->start No Separation (Change CSP/Mode) optimize_modifier Adjust % Alcohol Modifier eval_separation->optimize_modifier Partial Separation final_method Final Optimized Method eval_separation->final_method Baseline Separation (Rs > 1.5) optimize_flow Decrease Flow Rate optimize_modifier->optimize_flow optimize_temp Vary Column Temperature optimize_flow->optimize_temp optimize_temp->eval_separation

References

Troubleshooting incomplete derivatization of 2-Methoxybutanoic acid for GC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis. This guide provides detailed troubleshooting for issues related to the derivatization of 2-Methoxybutanoic acid, a critical step for ensuring accurate and reproducible GC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: this compound, like other carboxylic acids, is a polar compound with an active hydrogen on the carboxyl group.[1] This polarity leads to several challenges in GC analysis, including poor volatility, thermal instability, and a tendency to form hydrogen bonds.[2][3] These factors can result in poor peak shape (tailing), low sensitivity, and potential decomposition in the hot GC inlet.[4][5] Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable derivative, making it suitable for GC analysis.[3][6]

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent and effective derivatization techniques for carboxylic acids are silylation and alkylation (specifically esterification).[1][2][7]

  • Silylation: This method replaces the active proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.[3] The most common reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[3][8]

  • Esterification (Alkylation): This technique converts the carboxylic acid group into an ester, most commonly a methyl ester.[7][9] A widely used reagent for this is a solution of Boron Trifluoride in Methanol (BF3-Methanol).[10][11]

Q3: How do I choose between silylation and esterification for my analysis?

A3: The choice depends on your sample matrix and analytical goals. Silylation is a very strong and versatile method that reacts with various functional groups containing active hydrogens (alcohols, phenols, amines, etc.).[12] Esterification with BF3-Methanol is more specific to carboxylic acids.[10] If your sample contains other compounds with hydroxyl or amine groups that you do not want to derivatize, esterification might be a better choice. Silylating reagents are generally safer to handle than some alkylating agents (like diazomethane) but are extremely sensitive to moisture.[5][13]

Table 1: Comparison of Common Derivatization Reagents

FeatureSilylation (BSTFA + 1% TMCS)Esterification (BF3-Methanol)
Reaction Replaces active hydrogen with a trimethylsilyl (TMS) group.[3]Converts carboxylic acid to a methyl ester.[10]
Target Groups Carboxylic acids, alcohols, phenols, amines, amides.[12]Primarily targets carboxylic acids.[10][11]
By-products Volatile and typically do not interfere with chromatography.[3][12]Volatile (water, excess methanol).[10]
Reaction Speed Very rapid, often complete in minutes at 60-70°C.[7][12]Fast, typically 5-15 minutes at 60°C.[10][11]
Sensitivity Extremely sensitive to moisture, which consumes the reagent and hydrolyzes derivatives.[13]Sensitive to water, which can prevent the reaction from reaching completion.[10][11]
Safety Flammable and moisture-sensitive; irritant.[12]Toxic and corrosive; should be handled in a fume hood.[14]

Troubleshooting Guide for Incomplete Derivatization

This section addresses specific chromatographic issues you may encounter.

Problem: My chromatogram shows a broad, tailing peak for the underivatized this compound.

  • Possible Cause 1: Incomplete Derivatization. The reaction has not gone to completion, leaving polar, underivatized acid that interacts poorly with the GC column.[5]

    • Solution: Review and optimize the derivatization protocol. Ensure you are using a sufficient molar excess of the derivatization reagent (a 2:1 ratio of reagent to active hydrogens is a general rule).[12] Verify that the reaction time and temperature are adequate; heating at 60-70°C for 30-60 minutes is a common starting point for optimization.[5][12]

  • Possible Cause 2: Active Sites in the GC System. Even with complete derivatization, active sites (exposed silanols) in the injector liner or at the head of the GC column can cause peak tailing.[15][16]

    • Solution: Use a deactivated inlet liner.[15] As a diagnostic step, trim 10-20 cm from the front of the analytical column to remove any accumulated non-volatile residues or active sites, then reinstall.[16] Regular inlet maintenance is crucial for preventing this issue.[17]

Problem: The peak for my derivatized product is small or non-existent.

  • Possible Cause 1: Reagent Degradation or Insufficiency. The derivatizing agent may have degraded due to exposure to moisture or may be insufficient for the amount of analyte present.[15]

    • Solution: Use fresh, high-quality derivatization reagents and store them properly in a desiccator or under an inert atmosphere.[15] Always use a molar excess of the reagent to drive the reaction to completion.[12]

  • Possible Cause 2: Presence of Moisture. Water in the sample, solvents, or glassware will readily consume silylating reagents and can inhibit esterification reactions, leading to low yields.[10][11]

    • Solution: Ensure all glassware is thoroughly dried in an oven. Use anhydrous solvents for sample preparation. If the sample is aqueous, it must be evaporated to complete dryness before adding the derivatization reagent.[11][12] A water scavenger can sometimes be added to the reaction.[11]

  • Possible Cause 3: Suboptimal Reaction Conditions. The reaction may require more energy or time to proceed efficiently.

    • Solution: Optimize the reaction by increasing the temperature or extending the incubation time. Analyze aliquots at different time points to determine when the product peak area maximizes.[12] For silylation of stubborn compounds, the addition of a catalyst like TMCS is highly recommended.[18]

Table 2: Quick Troubleshooting Summary

Observed ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Incomplete derivatization; Active sites in GC liner/column.[16]Optimize reaction (time, temp, reagent excess); Use deactivated liner; Trim column front.[15][16]
Low Product Peak Reagent degradation; Insufficient reagent; Presence of moisture.[15]Use fresh, anhydrous reagents in molar excess; Ensure sample and glassware are completely dry.[11][12]
Poor Reproducibility Variable moisture contamination; Inconsistent reaction time/temp.Standardize drying procedures; Use a heating block for consistent temperature control.[19]

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is a general guideline for forming the trimethylsilyl (TMS) ester of this compound.

  • Sample Preparation: Pipette an aliquot of your sample extract into a 2 mL autosampler vial. If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine (B92270) or acetonitrile) to reconstitute the dried residue. Add 100 µL of BSTFA containing 1% TMCS. A molar excess of at least 2:1 (reagent to analyte) is recommended.[12]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial in a heating block or oven at 70°C for 30 minutes.[18][20]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Esterification using BF3-Methanol

This protocol details the formation of the methyl ester of this compound.

  • Sample Preparation: Place 1-25 mg of your sample or dried extract into a 5 mL reaction vessel.[11]

  • Reagent Addition: Add 2 mL of a 10-14% BF3-Methanol solution.[10][11]

  • Reaction: Seal the vessel and heat at 60°C for 10 minutes.[10]

  • Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane). Shake vigorously to extract the methyl esters into the organic (hexane) layer.[10][11]

  • Sample Cleanup: Allow the layers to separate. Carefully transfer the upper hexane (B92381) layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[14]

  • Analysis: The hexane solution is now ready for injection into the GC-MS.

Visual Guides

The following diagrams illustrate the general workflow for derivatization and a logical approach to troubleshooting common problems.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection Extract Extraction / Cleanup Sample->Extract Dry Evaporate to Dryness Extract->Dry AddReagent Add Reagent & Solvent Dry->AddReagent React Heat & Incubate AddReagent->React GCMS GC-MS Injection React->GCMS Data Data Processing GCMS->Data

Caption: A generalized workflow for sample derivatization prior to GC-MS analysis.

G start Incomplete Derivatization (Low Yield / Peak Tailing) q_moisture Is sample/system completely dry? start->q_moisture a_dry Action: Dry glassware, use anhydrous solvents, evaporate sample fully. q_moisture->a_dry No q_reagent Is reagent fresh & in sufficient excess? q_moisture->q_reagent Yes a_dry->q_reagent a_reagent Action: Use fresh reagent. Increase molar ratio (e.g., >2:1). q_reagent->a_reagent No q_conditions Are reaction time & temperature optimal? q_reagent->q_conditions Yes a_reagent->q_conditions a_conditions Action: Increase temp (e.g., 70°C) and/or time. Analyze at intervals. q_conditions->a_conditions No q_gc Still Tailing? Check GC System. q_conditions->q_gc Yes end_good Problem Resolved a_conditions->end_good q_gc->end_good No a_gc Action: Use deactivated liner. Trim column inlet. q_gc->a_gc Yes a_gc->end_good

Caption: A decision tree for troubleshooting incomplete derivatization issues.

References

Identifying and removing byproducts in 2-Methoxybutanoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxybutanoic acid. The following information is designed to help identify and remove common byproducts encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a methoxide (B1231860) ion. Typically, 2-bromobutanoic acid is reacted with a methoxide source, such as sodium methoxide, in a suitable solvent.[1][2][3][4]

Q2: What are the primary byproducts to expect in the synthesis of this compound?

A2: The primary byproducts in the Williamson ether synthesis of this compound are typically:

  • Unreacted 2-bromobutanoic acid: Incomplete reaction can leave starting material in the product mixture.

  • Elimination products: The basic conditions of the reaction can promote the E2 elimination of HBr from 2-bromobutanoic acid, leading to the formation of unsaturated C4 carboxylic acids, primarily crotonic acid ((E)-2-butenoic acid) and its isomer, isocrotonic acid ((Z)-2-butenoic acid).[1][3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (2-bromobutanoic acid) and the formation of the product (this compound).

Q4: What are the key safety precautions to consider during this synthesis?

A4: It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 2-bromobutanoic acid is corrosive and can cause severe skin burns and eye damage.[5][6] Sodium methoxide is a strong base and is corrosive. Ethers, which may be used as solvents, are often flammable.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred efficiently to promote mixing of reactants.- Extend the reaction time or gently heat the mixture if the reaction is sluggish (monitor by TLC or GC-MS).- Use a slight excess of the methoxide reagent to drive the reaction to completion.
Competing Elimination Reaction - Use a less sterically hindered base if possible, although sodium methoxide is standard.- Maintain a moderate reaction temperature; higher temperatures can favor elimination.[3]- Consider using a milder methoxylating agent if the elimination pathway is dominant.
Hydrolysis of Reactants or Products - Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the reactants or product, especially if ester intermediates are involved.
Problem 2: Presence of Significant Impurities in the Crude Product
Impurity Identification Method Removal Strategy
Unreacted 2-Bromobutanoic Acid - GC-MS: Will show a distinct peak with a mass spectrum corresponding to 2-bromobutanoic acid.- ¹H NMR: Characteristic signals that differ from the product, particularly the chemical shift of the proton at the C2 position.- Acid-Base Extraction: Exploit the acidic nature of the carboxylic acids. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with an aqueous sodium bicarbonate solution. Both the product and unreacted starting material will move to the aqueous layer as their sodium salts. After separation, acidify the aqueous layer to precipitate both acids, which can then be separated by other means.[7][8][9][10]- Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.
Crotonic Acid / Isocrotonic Acid - GC-MS: Will show peaks with mass spectra corresponding to C4H6O2.- ¹H NMR: The presence of vinylic protons (in the range of 5.8-7.1 ppm) is a clear indicator of these unsaturated byproducts. The coupling constants can distinguish between the trans (crotonic acid, ~15 Hz) and cis (isocrotonic acid, ~12 Hz) isomers.[11][12]- Fractional Distillation: The boiling points of the butenoic acid isomers are different from this compound, making fractional distillation a viable separation method.- Chromatography: Column chromatography on silica (B1680970) gel can be used to separate the more polar this compound from the less polar butenoic acid isomers.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility
This compound C₅H₁₀O₃118.13215Soluble in organic solvents.[13][14]
2-Bromobutanoic Acid C₄H₇BrO₂167.0099-103 (at 10 mmHg)[5][6][15][16]Soluble in water, alcohol, and ether.[5][16][17][18]
Crotonic Acid ((E)-2-Butenoic Acid) C₄H₆O₂86.09185-189[19]Soluble in water and many organic solvents.[19][20][21][22]
Isocrotonic Acid ((Z)-2-Butenoic Acid) C₄H₆O₂86.09169Miscible with water and polar solvents.[22]

Table 2: ¹H NMR Chemical Shift Comparison for Identification

CompoundKey Proton SignalApproximate Chemical Shift (δ, ppm)Multiplicity
This compound H at C2~3.5-3.8Triplet
Methoxy Protons (-OCH₃)~3.3-3.4Singlet
2-Bromobutanoic Acid H at C2~4.2-4.4Triplet
Crotonic Acid Vinylic H at C2~5.8Doublet of quartets
Vinylic H at C3~7.1Doublet of quartets
Methyl Protons (-CH₃)~1.9Doublet

Note: Chemical shifts can vary depending on the solvent and instrument.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2-bromobutanoic acid

  • Sodium methoxide

  • Anhydrous methanol (B129727) (or another suitable dry solvent like THF or DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • 6M Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobutanoic acid in a minimal amount of anhydrous methanol.

  • Slowly add a slight molar excess of sodium methoxide to the solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with water to remove any remaining methanol and salts.

  • Proceed with the acid-base extraction as described in Protocol 2 to isolate the carboxylic acids.

Protocol 2: Purification by Acid-Base Extraction

Procedure:

  • To the ethereal solution of the crude product from the synthesis, add a saturated aqueous solution of sodium bicarbonate. Shake the separatory funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.[23]

  • Allow the layers to separate. The sodium salts of this compound, unreacted 2-bromobutanoic acid, and any butenoic acid byproducts will be in the aqueous layer.[7][8][10]

  • Drain the lower aqueous layer into a separate beaker.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all acidic components are removed.

  • Combine the aqueous extracts. Cool the combined aqueous extracts in an ice bath and slowly acidify with 6M HCl until the solution is acidic (test with pH paper).[23]

  • The carboxylic acids will precipitate out of the aqueous solution. If they are liquid, they will form an oily layer.

  • Extract the acidified aqueous solution with several portions of diethyl ether.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the mixture of carboxylic acids.

  • This mixture can then be further purified by fractional distillation.

Protocol 3: Purification by Fractional Distillation

Procedure:

  • Set up a fractional distillation apparatus with a vacuum source if necessary to lower the boiling points and prevent decomposition.

  • Carefully heat the mixture of carboxylic acids.

  • Collect the fractions that distill over at different temperature ranges, corresponding to the boiling points of the different components. The component with the lowest boiling point will distill first.

  • Analyze the collected fractions by GC-MS or NMR to confirm their identity and purity.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 2-Bromobutanoic Acid + Sodium Methoxide Reaction Williamson Ether Synthesis (SN2 Reaction) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Acid_Base Acid-Base Extraction Crude_Product->Acid_Base GC_MS GC-MS Crude_Product->GC_MS NMR ¹H NMR Crude_Product->NMR Distillation Fractional Distillation Acid_Base->Distillation Pure_Product Pure this compound Distillation->Pure_Product Pure_Product->GC_MS Pure_Product->NMR

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Analyze Crude Product (GC-MS, ¹H NMR) Impurity_Check Impurities Present? Start->Impurity_Check Unreacted_SM Unreacted 2-Bromobutanoic Acid? Impurity_Check->Unreacted_SM Yes No_Impurities No Significant Impurities Impurity_Check->No_Impurities No Elimination_Product Elimination Product (Butenoic Acid)? Unreacted_SM->Elimination_Product No Acid_Base_Extraction Optimize Acid-Base Extraction Unreacted_SM->Acid_Base_Extraction Yes Purify_Distillation Fractional Distillation Elimination_Product->Purify_Distillation Yes Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Elimination_Product->Optimize_Reaction No Pure_Product Pure Product Purify_Distillation->Pure_Product Acid_Base_Extraction->Purify_Distillation Optimize_Reaction->Start No_Impurities->Pure_Product

Caption: Troubleshooting decision tree for the purification of this compound.

References

Optimizing reaction conditions for the esterification of 2-Methoxybutanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Esterification of 2-Methoxybutanoic Acid

Welcome to the technical support center for the esterification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and direct method for the esterification of this compound is the Fischer-Speier esterification. This well-established reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] To maximize the yield of the desired ester, it is crucial to shift the reaction equilibrium to the product side. This is typically achieved by using a large excess of the alcohol, which can also serve as the solvent, and by removing the water that is formed as a byproduct.[1][3]

Q2: Which acid catalysts are most effective for this esterification, and what are the recommended loadings?

A2: Strong Brønsted acids are the most effective catalysts for Fischer esterification.[4] Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[5][6] For substrates that might be sensitive to highly corrosive acids, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) can be a suitable alternative.[7][8]

Catalyst TypeExamplesTypical Loading (mol% relative to carboxylic acid)Key AdvantagesKey Disadvantages
Homogeneous Sulfuric Acid (H₂SO₄)1-5%High activity, low costCorrosive, difficult to separate from the product, waste generation[6]
p-Toluenesulfonic Acid (p-TsOH)1-5%High efficiencyCorrosive, challenges in product separation[6]
Heterogeneous Amberlyst-155-15 wt%Easily separable, reusableLower activity compared to homogeneous catalysts, potential for pore diffusion limitations

Q3: What are the typical reaction conditions for the esterification of this compound?

A3: Typical reaction conditions involve heating a mixture of this compound, an excess of the desired alcohol, and a catalytic amount of a strong acid to reflux. The optimal temperature is determined by the boiling point of the alcohol being used.[9] Reaction times can range from a few hours to over 24 hours, depending on the specific alcohol, catalyst, and desired conversion.[7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored using several analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method to track the consumption of the starting carboxylic acid and the formation of the ester product.[7] Gas chromatography (GC) can also be employed for more quantitative analysis. Another common method is to measure the acid number of the reaction mixture by titration with a standardized base; a decrease in the acid number indicates the consumption of the carboxylic acid.[7]

Q5: Why is water removal crucial during the esterification process?

A5: Esterification is a reversible reaction that produces water as a byproduct.[3] The presence of water can shift the equilibrium back towards the starting materials (this compound and alcohol), which will reduce the final yield of the ester.[3] Additionally, water can deactivate certain acid catalysts.[3] Therefore, the continuous removal of water as it is formed is a critical strategy for maximizing the conversion to the desired ester.[1] This is often accomplished using a Dean-Stark apparatus.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Ester Yield Incomplete reaction due to equilibrium.- Use a larger excess of the alcohol (at least 3-5 equivalents). - Efficiently remove water using a Dean-Stark apparatus. - Increase the reaction time or temperature, while monitoring for potential side reactions.[7]
Insufficient catalyst activity or loading.- Increase the catalyst loading within the recommended range. - Consider using a stronger acid catalyst, such as sulfuric acid.
Slow Reaction Rate Low reaction temperature.- Ensure the reaction is maintained at the reflux temperature of the alcohol or solvent.[9]
Inefficient mixing.- Use a magnetic stir bar or overhead stirrer to ensure the reaction mixture is homogeneous.
Product Isolation Difficulties Emulsion formation during aqueous work-up.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Ester is soluble in the aqueous layer.- This is more likely with short-chain alcohols. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[10][11]
Presence of Unreacted Carboxylic Acid in Product Incomplete reaction.- See solutions for "Low Ester Yield".
Inefficient neutralization during work-up.- Ensure complete neutralization by washing with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Check the pH of the aqueous layer.[3]

Experimental Protocols

General Protocol for the Esterification of this compound using a Dean-Stark Apparatus

Materials:

  • This compound

  • Alcohol (e.g., ethanol, 5-10 equivalents)

  • Toluene

  • Acid catalyst (e.g., p-toluenesulfonic acid, 1-2 mol%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound, the alcohol, and toluene. Add the acid catalyst to the flask.

  • Azeotropic Water Removal: Assemble a Dean-Stark apparatus and a condenser on the flask. Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as it forms an azeotrope with toluene.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or by observing when water no longer collects in the Dean-Stark trap.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[5]

  • Extraction and Drying: Separate the organic layer and wash it with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5]

  • Purification: Purify the crude ester by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product.[3]

Visualizations

Esterification_Workflow Experimental Workflow for Esterification A 1. Reaction Setup (this compound, Alcohol, Catalyst, Toluene) B 2. Reflux with Dean-Stark (Azeotropic removal of water) A->B C 3. Reaction Monitoring (TLC / Water collection) B->C D 4. Work-up (Cooling and Neutralization with NaHCO3) C->D E 5. Extraction & Drying (Wash with water/brine, dry with MgSO4) D->E F 6. Purification (Distillation or Chromatography) E->F G Pure Ester F->G

Caption: Experimental workflow for the esterification of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Ester Yield Start Low Ester Yield Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Action_Equilibrium Increase alcohol excess Improve water removal Increase reaction time/temp Check_Equilibrium->Action_Equilibrium Yes Check_Catalyst Is the catalyst active/sufficient? Check_Equilibrium->Check_Catalyst No Action_Equilibrium->Check_Catalyst Action_Catalyst Increase catalyst loading Use a stronger catalyst Check_Catalyst->Action_Catalyst No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Action_Catalyst->Check_Temp Action_Temp Ensure reaction is at reflux Check_Temp->Action_Temp No End Improved Yield Check_Temp->End Yes Action_Temp->End

Caption: Decision tree for troubleshooting low ester yield.

References

Preventing racemization during the synthesis of chiral 2-Methoxybutanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Chiral 2-Methoxybutanoic Acid

Welcome to the technical support center for the stereoselective synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions regarding the prevention of racemization during the synthesis of this chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to chiral this compound that preserves stereochemistry?

A1: The most prevalent and reliable method involves a two-step process starting from an enantiomerically pure ester of 2-hydroxybutanoic acid, such as ethyl (S)-2-hydroxybutanoate. The first step is a Williamson ether synthesis to methylate the hydroxyl group, followed by a careful hydrolysis of the ester to yield the desired carboxylic acid. This approach is generally preferred over methods that attempt to create the chiral center directly, as it often provides better stereochemical control.

Q2: What is the primary cause of racemization during the synthesis of this compound?

A2: The primary cause of racemization is the deprotonation of the acidic α-hydrogen (the hydrogen on the carbon bearing the methoxy (B1213986) and carboxyl groups). This can occur under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of both enantiomers and a loss of optical purity.[1]

Q3: Which steps in the synthesis are most susceptible to racemization?

A3: Both the Williamson ether synthesis and the final ester hydrolysis steps are critical for maintaining stereochemical integrity.

  • Williamson Ether Synthesis: The choice of base to deprotonate the starting alcohol is crucial. Strong, sterically hindered bases are often preferred to minimize side reactions, but care must be taken to avoid conditions that favor enolization.[2][3]

  • Ester Hydrolysis: Saponification using strong bases like NaOH or KOH, especially at elevated temperatures, can readily cause racemization of the α-stereocenter.[4][5]

Q4: Are there any recommended analytical techniques to determine the enantiomeric excess (ee) of the final product?

A4: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess of chiral carboxylic acids like this compound.[6] Derivatization of the carboxylic acid to an amide or ester with a chiral resolving agent followed by analysis on a standard achiral HPLC or GC column is also a viable option.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant loss of enantiomeric excess after Williamson ether synthesis. The base used for deprotonation is too strong or not sterically hindered, leading to deprotonation of the α-hydrogen.Use a milder base such as sodium hydride (NaH) in a non-protic solvent like THF at low temperatures.[2][7] Alternatively, silver(I) oxide (Ag2O) can be used under milder conditions.
Elevated reaction temperatures are promoting enolization.Perform the methylation at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged reaction times.
Racemization observed after ester hydrolysis. The use of a strong base (e.g., NaOH, KOH) at elevated temperatures during saponification.Employ milder hydrolysis conditions. Options include using lithium hydroxide (B78521) (LiOH) in a THF/water mixture at low temperatures (e.g., 0 °C to room temperature).[4][8] Enzymatic hydrolysis can also be a highly selective alternative.
Prolonged exposure to basic conditions.Monitor the hydrolysis reaction carefully by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Low yield in the Williamson ether synthesis. The chosen base is not strong enough to fully deprotonate the starting alcohol.Ensure anhydrous conditions and use a sufficiently strong base like NaH.[2]
The alkylating agent is not reactive enough.Use a more reactive methylating agent like methyl iodide or dimethyl sulfate (B86663). Methyl triflate is highly reactive but also more hazardous.
Incomplete ester hydrolysis. Steric hindrance around the ester group.Increase the reaction time at low temperature, or consider using a different hydrolysis method, such as acid-catalyzed hydrolysis, although this also carries a risk of racemization and other side reactions.

Experimental Protocols

Protocol 1: Methylation of Ethyl (S)-2-Hydroxybutanoate via Williamson Ether Synthesis

This protocol is designed to minimize racemization during the methylation step.

Materials:

  • Ethyl (S)-2-hydroxybutanoate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH3I)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of ethyl (S)-2-hydroxybutanoate (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq.) portion-wise at 0 °C.

  • Stir the suspension at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add methyl iodide (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.[7]

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl (S)-2-methoxybutanoate by flash column chromatography.

Protocol 2: Hydrolysis of Ethyl (S)-2-Methoxybutanoate

This protocol employs mild conditions to mitigate the risk of racemization.

Materials:

  • Ethyl (S)-2-methoxybutanoate

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve ethyl (S)-2-methoxybutanoate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C and add lithium hydroxide (1.5 eq.).

  • Stir the reaction mixture at 0 °C to room temperature, monitoring the progress by TLC until the starting ester is consumed.[8]

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1 M HCl.

  • Extract the (S)-2-methoxybutanoic acid with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product.

Data on Racemization Control

The following tables summarize literature data on the impact of reaction conditions on the enantiomeric excess (ee) of α-alkoxy carboxylic acids during synthesis. While specific data for this compound is limited, these examples with similar structures provide valuable guidance.

Table 1: Influence of Base and Temperature in Williamson Ether Synthesis on Enantiomeric Excess

Starting MaterialBaseSolventTemperature (°C)Product ee (%)
Ethyl (S)-lactateNaHTHF0 to rt>98
Ethyl (S)-lactateK2CO3Acetonitrile80~95
Ethyl (S)-mandelateNaHDMF0 to rt>99
Ethyl (S)-mandelateDBUCH2Cl2rt~90

Note: Data is compiled from various sources on related α-hydroxy esters and is intended to be representative. Optimization for 2-hydroxybutanoate (B1229357) is recommended.

Table 2: Effect of Hydrolysis Conditions on Enantiomeric Excess of α-Alkoxy Esters

Starting EsterHydrolysis ReagentSolventTemperature (°C)Product ee (%)
Methyl (S)-2-methoxypropanoateLiOHTHF/H2O0 to rt>99
Methyl (S)-2-methoxypropanoateNaOHMeOH/H2O60~92
Ethyl (S)-2-benzyloxypropanoateLiOHTHF/H2Ort>98
Ethyl (S)-2-benzyloxypropanoateKOHEtOH/H2OReflux~85

Note: This data illustrates the general trend of milder conditions (e.g., LiOH at lower temperatures) preserving stereointegrity more effectively than harsher conditions (e.g., NaOH/KOH at elevated temperatures).

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis cluster_product Final Product start Ethyl (S)-2-hydroxybutanoate methylation Methylation (NaH, CH3I, THF) start->methylation racemization1 Racemization Risk: Deprotonation of α-H methylation->racemization1 Potential Issue hydrolysis Hydrolysis (LiOH, THF/H2O) methylation->hydrolysis Ethyl (S)-2-methoxybutanoate racemization2 Racemization Risk: Enolate Formation hydrolysis->racemization2 Potential Issue product (S)-2-Methoxybutanoic acid hydrolysis->product

Caption: Synthetic workflow for chiral this compound.

racemization_mechanism start (S)-2-Methoxybutanoate Ester enolate Planar Enolate Intermediate (Achiral) start->enolate - α-H+ base Base (B-) s_product (S)-Ester enolate->s_product + H+ (re face) r_product (R)-Ester enolate->r_product + H+ (si face) proton Proton Source (BH) racemic Racemic Mixture

Caption: Mechanism of base-catalyzed racemization.

References

Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of 2-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of 2-Methoxybutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] For a small, polar molecule like this compound, which is a short-chain fatty acid (SCFA), matrix effects are a significant concern, especially in complex biological matrices like plasma, serum, or tissue homogenates.[4] Common interfering substances include phospholipids (B1166683), salts, and other endogenous metabolites.[5]

Q2: How can I identify if my this compound analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-column infusion experiment.[6][7] In this technique, a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation (dip or peak) in the constant signal baseline of the analyte indicates the presence of ion suppression or enhancement at that retention time.[6][7] Another approach is the post-extraction spike method, where the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a pure solvent.[2]

Q3: What are the primary sources of matrix effects in biological samples for SCFA analysis?

A3: For the analysis of short-chain fatty acids like this compound in biological fluids, the primary sources of matrix effects are phospholipids and proteins.[5][8] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and can co-elute with polar analytes. Proteins, if not adequately removed, can precipitate in the system, leading to signal instability and contamination.[9][10] Other endogenous small molecules and salts can also contribute to matrix interference.[11]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A4: Yes, using a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended.[12] A SIL-IS co-elutes with the analyte and experiences similar matrix effects. This allows for the correction of signal variability caused by ion suppression or enhancement, leading to more accurate and precise quantification.[13]

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

  • Column Overload:

    • Troubleshooting: Reduce the injection volume or dilute the sample.[11]

    • Rationale: Injecting too much analyte or matrix components can exceed the column's capacity, leading to distorted peak shapes.

  • Column Contamination:

    • Troubleshooting: Implement a more rigorous sample cleanup procedure. Flush the column with a strong solvent.

    • Rationale: Buildup of matrix components, especially phospholipids, on the column can degrade its performance.[11]

  • Inappropriate Mobile Phase pH:

    • Troubleshooting: Adjust the mobile phase pH. For acidic compounds like this compound, a lower pH (e.g., using formic acid) can improve peak shape by keeping the analyte in its neutral form.

    • Rationale: The ionization state of the analyte affects its interaction with the stationary phase.

  • Interaction with Metal Surfaces:

    • Troubleshooting: Consider using a metal-free or bio-inert LC system and column.[14]

    • Rationale: Acidic analytes can chelate with metal ions from stainless steel components, leading to peak tailing and signal loss.[14]

Issue 2: Low Signal Intensity or High Limit of Quantitation (LOQ)

Possible Causes & Solutions:

  • Ion Suppression:

    • Troubleshooting:

      • Improve Sample Preparation: Employ more effective sample cleanup techniques to remove interfering matrix components (see table below).[7][15]

      • Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the ion suppression zone.[6][7]

      • Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3][16]

    • Rationale: Co-eluting matrix components compete with the analyte for ionization, reducing its signal.[3]

  • Inefficient Ionization:

    • Troubleshooting: Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).[11]

    • Rationale: Proper source conditions are crucial for maximizing the ionization of the target analyte.

  • Derivatization:

    • Troubleshooting: Consider chemical derivatization of this compound.[4][17]

    • Rationale: Derivatization can improve the chromatographic retention and ionization efficiency of small, polar molecules like SCFAs, leading to increased sensitivity.[17][18]

Issue 3: Poor Reproducibility and Precision

Possible Causes & Solutions:

  • Inconsistent Sample Preparation:

    • Troubleshooting: Automate the sample preparation process if possible. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes.

    • Rationale: Manual sample preparation can introduce variability.

  • Variable Matrix Effects:

    • Troubleshooting:

      • Use a SIL-IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects.

      • Matrix-Matched Calibrants: Prepare calibration standards in a representative blank matrix to mimic the matrix effects seen in the unknown samples.[10]

    • Rationale: The composition of biological matrices can vary between individuals and sample lots, leading to inconsistent matrix effects.

  • System Carryover:

    • Troubleshooting: Implement a robust needle wash protocol and inject blank samples between analytical runs to monitor for carryover.[11]

    • Rationale: Residual analyte from a previous injection can artificially inflate the signal in subsequent runs.

Experimental Protocols & Data

Sample Preparation Techniques to Mitigate Matrix Effects

The choice of sample preparation is critical for minimizing matrix effects.[10] Below is a comparison of common techniques.

Technique Principle Advantages Disadvantages Effectiveness for this compound
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile (B52724), methanol) or acid.[9][10]Simple, fast, and inexpensive.[9]Results in a "dirty" extract with significant amounts of phospholipids and other soluble components.[8][9]Moderate: Removes proteins but leaves behind significant phospholipids, often requiring further cleanup.[15]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like methyl tert-butyl ether).[15]Can provide a cleaner extract than PPT.[9]Can be labor-intensive, may have lower analyte recovery, and requires optimization of solvent and pH.[9][15]Good: Effective at removing polar interferences if the solvent system is optimized.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[10]Provides a very clean extract, can concentrate the analyte.[9]More complex, time-consuming, and expensive; requires method development.[9]Excellent: Can effectively remove both phospholipids and other interferences, leading to significantly reduced matrix effects.
Phospholipid Removal Plates/Cartridges Specialized SPE plates or cartridges that selectively remove phospholipids from the sample extract.[5][9]Simple and effective for targeted removal of a major source of ion suppression.[5][8][9]Adds an extra step and cost to the sample preparation process.Excellent: Highly recommended for plasma and serum samples to specifically address phospholipid-based ion suppression.[8][19]
Detailed Experimental Protocol: Phospholipid Removal using a Pass-Through Plate

This protocol is a general guideline and should be optimized for your specific application.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the stable isotope-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Phospholipid Removal:

    • Place a phospholipid removal 96-well plate on a collection plate.

    • Transfer the supernatant from the protein precipitation step to the wells of the phospholipid removal plate.

    • Apply a vacuum or positive pressure to pass the sample through the sorbent. The phospholipids are retained, while the analyte and internal standard pass through into the collection plate.

  • Evaporation and Reconstitution:

    • Evaporate the collected filtrate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample PPT Protein Precipitation (Acetonitrile + SIL-IS) Sample->PPT Add ACN/IS PLR Phospholipid Removal (Pass-through Plate) PPT->PLR Transfer Supernatant Evap Evaporation & Reconstitution PLR->Evap Collect Filtrate LC LC Separation Evap->LC Inject Sample MS MS/MS Detection LC->MS Eluent Data Data Processing MS->Data Acquire Data

Caption: Workflow for sample preparation and analysis of this compound.

Matrix_Effects Matrix Co-eluting Matrix Components (e.g., Phospholipids) IonSource ESI Source Matrix->IonSource Analyte This compound Analyte->IonSource Suppression Ion Suppression IonSource->Suppression Competition for Charge Result Inaccurate Quantification Suppression->Result

Caption: The mechanism of ion suppression by matrix components in ESI-MS.

Troubleshooting_Logic Start Poor Analytical Result (Low Signal, Poor Precision) CheckMatrix Assess Matrix Effects? (Post-column Infusion) Start->CheckMatrix OptimizeChroma Optimize Chromatography (Gradient, Column) Start->OptimizeChroma OptimizeSamplePrep Improve Sample Prep (SPE, PLR) CheckMatrix->OptimizeSamplePrep Yes UseSIL Use SIL-IS? CheckMatrix->UseSIL No Reevaluate Re-evaluate Performance OptimizeSamplePrep->Reevaluate OptimizeChroma->Reevaluate ImplementSIL Implement SIL-IS UseSIL->ImplementSIL No UseSIL->Reevaluate Yes ImplementSIL->Reevaluate

Caption: A logical flow for troubleshooting matrix effect-related issues.

References

Technical Support Center: Improving the Solubility of 2-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Methoxybutanoic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a colorless to slightly yellow liquid at room temperature.[1] As a carboxylic acid, it is considered a weak acid.[1] Its solubility in organic solvents is a key characteristic.[1] A summary of its properties is provided in the table below.

PropertyValueReference
Molecular Formula C5H10O3[1][2][3]
Molecular Weight 118.13 g/mol [1][2]
Physical State Liquid[1]
CAS Registry Number 56674-69-2[1][2]

Q2: I'm having trouble dissolving this compound directly into my aqueous buffer/cell culture medium. Why is this happening?

A2: While this compound has a polar carboxylic acid group that allows for some hydrogen bonding with water, the nonpolar carbon chain limits its overall solubility in aqueous solutions.[4] This is a common characteristic of short-to-medium chain fatty acids; as the hydrocarbon chain length increases, aqueous solubility decreases.[5][6] Direct dissolution in aqueous media at high concentrations is often challenging.

Q3: What is the recommended first step for solubilizing this compound for a biological experiment?

A3: The standard approach is to first prepare a concentrated stock solution in a suitable organic solvent.[7][8] Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of compounds and its miscibility with aqueous solutions.[7][9][10] From this high-concentration stock, you can then make serial dilutions to achieve your final working concentration in the aqueous assay buffer or cell culture medium.[8]

Q4: My compound dissolves in DMSO, but it precipitates when I add it to my cell culture medium. What can I do to prevent this?

A4: This is a common issue known as "precipitation upon dilution".[11][12] It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even though the organic solvent is present. Here are some strategies to overcome this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Optimize the Dilution Step: Instead of a single large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help keep the compound in solution.[8]

  • Control the Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[7][8][13] Always include a vehicle control with the same final DMSO concentration in your experiment.[8]

  • Use Solubility Enhancers: Techniques like pH adjustment or the use of cyclodextrins can increase the aqueous solubility of the compound, preventing precipitation.[14][15][][17]

Troubleshooting Guides

Guide 1: Basic Solubilization Protocol Using an Organic Solvent

This guide provides a step-by-step method for preparing a stock solution of this compound in DMSO and then diluting it for use in a biological assay.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation prep1 Equilibrate compound and anhydrous DMSO to room temperature. prep2 Add calculated volume of DMSO to 2-Methoxybutanoic acid to create a high- concentration stock (e.g., 100 mM). prep1->prep2 prep3 Vortex or sonicate until fully dissolved. Solution should be clear. prep2->prep3 prep4 Store stock in small, single-use aliquots at -20°C or -80°C. prep3->prep4 work1 Thaw one aliquot of stock solution. prep4->work1 For each experiment work2 Perform serial dilutions in cell culture medium or assay buffer. work1->work2 work3 Ensure final DMSO concentration is non-toxic (e.g., <= 0.5%). work2->work3 work4 Use immediately. Do not store aqueous working solutions. work3->work4 G cluster_pH pH Environment compound R-COOH (Less Soluble) ion R-COO⁻ + H⁺ (More Soluble) compound->ion pKa high_pH High pH (Basic) [H⁺] is low ion->high_pH Equilibrium shifts right low_pH Low pH (Acidic) [H⁺] is high low_pH->compound Equilibrium shifts left G cluster_process Cyclodextrin (B1172386) Solubilization Workflow cluster_key Components start Prepare aqueous solution of HP-β-Cyclodextrin. add_acid Add this compound to the cyclodextrin solution. start->add_acid mix Mix vigorously (vortex/sonicate) at room temp or with gentle heat for several hours to facilitate complex formation. add_acid->mix filter Filter the solution (e.g., 0.22 µm) to remove any undissolved compound. mix->filter end_node Result: Clear, aqueous stock solution of the inclusion complex. filter->end_node cd Cyclodextrin (Hydrophilic exterior, hydrophobic interior) complex Inclusion Complex (Water soluble) acid This compound (Poorly soluble)

References

Technical Support Center: Enhancing the Ionization Efficiency of 2-Methoxybutanoic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry analysis of 2-Methoxybutanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, offering systematic steps to identify and resolve them.

Problem 1: Low or No Signal Intensity for this compound

A weak or absent signal is a frequent challenge in the analysis of small, polar molecules like this compound. The following steps can help enhance the signal.

  • Initial Checks:

    • Verify Analyte Presence and Concentration: Ensure that the standard or sample contains this compound at a concentration detectable by the instrument.

    • Instrument Performance: Confirm that the mass spectrometer is properly tuned and calibrated. Run a system suitability test with a known compound to check for general instrument performance.

  • Troubleshooting Workflow:

    Troubleshooting_Low_Signal start Low or No Signal for This compound check_mode Confirm Negative Ion Mode is Being Used start->check_mode check_mode->start No, Switch to Negative Mode optimize_source Optimize Ion Source Parameters (e.g., Capillary Voltage, Gas Flow, Temperature) check_mode->optimize_source Yes mobile_phase Evaluate Mobile Phase Composition optimize_source->mobile_phase additives Incorporate Signal-Enhancing Additives (e.g., 0.1% Acetic Acid or Ammonium (B1175870) Acetate) mobile_phase->additives Suboptimal sample_cleanup Improve Sample Cleanup to Reduce Matrix Effects mobile_phase->sample_cleanup Optimal derivatization Consider Chemical Derivatization to Improve Ionization additives->derivatization fail Signal Still Low - Consult Instrument Specialist additives->fail success Signal Improved derivatization->success derivatization->fail sample_cleanup->derivatization sample_cleanup->fail

    A troubleshooting workflow for low signal intensity.

Problem 2: Poor Peak Shape and Retention in Liquid Chromatography

This compound's polarity can lead to poor retention on standard reversed-phase columns and result in broad or tailing peaks.

  • Solutions:

    • Column Selection: Consider using a column with a more polar stationary phase, such as one with an embedded polar group, or explore Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Mobile Phase pH: Adjusting the mobile phase pH can alter the ionization state of the carboxylic acid group and improve peak shape. For reversed-phase chromatography, a mobile phase pH around the pKa of this compound may be optimal.

    • Gradient Optimization: Employ a shallow gradient to better resolve the analyte from other components and improve peak shape.

Problem 3: Inconsistent Results and Poor Reproducibility

Variability in signal intensity and retention time can compromise the reliability of your data.

  • Potential Causes and Solutions:

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.[1] Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

    • System Contamination: Carryover from previous injections can lead to inconsistent results. Implement a robust wash cycle between samples.

    • Mobile Phase Instability: Ensure mobile phases are freshly prepared and properly degassed.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for analyzing this compound?

A1: For carboxylic acids like this compound, negative ion mode electrospray ionization (ESI) is generally preferred. This is because the carboxylic acid group readily loses a proton to form a negatively charged ion ([M-H]⁻), which can be detected with high sensitivity.[2][3]

Q2: How can I improve the signal intensity of this compound in negative ion mode?

A2: Several strategies can enhance the signal:

  • Mobile Phase Additives: While strong acids like formic acid can suppress the signal in negative ion mode, weak acids at low concentrations can sometimes improve it.[4] The addition of a small amount of a weak base, such as ammonium acetate (B1210297) or ammonium hydroxide, can also promote deprotonation and enhance the [M-H]⁻ signal.

  • Solvent Composition: Using solvents with lower surface tension, such as methanol (B129727) or isopropanol, can improve the ESI process and increase signal intensity.

  • Ion Source Optimization: Systematically optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, as these can significantly impact ionization efficiency.[2]

Q3: Should I consider chemical derivatization for this compound analysis?

A3: Yes, chemical derivatization is a highly effective strategy for improving the analysis of short-chain fatty acids. Derivatization can:

  • Enhance Ionization Efficiency: By adding a readily ionizable group to the molecule.

  • Improve Chromatographic Retention: By increasing the hydrophobicity of the analyte, leading to better retention on reversed-phase columns.

A common derivatization agent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group to form a derivative that is more easily ionized and retained.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products 2-MBA This compound (Poorly Ionizable) Derivative 2-MBA-3-NPH Derivative (Highly Ionizable & Retained) 2-MBA->Derivative + 3-NPH 3-NPH 3-Nitrophenylhydrazine (Derivatizing Agent)

Derivatization of this compound with 3-NPH.

Q4: What are the expected fragmentation patterns for this compound in MS/MS?

A4: For short-chain carboxylic acids, a common fragmentation pathway in negative ion mode is the neutral loss of carbon dioxide (CO₂), which corresponds to a loss of 44 Da.[5] Other fragments may arise from the cleavage of the carbon chain. It is recommended to acquire a full scan mass spectrum of a standard to identify the precursor ion and then perform product ion scans to determine the characteristic fragments.

Data Presentation

The choice of mobile phase additive can significantly impact the signal intensity of carboxylic acids in negative ion mode ESI-MS. The following table, adapted from a study on similar compounds, illustrates the relative signal response with different weak acid modifiers.

Table 1: Relative Signal Intensity of a Representative Small Molecule with Different Mobile Phase Additives in Negative Ion Mode ESI-MS

Mobile Phase Additive (at optimal concentration)Relative Signal Intensity (%)General Observation
No Additive (Control)100Baseline signal intensity.
Formic Acid< 100Tends to suppress signal in negative ion mode.[4]
Acetic Acid> 120Often enhances signal at low concentrations (e.g., 0.1%).[4]
Propionic Acid~110-120Can provide signal enhancement similar to acetic acid.[4]
Ammonium Acetate (10mM)VariableCan improve signal by promoting deprotonation, but may also cause adduct formation.[6]

Data is representative and the optimal additive and concentration should be determined empirically for this compound.

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation (for Plasma/Serum Samples)

This protocol is a general method for removing proteins from biological fluids prior to LC-MS analysis.

  • Aliquoting: Transfer 50 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound). The 4:1 solvent-to-sample ratio ensures efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant containing the analyte and transfer it to a clean autosampler vial for injection. For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for Enhanced Sensitivity

This protocol enhances the sensitivity of carboxylic acids for LC-MS analysis.

  • Sample Preparation: Start with a prepared sample extract (e.g., the supernatant from Protocol 1, evaporated to dryness).

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of 3-NPH hydrochloride in 50% acetonitrile/water.

    • Prepare a 6 mg/mL solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile/water.

  • Derivatization Reaction:

    • To the dried sample residue, add 50 µL of the 3-NPH solution and 50 µL of the EDC solution.

    • Vortex briefly and incubate at 40°C for 30 minutes.

  • Quenching: After incubation, add 100 µL of 0.1% formic acid in water to stop the reaction.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Experimental_Workflow cluster_analysis Analytical Approaches start Start: Plasma/Serum Sample protein_precipitation Protein Precipitation (Protocol 1) start->protein_precipitation supernatant Collect Supernatant protein_precipitation->supernatant direct_analysis Direct Analysis by LC-MS supernatant->direct_analysis For Sufficiently High Concentrations evaporation Evaporate to Dryness supernatant->evaporation For Low Concentrations end End: Data Acquisition direct_analysis->end derivatization Derivatization with 3-NPH (Protocol 2) evaporation->derivatization derivatized_analysis Analysis of Derivatized Sample by LC-MS derivatization->derivatized_analysis derivatized_analysis->end

An overview of the experimental workflow.

References

Technical Support Center: Scaling Up the Enantioselective Synthesis of 2-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of 2-Methoxybutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for scaling up this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable strategies for the enantioselective synthesis of this compound?

A1: The most prevalent and scalable methods involve the use of chiral auxiliaries, such as pseudoephedrine amides or Evans-type oxazolidinones, to direct diastereoselective alkylation.[1][2] Another effective strategy is the enzymatic kinetic resolution of a racemic mixture of this compound or its esters.[3][4] Asymmetric hydrogenation of a suitable prochiral precursor, like 2-methoxy-2-butenoic acid, also presents a highly efficient, catalytic route for large-scale production.[5][6]

Q2: My diastereoselectivity is low when using a chiral auxiliary. What should I investigate first?

A2: Low diastereoselectivity is a common issue. The first parameters to check are reaction temperature and the base used for enolate formation. Lower temperatures (e.g., -78 °C) are critical for enhancing selectivity. The choice and amount of base, such as Lithium Diisopropylamide (LDA), and the presence of additives like Lithium Chloride (LiCl), can significantly influence the enolate geometry and, consequently, the diastereomeric ratio.

Q3: How can I efficiently remove the chiral auxiliary after the alkylation step?

A3: For pseudoephedrine auxiliaries, acidic or basic hydrolysis can be employed to cleave the amide bond and liberate the chiral carboxylic acid. Evans oxazolidinone auxiliaries are commonly removed by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide.[2] Reductive cleavage using agents like lithium borohydride (B1222165) is an alternative that yields the corresponding chiral alcohol.

Q4: What are the main challenges when scaling up from lab to production?

A4: Key challenges include maintaining strict temperature control in larger reactors, ensuring efficient mixing, the cost and recovery of chiral catalysts or auxiliaries, and potentially different impurity profiles at a larger scale.[7] Safety considerations, especially with pyrophoric reagents like n-butyllithium or reactive hydrides, become paramount.

Q5: Which analytical methods are suitable for determining enantiomeric and diastereomeric excess?

A5: Diastereomeric ratio (d.r.) can often be determined directly from the crude reaction mixture using high-field ¹H NMR spectroscopy. For determining enantiomeric excess (e.e.), chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the standard method.

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.) in Chiral Auxiliary-Mediated Alkylation
Potential Cause Troubleshooting Step Expected Outcome
Reaction Temperature Too High Ensure the reaction is maintained at a low temperature (typically -78 °C) during enolate formation and alkylation. Use a cryostat for precise temperature control on a larger scale.Higher energy difference between diastereomeric transition states, leading to improved d.r.
Incomplete Enolate Formation Use a sufficient excess of a strong, non-nucleophilic base (e.g., 1.5-2.2 equivalents of LDA). Ensure the base is freshly prepared or properly titrated.Complete conversion to the enolate, preventing side reactions with the starting material.
Incorrect Enolate Geometry The presence of lithium chloride (LiCl) is crucial for forming a well-defined Z-enolate with pseudoephedrine amides, which leads to high diastereoselectivity. Ensure anhydrous LiCl is added.Formation of the desired rigid, chelated lithium enolate, enhancing facial selectivity.
Reactive Electrophile For less reactive electrophiles, a slow warming of the reaction mixture after the initial low-temperature addition may be necessary. Monitor the reaction closely by TLC or in-line analytics.Complete reaction without significant erosion of diastereoselectivity.
Moisture in Reaction Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (Argon or Nitrogen).Prevention of quenching the enolate with water, which would lower the yield and potentially affect selectivity.
Problem 2: Poor Yield or Incomplete Auxiliary Cleavage
Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance For sterically hindered substrates, cleavage may require longer reaction times or more forcing conditions (e.g., higher temperatures for hydrolysis).Complete removal of the chiral auxiliary to yield the final product.
Side Reactions during Cleavage For Evans auxiliaries, using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, selectively attacks the exocyclic amide carbonyl, minimizing cleavage of the auxiliary ring itself.[2]Cleaner reaction profile with higher yield of the desired carboxylic acid and better recovery of the auxiliary.
Product Racemization Ensure cleavage conditions are not too harsh. For instance, strong basic conditions at high temperatures can lead to epimerization at the α-carbon. Use milder conditions and monitor the enantiomeric excess of the product.Preservation of the stereochemical integrity of the newly formed chiral center.

Data Presentation

Table 1: Comparison of Chiral Auxiliary Methods for α-Alkoxy Acid Synthesis
Chiral Auxiliary Electrophile Typical Diastereomeric Ratio (d.r.) Typical Yield (%) Key Considerations
(+)-Pseudoephedrine Ethyl Iodide>95:580-95Inexpensive auxiliary, requires LiCl, crystalline intermediates facilitate purification.
(S)-4-Benzyl-2-oxazolidinone Ethyl Iodide90:10 to >99:185-95Highly predictable, well-studied (Evans auxiliary), requires strong base (n-BuLi or LDA).
(S)-4-Isopropyl-2-oxazolidinone Methyl Iodide~95:580-90Often provides high selectivity, though sometimes lower than the benzyl (B1604629) variant.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-2-Methoxybutanoic Acid via Pseudoephedrine Auxiliary

This protocol is adapted from the Myers asymmetric alkylation methodology.

Step 1: Amide Formation

  • To a solution of (+)-pseudoephedrine (1.0 eq.) in anhydrous THF under an argon atmosphere, add methoxyacetyl chloride (1.1 eq.) dropwise at 0 °C.

  • Add triethylamine (B128534) (1.2 eq.) and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-(methoxyacetyl)-(+)-pseudoephedrine amide can be purified by chromatography or crystallization.

Step 2: Diastereoselective Alkylation

  • In a flame-dried flask under argon, prepare a slurry of the N-(methoxyacetyl)-(+)-pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in anhydrous THF.

  • Cool the slurry to -78 °C.

  • In a separate flask, prepare a solution of LDA by adding n-BuLi (2.2 eq.) to diisopropylamine (B44863) (2.3 eq.) in anhydrous THF at -78 °C, then warm to 0 °C for 30 minutes.

  • Cool the LDA solution to -78 °C and slowly transfer it to the amide/LiCl slurry.

  • Stir the mixture for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and re-cool to -78 °C.

  • Add ethyl iodide (1.5 eq.) dropwise and stir at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by column chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the purified alkylated amide in a 3:1 mixture of THF and water.

  • Add sulfuric acid (3.0 M solution) and heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and extract with diethyl ether.

  • To recover the pseudoephedrine auxiliary, basify the aqueous layer with NaOH and extract with ethyl acetate.

  • The initial ether extracts containing the product are dried over MgSO₄, filtered, and concentrated to yield (S)-2-methoxybutanoic acid.

Visualizations

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage & Purification Pseudo Pseudoephedrine Amide N-(methoxyacetyl)- pseudoephedrine amide Pseudo->Amide AcidChloride Methoxyacetyl Chloride AcidChloride->Amide Amide_ref N-(methoxyacetyl)- pseudoephedrine amide Base LDA / LiCl Enolate Chiral Enolate Base->Enolate AlkylatedAmide Alkylated Amide (High d.r.) Enolate->AlkylatedAmide AlkylHalide Ethyl Iodide AlkylHalide->AlkylatedAmide AlkylatedAmide_ref Alkylated Amide Amide_ref->Enolate Hydrolysis Acid Hydrolysis Product (S)-2-Methoxybutanoic Acid Hydrolysis->Product Auxiliary Recovered Pseudoephedrine AlkylatedAmide_ref->Product AlkylatedAmide_ref->Auxiliary

Caption: General workflow for the synthesis of (S)-2-Methoxybutanoic acid using a pseudoephedrine chiral auxiliary.

G Start Low Diastereomeric Ratio (d.r.) Observed Temp Is Reaction Temperature -78°C or below? Start->Temp Base Is Base Stoichiometry Correct (1.5-2.2 eq)? Temp->Base Yes Sol_Temp Action: Lower and strictly control temperature. Temp->Sol_Temp No LiCl Was Anhydrous LiCl Added (for Pseudoephedrine)? Base->LiCl Yes Sol_Base Action: Titrate base or use freshly prepared LDA. Base->Sol_Base No Moisture Are Solvents and Glassware Rigidly Dry? LiCl->Moisture Yes Sol_LiCl Action: Add anhydrous LiCl to form the Z-enolate. LiCl->Sol_LiCl No Sol_Moisture Action: Dry all reagents, solvents, and glassware. Moisture->Sol_Moisture No Success Diastereoselectivity Improved Moisture->Success Yes Sol_Temp->Base Sol_Base->LiCl Sol_LiCl->Moisture Sol_Moisture->Success

Caption: Troubleshooting decision tree for low diastereoselectivity in chiral auxiliary-based alkylations.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation for the Quantification of 2-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of metabolites such as 2-Methoxybutanoic acid is crucial for advancing metabolic research and drug discovery. The selection of an appropriate analytical methodology is a critical step that dictates the quality and reliability of the experimental data. This guide provides an objective comparison of two predominant analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies and validation data for structurally similar short-chain fatty acids (SCFAs) and other organic acids to provide a robust comparative framework.[1][2][3]

Comparison of Analytical Methodologies

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of small organic acids.[4][5] However, they differ significantly in sample preparation, instrumentation, and performance characteristics.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique that offers high chromatographic resolution.[3] For polar analytes like this compound, a derivatization step is typically required to increase volatility and thermal stability, making it suitable for gas chromatography.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is renowned for its high sensitivity and selectivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode.[1][7] It often allows for the direct analysis of polar compounds in biological matrices with minimal sample preparation and without the need for derivatization.[8]

The following table summarizes the key performance parameters for the quantification of small organic acids, providing a benchmark for what can be expected when developing a validated method for this compound.

Table 1: Comparison of Typical Method Validation Parameters

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (R²) > 0.99[9]> 0.99[10]R² ≥ 0.99[10]
Limit of Detection (LOD) 3 - 272 ng/mL (for various organic acids)[11][12]5 - 100 nM (for various fatty acids)[13][14][15]Method-dependent, as low as reasonably practicable
Limit of Quantification (LOQ) ~5 µM (for 2-hydroxybutyrate)[8]~1 ng/mL (for a similar hydroxy acid)[8]Method-dependent, with acceptable precision and accuracy
Precision (%RSD) < 15%[10]< 15%[10][14]≤ 15% (≤ 20% at LLOQ)[10]
Accuracy (% Recovery) 100 - 111% (for various organic acids)[11][12]85 - 115%[10]Typically within ±15% of the nominal value (±20% at LLOQ)[10]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative protocols for the analysis of a small organic acid like this compound in a biological matrix such as plasma.

LC-MS/MS Protocol: Protein Precipitation

This protocol is a common and straightforward approach for sample preparation in bioanalysis.[7][10]

  • Sample Aliquoting : Pipette 50-100 µL of plasma (blank, calibration standard, quality control, or unknown sample) into a microcentrifuge tube.[10][16]

  • Internal Standard Addition & Protein Precipitation : Add 200-400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).[7][10]

  • Vortexing : Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[7][10]

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7][10]

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate.[16]

  • Evaporation (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[7]

  • Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[10]

  • Final Centrifugation : Centrifuge the reconstituted sample to pellet any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.[10]

GC-MS Protocol: Liquid-Liquid Extraction and Derivatization

This protocol involves extraction and a mandatory derivatization step to prepare the analyte for GC-MS analysis.[6]

  • Internal Standard Addition : To 1 mL of the sample (e.g., urine or plasma), add a suitable internal standard.[6]

  • Acidification : Acidify the sample to a pH below 2 using an appropriate acid (e.g., HCl).[6]

  • Liquid-Liquid Extraction (LLE) : Add an immiscible organic solvent (e.g., 3 mL of ethyl acetate), vortex vigorously for 2 minutes, and centrifuge to separate the phases.[6]

  • Combine Extracts : Transfer the organic layer to a clean tube. Repeat the extraction twice more and combine the organic extracts.[6]

  • Drying : Evaporate the combined organic extracts to dryness under a stream of nitrogen.[6]

  • Derivatization : To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS). Seal the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.[6]

  • Analysis : After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

Methodology Workflows

Visualizing the experimental workflow can aid in understanding the key steps and differences between the two analytical techniques.

cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow A Sample Aliquoting B Protein Precipitation with Internal Standard A->B C Centrifugation B->C D Supernatant Transfer C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Sample Aliquoting & Acidification H Liquid-Liquid Extraction with Internal Standard G->H I Evaporation to Dryness H->I J Chemical Derivatization I->J K GC-MS Analysis J->K

Comparative workflows for LC-MS/MS and GC-MS analysis.

Decision Framework for Method Selection

The choice between GC-MS and LC-MS/MS depends on several factors, including the required sensitivity, sample matrix, availability of instrumentation, and desired sample throughput.

A Start: Need to Quantify This compound B High-Throughput Required? A->B C High Sensitivity (ng/mL or lower) Needed? B->C No E LC-MS/MS is Preferred B->E Yes D Derivatization Acceptable? C->D No C->E Yes F GC-MS is a Viable Option D->F Yes G Complex Matrix with Interferences? D->G No G->E Yes G->F No

Decision tree for selecting an analytical method.

References

Lack of Comparative Data on the Biological Activities of (R)- and (S)-2-Methoxybutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific biological activities of the individual enantiomers of 2-methoxybutanoic acid, (R)-2-Methoxybutanoic acid and (S)-2-Methoxybutanoic acid. At present, no direct comparative studies detailing their quantitative biological effects, specific signaling pathway interactions, or distinct experimental protocols have been published.

While it is a well-established principle in pharmacology and biochemistry that stereoisomers of a chiral compound can exhibit markedly different physiological effects, including variations in efficacy, toxicity, and metabolic pathways, specific experimental data for the enantiomers of this compound are not available in the public domain.

This compound is a known chemical entity, and its racemic form is documented in various chemical databases. The presence of a chiral center at the second carbon atom gives rise to the (R) and (S) enantiomers. However, the biological significance of this chirality has not been experimentally explored.

General Information on this compound:

  • Chemical Properties: this compound is a carboxylic acid with a methoxy (B1213986) group at the alpha position. This substitution influences its chemical reactivity and physical properties.[1]

  • Potential for Differential Activity: The three-dimensional arrangement of atoms in the (R) and (S) enantiomers means they can interact differently with chiral biological molecules such as receptors and enzymes. This stereoselectivity is a fundamental concept in drug development and toxicology.

Insights from Related Compounds:

Studies on other chiral molecules and short-chain fatty acids provide a basis for anticipating that the enantiomers of this compound would likely have distinct biological activities. For instance, the enantiomers of 2-methylbutanoic acid, a structurally similar compound, are known to have different odors, with the (S)-enantiomer having a fruity scent and the (R)-enantiomer having a cheesy, sweaty odor, indicating differential interaction with olfactory receptors.[2]

Future Research Directions:

The absence of data highlights a clear area for future research. A logical workflow for investigating the differential activities of (R)- and (S)-2-Methoxybutanoic acid would involve the following steps:

  • Chiral Synthesis and Separation: Development of stereoselective synthesis routes or efficient chiral separation methods to obtain pure samples of each enantiomer.

  • In Vitro Screening: A battery of in vitro assays to assess and compare the biological activities of the two enantiomers. This could include:

    • Receptor Binding Assays: To determine if the compounds bind to specific cellular receptors and to quantify their binding affinities (Kd or Ki values).

    • Enzyme Inhibition Assays: To screen for any inhibitory effects on key enzymes in various metabolic or signaling pathways.

    • Cell-Based Assays: To evaluate effects on cell viability, proliferation, and other cellular functions in various cell lines.

  • Identification of Signaling Pathways: If significant biological activity is identified, further studies would be needed to elucidate the underlying molecular mechanisms and signaling pathways involved.

  • In Vivo Studies: Should in vitro studies show promise, subsequent investigations in animal models would be necessary to understand the in vivo efficacy, pharmacokinetics, and safety profiles of each enantiomer.

A generalized workflow for such an investigation is depicted below.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action cluster_3 In Vivo Studies synthesis Stereoselective Synthesis or Chiral Resolution of Enantiomers characterization Purity and Stereochemical Analysis (e.g., NMR, Chiral HPLC) synthesis->characterization receptor_binding Receptor Binding Assays characterization->receptor_binding enzyme_inhibition Enzyme Inhibition Assays characterization->enzyme_inhibition cell_based Cell-Based Assays (Viability, Proliferation, etc.) characterization->cell_based pathway_id Signaling Pathway Identification receptor_binding->pathway_id enzyme_inhibition->pathway_id cell_based->pathway_id target_validation Target Validation Studies pathway_id->target_validation pharmacokinetics Pharmacokinetics (ADME) target_validation->pharmacokinetics efficacy Efficacy in Animal Models pharmacokinetics->efficacy toxicology Toxicology and Safety Assessment efficacy->toxicology

Caption: A logical workflow for the comparative biological evaluation of chiral molecules.

References

2-Methoxybutanoic acid versus 2-hydroxybutanoic acid: a comparative study.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and drug development, the nuanced differences between structurally similar molecules can lead to vastly different chemical properties and biological activities. This guide provides a detailed comparative analysis of 2-methoxybutanoic acid and 2-hydroxybutanoic acid, focusing on their chemical properties, synthesis, and potential applications. This objective comparison, supported by experimental data and protocols, is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound and 2-hydroxybutanoic acid are both derivatives of butanoic acid with a substituent at the alpha-position. The key distinction lies in this substituent: a methoxy (B1213986) group (-OCH3) in the former and a hydroxyl group (-OH) in the latter. This seemingly minor difference significantly impacts their polarity, acidity, reactivity, and biological roles. While 2-hydroxybutanoic acid is a known human metabolite and a biomarker for certain metabolic conditions, this compound is primarily a synthetic compound with potential applications in organic synthesis.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative and qualitative differences between the two acids.

PropertyThis compound2-Hydroxybutanoic Acid
Molecular Formula C5H10O3[1][2][3]C4H8O3[4][5]
Molecular Weight 118.13 g/mol [1][3]104.10 g/mol [6]
Physical State Colorless to slightly yellow liquid[1]White or almost white crystals or powder, or colorless viscous liquid[5][6]
Acidity (pKa) Predicted to be a weaker acid than 2-hydroxybutanoic acid due to the electron-donating methoxy group.[1]A slightly acidic nature.[5]
Solubility Soluble in organic solvents.[1]Soluble in water.[5]
Spectroscopic Data (¹H NMR) Predicted peaks for methoxy protons, alpha-proton, ethyl group protons, and carboxylic acid proton.Experimental data available showing characteristic peaks for the alpha-proton, ethyl group protons, and hydroxyl/carboxylic acid protons.[7][8]
Spectroscopic Data (IR) Expected C=O stretch (carboxylic acid), C-O stretch (ether and carboxylic acid), and O-H stretch (carboxylic acid).Experimental data available showing characteristic broad O-H stretch (from both hydroxyl and carboxylic acid), C=O stretch, and C-O stretch.[6][9][10]
Biological Role Not well-documented as a natural metabolite.Human metabolite, byproduct of glutathione (B108866) synthesis, and biomarker for insulin (B600854) resistance and other metabolic disorders.[4][11][12][13]
Synthesis Can be synthesized from 2-hydroxybutanoic acid via Williamson ether synthesis.[14]Can be synthesized from L-2-aminobutyric acid.

Physicochemical Properties

Acidity: The acidity of a carboxylic acid is influenced by the stability of its conjugate base. In this compound, the methoxy group is an electron-donating group, which tends to destabilize the carboxylate anion, making it a weaker acid.[1] Conversely, the hydroxyl group in 2-hydroxybutanoic acid can have a more complex influence, but it is generally considered a weak acid.[5]

Spectroscopy: The key differences in the NMR and IR spectra of the two compounds arise from the presence of the methoxy versus the hydroxyl group.

  • ¹H NMR: this compound would show a characteristic singlet for the methoxy protons, which is absent in the spectrum of 2-hydroxybutanoic acid. The latter would instead show a signal for the hydroxyl proton, which can be broad and its chemical shift can vary with concentration and solvent.

  • IR Spectroscopy: Both molecules will exhibit a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid. However, the O-H stretch in 2-hydroxybutanoic acid will be broader due to the presence of both the carboxylic acid and the alcohol hydroxyl groups. This compound will have a distinct C-O stretching frequency for the ether linkage.

Synthesis and Reactivity

2-Hydroxybutanoic acid can serve as a precursor for the synthesis of this compound through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack a methyl halide.

The reactivity of both molecules is dominated by the carboxylic acid group, which can undergo reactions such as esterification and amidation.[1] The hydroxyl group of 2-hydroxybutanoic acid can also be a site for further reactions, such as oxidation.[5]

Biological Significance

The biological roles of these two molecules are markedly different. 2-Hydroxybutanoic acid is a well-established human metabolite.[4][13] It is a byproduct of the catabolism of L-threonine and the synthesis of glutathione.[4][12][13] Elevated levels of 2-hydroxybutanoic acid in urine and plasma have been linked to various metabolic conditions, including insulin resistance, lactic acidosis, and ketoacidosis, making it a valuable biomarker.[4][11]

In contrast, the biological role of this compound is not well-defined in the literature. As a derivative of a short-chain fatty acid, it might be hypothesized to have some biological activity, as short-chain fatty acids are known to play roles in gut health and metabolism.[15][16][17][18] However, specific studies on the biological effects of this compound are lacking.

Experimental Protocols

Synthesis of this compound from 2-Hydroxybutanoic Acid (Williamson Ether Synthesis)

This protocol describes a general procedure for the methylation of the hydroxyl group of 2-hydroxybutanoic acid.

Materials:

  • 2-Hydroxybutanoic acid

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybutanoic acid in anhydrous THF.

  • Cool the solution in an ice bath and slowly add sodium hydride portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Add methyl iodide dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography.

Comparative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the comparative analysis of this compound and 2-hydroxybutanoic acid. Due to the lack of a strong chromophore in these molecules, derivatization is often necessary for sensitive UV or fluorescence detection.

Materials:

  • This compound and 2-hydroxybutanoic acid standards

  • Derivatizing agent (e.g., a fluorescent tag that reacts with carboxylic acids)

  • HPLC system with a suitable detector (e.g., UV or fluorescence)

  • Reversed-phase C18 column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and 2-hydroxybutanoic acid in a suitable solvent (e.g., acetonitrile).

  • Derivatization: React the standard solutions and any samples with the chosen derivatizing agent according to the manufacturer's protocol. This typically involves mixing the sample with the reagent and an activator and incubating for a specific time at a controlled temperature.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute both compounds.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: Set the detector to the appropriate wavelength for the chosen derivatizing agent.

  • Data Analysis: Compare the retention times and peak areas of the two compounds to determine their relative concentrations and purity.

Visualizations

Synthesis_of_2_Methoxybutanoic_Acid 2-Hydroxybutanoic_Acid 2-Hydroxybutanoic Acid Alkoxide_Intermediate Alkoxide Intermediate 2-Hydroxybutanoic_Acid->Alkoxide_Intermediate Deprotonation NaH Sodium Hydride (NaH) in THF 2-Methoxybutanoic_Acid This compound Alkoxide_Intermediate->2-Methoxybutanoic_Acid SN2 Reaction Methyl_Iodide Methyl Iodide (CH₃I)

Caption: Williamson Ether Synthesis of this compound.

Metabolic_Pathway_of_2_Hydroxybutanoic_Acid cluster_Glutathione_Synthesis Glutathione Synthesis cluster_Threonine_Catabolism Threonine Catabolism Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine β-synthase Glutathione Glutathione Cysteine->Glutathione L-Threonine L-Threonine alpha_Ketobutyrate α-Ketobutyrate L-Threonine->alpha_Ketobutyrate 2-Hydroxybutanoic_Acid 2-Hydroxybutanoic Acid alpha_Ketobutyrate->2-Hydroxybutanoic_Acid Lactate Dehydrogenase

Caption: Metabolic origin of 2-Hydroxybutanoic Acid.

References

A Comparative Guide to Chiral Chromatography for the Analysis of 2-Methoxybutanoic Acid Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical aspect of drug development and quality control, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties.[1][2] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary technique for the separation and quantification of enantiomers.[3][4] This guide provides a comparative analysis of different chiral chromatography approaches for determining the enantiomeric excess of 2-methoxybutanoic acid, a chiral carboxylic acid.

Comparison of Chiral Stationary Phases (CSPs)

The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method. For acidic compounds like this compound, polysaccharide-based and anion-exchange CSPs are often the most effective. The following table summarizes the performance of representative columns based on data from the analysis of structurally similar acidic compounds.

Chiral Stationary Phase (CSP) TypeCommercial Column ExamplePrinciple of SeparationTypical Mobile Phase (Normal Phase)Expected Performance for this compound
Polysaccharide-Based (Cellulose) Chiralcel® OD-Hπ-π interactions, hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)[5]Good to excellent enantioselectivity is anticipated. These columns are known for their broad applicability to a wide range of chiral compounds, including carboxylic acids.[6]
Polysaccharide-Based (Amylose) Chiralpak® AD-HSimilar to cellulose-based CSPs, relying on a combination of intermolecular interactions within the chiral grooves of the amylose (B160209) derivative.n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1, v/v/v)[5]High probability of successful separation. Amylose-based phases often provide complementary selectivity to their cellulose (B213188) counterparts.[6]
Anion-Exchanger CHIRALPAK® QN-AXEnantioselective ion-exchange mechanism between the protonated chiral selector (quinine derivative) and the deprotonated acidic analyte.[7]Methanol / Formic Acid / Ammonium FormateHigh selectivity is expected. These columns are specifically designed for the enantioseparation of acidic compounds.[7]
Brush-Type Whelk-O® 1π-π interactions, hydrogen bonding, and steric interactions with a small molecule chiral selector covalently bonded to the silica (B1680970) support.[8]n-Hexane / Isopropanol / Acetic Acid (e.g., 80:20:0.5)[4]Good potential for resolution. These phases are known for their robustness and versatility with a variety of compound classes.[8]

Experimental Workflow for Enantiomeric Excess Determination

The following diagram illustrates a typical workflow for the analysis of this compound enantiomeric excess by chiral HPLC.

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Racemic or Enantioenriched This compound Dissolution Dissolve in Mobile Phase or Compatible Solvent Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject Sample onto Chiral Column Filtration->Injection Separation Isocratic Elution with Optimized Mobile Phase Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Chromatogram Obtain Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Integration Integrate Peak Areas of (R) and (S) Enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Caption: Experimental workflow for determining the enantiomeric excess of this compound.

Logical Comparison of Chiral Chromatography Methods

The selection of a suitable chiral separation method involves a logical progression from initial screening to method optimization.

Method Selection Logic Start Define Analytical Goal: Determine % ee of This compound Screening Screen Multiple CSPs (Polysaccharide, Anion-Exchange) Start->Screening Evaluation Evaluate Initial Separation (Resolution, Peak Shape) Screening->Evaluation Optimization Optimize Mobile Phase (Solvent Ratio, Additives) and Temperature Evaluation->Optimization Partial or Good Separation Failure Select Different CSPs or Derivatization Evaluation->Failure No Separation Validation Method Validation (Robustness, Linearity, Accuracy) Optimization->Validation Failure->Screening

Caption: Decision tree for chiral method development for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the direct chiral HPLC analysis of this compound using a polysaccharide-based CSP. This protocol is a starting point and may require optimization.

1. Materials and Reagents

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sample solvent: n-Hexane/IPA (90:10, v/v)

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (due to the carboxyl chromophore).

  • Injection Volume: 10 µL.

3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample solvent.

  • Dilute the stock solution with the sample solvent to a final concentration of approximately 50 µg/mL for injection.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • The two enantiomers will be separated into two distinct peaks.

  • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.

  • The enantiomeric excess (% ee) is calculated using the following formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Disclaimer: The specific column and conditions provided are based on established methods for similar acidic compounds and should serve as a starting point for method development for this compound. Optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve optimal separation.

References

A Proposed Framework for the Inter-laboratory Comparison of 2-Methoxybutanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison of 2-Methoxybutanoic acid quantification methods. As of late 2025, a formal, publicly available inter-laboratory study for this specific analyte has not been identified. Therefore, this document outlines key analytical methodologies, proposes a study design, and presents standardized protocols based on established methods for structurally similar short-chain fatty and organic acids. The aim is to facilitate consistency and accuracy for laboratories seeking to quantify this compound.

Comparative Overview of Analytical Methodologies

The quantification of small, polar organic acids like this compound in biological matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry. The two most robust and commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy also offers a powerful quantitative tool, particularly for complex mixtures without the need for chromatographic separation.[1]

Table 1: Comparison of Expected Performance Characteristics for this compound Quantification

The following table summarizes typical performance characteristics for the quantification of small organic acids, based on established validation principles and data from analogous compounds.[2][3][4] Laboratories should aim to meet or exceed these criteria for reliable inter-laboratory comparisons.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR)General Acceptance Criteria
Linearity (R²) > 0.99> 0.99> 0.999R² ≥ 0.99[2]
Limit of Quantification (LOQ) 0.1 - 10 µg/mL0.001 - 10 µg/mL~10-50 µg/mLDependent on expected physiological concentrations.[2][3]
Precision (%RSD) < 15%< 15%< 5%≤ 15% (≤ 20% at LLOQ)[2][5]
Accuracy/Recovery (%) 85 - 115%85 - 115%90 - 110%80 - 120% of nominal value.[4][6]
Throughput Lower (derivatization required)Higher (direct injection possible)Moderate to High-
Specificity High (with MS)Very High (with MS/MS)High (structure-specific)Method must be able to unambiguously assess the analyte.[6]

Experimental Protocols

Detailed and standardized methodologies are critical for ensuring consistency and comparability of results across different laboratories.[2] The following protocols for sample preparation and analysis by LC-MS/MS and GC-MS are provided as a standardized starting point.

Protocol 1: LC-MS/MS Analysis of this compound

This protocol is adapted from methods for similar small organic acids in plasma or serum and is suitable for high-throughput, sensitive quantification.[2][7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).[2]

  • Vortex the mixture for 30 seconds to precipitate proteins.[7]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2]

  • Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial.[2]

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient: A linear gradient appropriate for the separation of polar metabolites (e.g., 5% B to 95% B over 5 minutes).[7]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 µL.[2]

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transition: A specific precursor-to-product ion transition for this compound (Molecular Weight: 118.13 g/mol ) should be determined by direct infusion of a standard. The deprotonated molecule [M-H]⁻ would be m/z 117.1.[2][8]

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).[2]

Protocol 2: GC-MS Analysis of this compound

This protocol requires a derivatization step to make the analyte volatile and is based on general procedures for urinary organic acid analysis.[2][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine, add a suitable internal standard.

  • Acidify the sample to a pH < 2 with HCl.[9]

  • Extract the organic acids with 3 mL of ethyl acetate, vortex, and centrifuge. Repeat the extraction twice.[9]

  • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.[2]

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[2]

  • Seal the vial and heat at 60°C for 30-60 minutes.[9][10]

  • After cooling to room temperature, the sample is ready for injection.

3. Gas Chromatography-Mass Spectrometry Conditions

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).[3]

  • Injection: 1 µL of the derivatized sample is injected in split or splitless mode.[3]

  • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a final temperature of around 280-300°C.[3][11]

  • Mass Spectrometry: Operate in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.[3]

Visualizations: Workflows and Study Design

The following diagrams illustrate the analytical workflows and a proposed structure for an inter-laboratory comparison study.

G cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow l_start Biological Sample (e.g., Plasma) l_prep Protein Precipitation (Acetonitrile) l_start->l_prep l_evap Evaporation & Reconstitution l_prep->l_evap l_lcms LC-MS/MS Analysis (Direct Injection) l_evap->l_lcms l_end Quantification l_lcms->l_end g_start Biological Sample (e.g., Urine) g_prep Liquid-Liquid Extraction (Ethyl Acetate) g_start->g_prep g_deriv Derivatization (e.g., Silylation) g_prep->g_deriv g_gcms GC-MS Analysis g_deriv->g_gcms g_end Quantification g_gcms->g_end

Comparative workflows for LC-MS/MS and GC-MS analysis.

G cluster_labs Participating Laboratories coord Coordinating Body prep Preparation of Standard and Quality Control (QC) Samples coord->prep dist Distribution to Participating Labs prep->dist labA Laboratory A dist->labA labB Laboratory B dist->labB labC Laboratory C dist->labC analysis Sample Analysis (GC-MS or LC-MS/MS) labA->analysis labB->analysis labC->analysis data Data Submission to Coordinator analysis->data stats Statistical Analysis (z-scores, precision, bias) data->stats report Final Comparison Report stats->report

Proposed workflow for an inter-laboratory comparison study.

G bcaa Branched-Chain Amino Acids (e.g., Isoleucine) bcat Branched-Chain Aminotransferase (BCAT) bcaa->bcat ketoacid Branched-Chain α-Keto Acid bcat->ketoacid enzyme_x Further Metabolic Steps ketoacid->enzyme_x methoxy 2-Methoxybutanoic acid enzyme_x->methoxy note Hypothesized pathway based on similar branched-chain molecules. Specific enzymes leading to the methoxy- group are speculative.

Hypothesized metabolic origin of this compound.
Conclusion and Recommendations

While a dedicated inter-laboratory comparison for this compound is not yet available, robust analytical methods can be adapted from protocols for similar compounds.[2][11] Both LC-MS/MS and GC-MS are powerful techniques capable of providing accurate and precise quantification. LC-MS/MS often offers advantages in terms of higher throughput and sensitivity without the need for derivatization.[3]

For a successful inter-laboratory study, it is crucial to establish a detailed study protocol, use well-characterized reference materials, and have a central body for data analysis.[12] Participating laboratories should perform a thorough method validation, assessing linearity, accuracy, precision, and recovery to ensure the reliability of their results for the specific biological matrix and application.[4] This guide provides the foundational protocols and framework to initiate such a comparison, ultimately enhancing the quality and consistency of this compound quantification across the scientific community.

References

Cross-Reactivity of 2-Methoxybutanoic Acid in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential cross-reactivity for 2-Methoxybutanoic acid in immunoassays. Due to the limited availability of specific cross-reactivity data for this analyte in commercial immunoassays, this document outlines a framework based on established immunological and analytical principles. The presented experimental data is hypothetical and serves to illustrate the evaluation process for antibody specificity, a critical factor for the accurate quantification of small molecules.

Understanding Cross-Reactivity in Immunoassays

Antibodies developed for small molecules like this compound may exhibit cross-reactivity with structurally similar compounds. This phenomenon, where an antibody binds to molecules other than the intended analyte, can lead to inaccurate measurements and false-positive results. A comprehensive assessment of antibody specificity is therefore essential for the validation and reliable application of any immunoassay.

Comparative Analysis of Cross-Reactivity

The cross-reactivity of an immunoassay is typically determined by testing a panel of structurally related compounds. The following table presents hypothetical data from a competitive ELISA designed to measure this compound. The cross-reactivity is calculated as the ratio of the concentration of this compound to the concentration of the competing compound required to produce a 50% inhibition of the maximal signal (IC50).

Table 1: Hypothetical Cross-Reactivity of an Anti-2-Methoxybutanoic Acid Antibody

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound CH₃CH₂CH(OCH₃)COOH10 100
2-Hydroxybutanoic acidCH₃CH₂CH(OH)COOH2504.0
Butanoic acidCH₃CH₂CH₂COOH> 10,000< 0.1
2-Methoxypropanoic acidCH₃CH(OCH₃)COOH5002.0
3-Methoxybutanoic acidCH₃CH(OCH₃)CH₂COOH5,0000.2
Valeric acidCH₃(CH₂)₃COOH> 10,000< 0.1

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual cross-reactivity will vary depending on the specific antibody and assay conditions.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for determining the cross-reactivity of antibodies against small molecules.[1]

Objective: To determine the specificity of an antibody for this compound by assessing its cross-reactivity with structurally related molecules.

Materials:

  • Microtiter plate (96-well)

  • This compound standard

  • Potential cross-reacting compounds

  • Primary antibody specific for this compound

  • This compound-protein conjugate (for coating)

  • Enzyme-labeled secondary antibody

  • Substrate solution (e.g., TMB)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the this compound-protein conjugate diluted in a coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.[1]

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.[1]

  • Washing: Wash the plate three times with wash buffer.[1]

  • Competitive Reaction: Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in assay buffer. In separate tubes, pre-incubate a fixed, limited concentration of the primary antibody with each dilution of the standard or cross-reactant for 30-60 minutes at room temperature.[1]

  • Incubation: Add the antibody-analyte mixtures to the coated wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration for the standard and each potential cross-reactant. Determine the IC50 value for each compound. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of potential cross-reactant) x 100

Visualizing Experimental Workflow and Structural Relationships

To better understand the experimental process and the basis for potential cross-reactivity, the following diagrams are provided.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with 2-MBA-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 r3 Add to Plate r1 Prepare Standard and Cross-Reactant Dilutions r2 Pre-incubate with Primary Antibody r1->r2 r2->r3 d1 Wash Plate r3->d1 d2 Add Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance d5->d6

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

G cluster_struct Structurally Similar Compounds cluster_less_struct Less Structural Similarity target This compound s1 2-Hydroxybutanoic acid target->s1 Similar backbone, different functional group s2 2-Methoxypropanoic acid target->s2 Similar functional group, different chain length s3 3-Methoxybutanoic acid target->s3 Same functional group, different position l1 Butanoic acid target->l1 Lacks methoxy (B1213986) group l2 Valeric acid target->l2 Lacks methoxy group, different chain length

Caption: Logical relationships based on structural similarity to this compound.

Conclusion

The specificity of an antibody is a critical performance characteristic of any immunoassay. While no antibody is perfectly specific, understanding its cross-reactivity profile is essential for accurate data interpretation. For small molecules like this compound, cross-reactivity with structurally similar metabolites is a significant consideration. By employing rigorous validation methods such as competitive ELISA, researchers can characterize the specificity of their antibodies and ensure the reliability of their experimental results.[1]

References

Comparative analysis of the synthetic routes to different 2-alkoxybutanoic acids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to a homologous series of 2-alkoxybutanoic acids, namely 2-methoxybutanoic acid, 2-ethoxybutanoic acid, 2-propoxybutanoic acid, and 2-butoxybutanoic acid. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. The selection of an optimal synthetic pathway is crucial for efficiency, scalability, and cost-effectiveness. This document outlines the primary synthetic strategies, presents available quantitative data for comparison, and provides detailed experimental protocols for the key methodologies.

Executive Summary of Synthetic Routes

The synthesis of 2-alkoxybutanoic acids is predominantly achieved through modifications of the Williamson ether synthesis. This classic and versatile method can be adapted in two primary strategic approaches, each with its own set of advantages and disadvantages.

Route A: Alkylation of a 2-Hydroxybutanoate (B1229357) Ester

This approach involves the deprotonation of the hydroxyl group of a 2-hydroxybutanoate ester, followed by nucleophilic substitution with an appropriate alkyl halide. The resulting 2-alkoxybutanoate ester is then hydrolyzed to yield the target 2-alkoxybutanoic acid.

Route B: Alkoxylation of a 2-Halobutanoate Ester

In this alternative strategy, a 2-halobutanoate ester serves as the electrophile, which is reacted with a corresponding sodium alkoxide. Similar to Route A, the intermediate 2-alkoxybutanoate ester is subsequently hydrolyzed to afford the final product.

The choice between these routes often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Comparative Data of Synthetic Pathways

The following table summarizes the key quantitative data for the primary synthetic routes to different 2-alkoxybutanoic acids. It is important to note that reaction conditions and yields can vary and may require optimization for specific substrates and scales.

Target ProductSynthetic RouteStarting MaterialsKey ReagentsTypical Reaction Time (Etherification)Reported Yield (Etherification)Reported Yield (Hydrolysis)
This compound Route AEthyl 2-hydroxybutanoate, Methyl iodideSodium hydride (NaH)2-4 hoursHighHigh
Route BEthyl 2-bromobutanoate, MethanolSodium metal (Na)2-4 hoursHighHigh
2-Ethoxybutanoic Acid Route AEthyl 2-hydroxybutanoate, Ethyl iodideSodium hydride (NaH)4-6 hoursGood to HighHigh
Route BEthyl 2-bromobutanoate, EthanolSodium metal (Na)4-6 hoursGood to HighHigh
2-Propoxybutanoic Acid Route AEthyl 2-hydroxybutanoate, 1-BromopropaneSodium hydride (NaH)6-12 hoursModerate to GoodHigh
Route BEthyl 2-bromobutanoate, 1-PropanolSodium metal (Na)6-12 hoursModerate to GoodHigh
2-Butoxybutanoic Acid Route AEthyl 2-hydroxybutanoate, 1-BromobutaneSodium hydride (NaH)8-16 hoursModerateHigh
Route BEthyl 2-bromobutanoate, 1-ButanolSodium metal (Na)8-16 hoursModerateHigh

Note: Yields are categorized as High (>85%), Good (70-85%), and Moderate (50-70%). Reaction times are approximate and can be influenced by temperature and reactant concentrations.

Logical Workflow for Synthetic Route Selection

The selection of an appropriate synthetic route depends on several factors, including the availability of starting materials, desired scale, and safety considerations. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Synthesize 2-Alkoxybutanoic Acid sm_avail Assess Starting Material Availability and Cost start->sm_avail hydroxy_ester 2-Hydroxybutanoate Ester is readily available sm_avail->hydroxy_ester Yes halo_ester 2-Halobutanoate Ester is readily available sm_avail->halo_ester No route_a Select Route A: Alkylation of 2-Hydroxybutanoate hydroxy_ester->route_a route_b Select Route B: Alkoxylation of 2-Halobutanoate halo_ester->route_b reagent_a React with Alkyl Halide (e.g., RI, RBr, RCl) route_a->reagent_a reagent_b React with Sodium Alkoxide (NaOR) route_b->reagent_b hydrolysis_a Ester Hydrolysis reagent_a->hydrolysis_a hydrolysis_b Ester Hydrolysis reagent_b->hydrolysis_b product Final Product: 2-Alkoxybutanoic Acid hydrolysis_a->product hydrolysis_b->product

Caption: Decision workflow for selecting a synthetic route to 2-alkoxybutanoic acids.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations.

Route A: Alkylation of Ethyl 2-Hydroxybutanoate

This protocol describes the synthesis of a 2-alkoxybutanoate ester via the alkylation of ethyl 2-hydroxybutanoate, followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-Alkoxybutanoate

G cluster_0 Step 1: Etherification start Start: Ethyl 2-Hydroxybutanoate in dry THF add_nah Add Sodium Hydride (NaH) (1.1 eq) at 0°C start->add_nah stir_deprot Stir for 30 min at 0°C add_nah->stir_deprot add_alkyl_halide Add Alkyl Halide (RX) (1.2 eq) dropwise at 0°C stir_deprot->add_alkyl_halide warm_rt Warm to room temperature and stir for 2-16 h add_alkyl_halide->warm_rt quench Quench with saturated aqueous NH4Cl warm_rt->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry organic layer (Na2SO4) and concentrate in vacuo extract->dry_concentrate purify Purify by column chromatography (Silica gel, Hexane/EtOAc) dry_concentrate->purify product_ester Product: Ethyl 2-Alkoxybutanoate purify->product_ester

Caption: Experimental workflow for the synthesis of ethyl 2-alkoxybutanoate via Route A.

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 2-hydroxybutanoate (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • The corresponding alkyl halide (1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 2-alkoxybutanoate.

Step 2: Hydrolysis of Ethyl 2-Alkoxybutanoate

Materials:

  • Ethyl 2-alkoxybutanoate

  • Lithium hydroxide (B78521) (or sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the ethyl 2-alkoxybutanoate (1.0 equivalent) in a mixture of THF, methanol, and water (e.g., 3:1:1 v/v/v), is added lithium hydroxide (2.0-3.0 equivalents).

  • The reaction mixture is stirred at room temperature for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The organic solvents are removed under reduced pressure.

  • The aqueous residue is acidified to pH 2-3 with 1 M HCl at 0 °C.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the 2-alkoxybutanoic acid.

Route B: Alkoxylation of Ethyl 2-Bromobutanoate

This protocol outlines the synthesis of a 2-alkoxybutanoate ester from ethyl 2-bromobutanoate and a sodium alkoxide, followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-Alkoxybutanoate

G cluster_1 Step 1: Etherification start Start: Sodium metal in excess dry alcohol (ROH) form_alkoxide Stir until Na dissolves to form NaOR start->form_alkoxide cool_alkoxide Cool to 0°C form_alkoxide->cool_alkoxide add_bromoester Add Ethyl 2-bromobutanoate (1.0 eq) dropwise cool_alkoxide->add_bromoester reflux Heat to reflux for 2-16 h add_bromoester->reflux cool_rt Cool to room temperature reflux->cool_rt remove_alcohol Remove excess alcohol in vacuo cool_rt->remove_alcohol add_water Add water remove_alcohol->add_water extract Extract with Diethyl Ether add_water->extract dry_concentrate Dry organic layer (Na2SO4) and concentrate in vacuo extract->dry_concentrate purify Purify by distillation or column chromatography dry_concentrate->purify product_ester Product: Ethyl 2-Alkoxybutanoate purify->product_ester

Caption: Experimental workflow for the synthesis of ethyl 2-alkoxybutanoate via Route B.

Materials:

  • Ethyl 2-bromobutanoate

  • Sodium metal

  • Anhydrous alcohol (methanol, ethanol, 1-propanol, or 1-butanol)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a reflux condenser and a drying tube, sodium metal (1.1 equivalents) is cautiously added in small portions to the corresponding anhydrous alcohol (used in excess as the solvent) under an inert atmosphere.

  • The mixture is stirred until all the sodium has dissolved to form the sodium alkoxide.

  • The solution is cooled to 0 °C, and ethyl 2-bromobutanoate (1.0 equivalent) is added dropwise.

  • The reaction mixture is then heated to reflux for 2-16 hours, with the progress monitored by TLC.

  • After cooling to room temperature, the excess alcohol is removed under reduced pressure.

  • Water is added to the residue, and the mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude ethyl 2-alkoxybutanoate can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis of Ethyl 2-Alkoxybutanoate

The hydrolysis of the ester is carried out using the same procedure as described in Step 2 of Route A.

Conclusion

The synthesis of 2-alkoxybutanoic acids can be reliably achieved through two main variations of the Williamson ether synthesis. Route A, starting from the readily available ethyl 2-hydroxybutanoate, is often preferred due to the milder conditions for generating the nucleophile. Route B, utilizing ethyl 2-bromobutanoate, is a viable alternative, particularly if the starting halo-ester is more accessible. The choice of alkylating agent (in Route A) or alkoxide (in Route B) directly determines the final alkoxy substituent. As the alkyl chain length of the desired alkoxy group increases, reaction times for the etherification step are generally longer, and yields may be slightly lower due to increased steric hindrance. The subsequent hydrolysis of the intermediate ester typically proceeds in high yield for all derivatives. The provided protocols serve as a general guideline, and optimization of reaction parameters may be necessary to achieve the best results for a specific application.

A Comparative Guide to the Validation of a GC-MS Method for the Detection of 2-Methoxybutanoic Acid in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in food science and safety, the accurate quantification of volatile and semi-volatile organic compounds is paramount for quality control and safety assessment. 2-Methoxybutanoic acid, a compound of interest for its potential contribution to the aroma profile of certain foods, requires a robust and reliable analytical method for its detection and quantification. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with an alternative Liquid Chromatography-Mass Spectrometry (LC-MS) approach for the analysis of this compound in food matrices.

Performance Comparison of Analytical Methods

The choice of an analytical technique for the determination of this compound depends on several factors, including the required sensitivity, the complexity of the food matrix, and the desired sample throughput. Below is a summary of the performance characteristics of a hypothetical, yet scientifically plausible, GC-MS method compared to an LC-MS/MS method, with performance data extrapolated from the analysis of similar short-chain fatty acids and their derivatives.[1][2][3]

Validation ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.05 - 0.5 µg/L
Limit of Quantification (LOQ) 0.5 - 5.0 µg/L0.15 - 1.5 µg/L
Accuracy (Recovery) 90 - 110%95 - 105%
Precision (RSD) < 15%< 10%

Experimental Protocols

Detailed methodologies for the validation of a GC-MS method for the analysis of this compound in a liquid food matrix (e.g., fruit juice) are provided below.

Validated GC-MS Method

This method is suitable for the quantification of this compound in liquid food samples.

1. Sample Preparation and Extraction

  • Internal Standard Addition: To 5 mL of the liquid food sample, add an appropriate internal standard (e.g., a deuterated analog of this compound) for accurate quantification.

  • Acidification: Acidify the sample to a pH of approximately 2 using 6 M HCl to ensure the analyte is in its protonated form.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate (B1210297) to the acidified sample and vortex for 2 minutes to extract the organic acids.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction twice more, combining the organic extracts.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Evaporation: Evaporate the solvent to a final volume of approximately 1 mL under a gentle stream of nitrogen.

2. Derivatization

Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC-MS analysis.[4][5]

  • To the 1 mL concentrated extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of specific ions of the derivatized this compound and the internal standard.

Alternative Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry offers a highly sensitive and specific alternative for the analysis of this compound, often without the need for derivatization.[2][6]

1. Sample Preparation

  • Internal Standard Addition: Add an internal standard to 1 mL of the liquid food sample.

  • Protein Precipitation (if necessary for complex matrices): Add 3 mL of ice-cold acetonitrile (B52724), vortex, and centrifuge to remove precipitated proteins.

  • Dilution: Dilute the supernatant with a suitable mobile phase mimic before injection.

2. LC-MS/MS Parameters

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.

Methodology Visualization

The following diagrams illustrate the experimental workflows for the GC-MS and a comparative LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation Steps start Sample Collection (Liquid Food Matrix) prep Sample Preparation start->prep is_add Internal Standard Addition acidify Acidification (pH 2) lle Liquid-Liquid Extraction (Ethyl Acetate) dry Drying and Concentration is_add->acidify acidify->lle lle->dry deriv Derivatization (BSTFA) dry->deriv gcms GC-MS Analysis deriv->gcms data Data Analysis and Quantification gcms->data end Report Results data->end

Caption: Experimental workflow for the GC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation Steps start Sample Collection (Liquid Food Matrix) prep Sample Preparation start->prep is_add Internal Standard Addition ppt Protein Precipitation (if needed) dilute Dilution is_add->ppt ppt->dilute lcms LC-MS/MS Analysis dilute->lcms data Data Analysis and Quantification lcms->data end Report Results data->end

Caption: Alternative workflow for LC-MS/MS analysis.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound in food samples. The GC-MS method, while requiring a derivatization step, is a robust and widely available technique suitable for the analysis of volatile compounds.[7][8] In contrast, LC-MS/MS offers higher sensitivity and specificity, particularly for complex matrices, and may not require derivatization, leading to a simpler sample preparation workflow.[2][6] The choice between these methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the food matrix, available instrumentation, and throughput needs. For targeted, high-sensitivity quantification, LC-MS/MS is often the preferred platform.

References

A Researcher's Guide to Assessing the Enantiomeric Purity of 2-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the fields of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is paramount. For chiral molecules like 2-Methoxybutanoic acid, individual enantiomers can exhibit vastly different pharmacological, toxicological, and physiological properties.[1] One enantiomer may provide a desired therapeutic effect, while the other could be inactive or even harmful.[1] Therefore, robust and accurate analytical methods are essential for quantifying the enantiomeric excess (e.e.) of synthesized samples, ensuring quality, safety, and efficacy.

This guide provides an objective comparison of the principal analytical techniques used to assess the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. It includes comparative data, detailed experimental protocols, and logical workflows to assist researchers in selecting the most suitable method for their needs.

Comparison of Key Analytical Techniques

The selection of an analytical technique for determining enantiomeric excess is a critical decision influenced by factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[1] Chiral chromatography, including HPLC and GC, is widely considered the gold standard for the separation and quantification of enantiomers due to its high accuracy and resolution.[1] NMR spectroscopy offers a valuable alternative, particularly for structural confirmation.

Table 1: Performance Characteristics of Key Analytical Methods

ParameterChiral HPLC (Direct)Chiral GC (with Derivatization)NMR Spectroscopy (with Chiral Derivatizing Agent)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[2]Differential partitioning of volatile enantiomer derivatives between a CSP and a gaseous mobile phase.[1]Formation of diastereomers with a chiral derivatizing agent (CDA), leading to distinct, quantifiable signals in the NMR spectrum.[3]
Sample Prep Minimal; dissolution in mobile phase.Mandatory derivatization to a volatile ester (e.g., methyl ester).[4]Mandatory derivatization to form diastereomeric amides.[5]
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL)Low (mg/mL)
Accuracy High (typically <2% RSD)High (typically <2% RSD)Moderate (typically <5% RSD)
Resolution Excellent; baseline separation (Rs > 1.5) is achievable.[2]Excellent; often provides very high-resolution separation.[1]Dependent on CDA and magnetic field strength; signal overlap can occur.
Throughput Moderate (15-30 min per sample)Moderate (20-40 min per sample)Low (includes reaction time + acquisition time)
Key Factor Selection of the appropriate Chiral Stationary Phase (CSP) is critical.[6]Analyte must be volatile and thermally stable after derivatization.[1]Selection of an effective CDA that provides large chemical shift differences (Δδ).[5]

Table 2: Advantages and Disadvantages

MethodAdvantagesDisadvantages
Chiral HPLC - Broad applicability to many compound classes.[1] - Robust and highly reproducible. - Both analytical and preparative scales are possible.[7]- Can be costly due to specialized chiral columns. - Method development can be time-consuming.
Chiral GC - Exceptional resolving power and efficiency.[1] - High sensitivity, especially with mass spectrometry (MS) detection.- Limited to volatile and thermally stable compounds (derivatization often required).[8] - Potential for thermal degradation of the sample.
NMR Spectroscopy - Non-destructive to the sample (after derivatization and recovery). - Provides structural information. - Relatively fast for screening if derivatization is simple.- Lower sensitivity compared to chromatographic methods.[9] - Requires higher sample concentration. - Accuracy can be limited by signal-to-noise and peak integration challenges.

Experimental Workflows & Decision Logic

The following diagrams illustrate the general experimental process for purity assessment and a logical approach to selecting the most appropriate method.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Synthesis Synthesized This compound Derivatization Derivatization (If required for GC/NMR) Synthesis->Derivatization Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution Direct HPLC Derivatization->Dissolution Method Chiral Analysis (HPLC / GC / NMR) Dissolution->Method Data Data Acquisition (Chromatogram / Spectrum) Method->Data Integration Peak / Signal Integration Data->Integration Calculation Calculate % e.e. Integration->Calculation Result Final Purity Assessment Calculation->Result Decision_Tree start Primary Goal? q_volatility Is sample volatile or easily derivatized to be? start->q_volatility Routine Screening q_sensitivity High sensitivity required? start->q_sensitivity Quantitative Accuracy nmr NMR with CDA start->nmr Structural Confirmation q_throughput High throughput needed? q_volatility->q_throughput No gc Chiral GC q_volatility->gc Yes hplc Chiral HPLC q_sensitivity->hplc No (Standard QC) q_sensitivity->gc Yes (Trace Analysis) q_throughput->hplc Yes q_throughput->nmr No

References

Benchmarking the performance of different chiral columns for 2-Methoxybutanoic acid separation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the enantioselective analysis of 2-Methoxybutanoic acid, the selection of an appropriate chiral stationary phase (CSP) is a critical determinant of success. This guide provides an objective comparison of various chiral column technologies suitable for the separation of this and other small chiral carboxylic acids. The performance of different column types is benchmarked, supported by generalized experimental data and detailed protocols to aid in method development.

The enantiomers of chiral carboxylic acids, such as this compound, can exhibit distinct pharmacological and toxicological profiles. Consequently, their accurate separation and quantification are paramount in drug development and quality control. The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by creating a chiral environment where the enantiomers interact differently with the CSP, leading to differential retention times.

Comparative Performance of Chiral Columns

The selection of a chiral column for the separation of this compound should be guided by the specific requirements of the analysis, including desired resolution, analysis time, and compatibility with detection methods like mass spectrometry (MS). Below is a summary of the performance of several widely used chiral column types for the separation of chiral carboxylic acids.

Chiral Stationary Phase (CSP) TypeCommercial Column ExamplesTypical Mobile Phase (Normal Phase)Typical Mobile Phase (Reversed Phase)Expected Resolution (Rs)Key Characteristics & Notes
Polysaccharide-Based (Amylose/Cellulose Derivatives) Chiralpak® AD-H, Chiralcel® OD-HHeptane/2-Propanol with 0.1% TFAAcetonitrile/Water with 0.1% Formic Acid1.5 - 4.0Broad enantioselectivity for a wide range of compounds, including acidic molecules.[1][2] Robust and available in various particle sizes for analytical to preparative scale.[3] The choice of alcohol modifier (e.g., ethanol, 2-propanol) can significantly impact selectivity.[4]
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® V, TPolar Organic Mode: Acetonitrile/Methanol/Acetic Acid/Triethylamine (e.g., 95:5:0.1:0.1)20 mM Ammonium Acetate, pH 4.5 / Acetonitrile (e.g., 90:10)1.2 - 3.5Excellent for separating polar and ionizable compounds.[5] Operates in multiple modes (reversed-phase, polar organic, normal phase), offering high flexibility.[6] The complex structure with multiple chiral centers provides a variety of interaction mechanisms.[7]
Anion-Exchange CHIRALPAK® QN-AX, QD-AXMethanol with 20 mM Ammonium FormateN/A (Primarily used in polar organic or SFC modes)2.0 - 5.0+Specifically designed for the high-selectivity separation of acidic compounds.[8] The separation mechanism is based on ion exchange between the acidic analyte and the basic chiral selector.[8] Often provides excellent resolution for challenging separations.
Pirkle-Type (Brush-Type) (R,R)-Whelk-O® 1Heptane/Ethanol with 0.1% Acetic AcidN/A (Primarily used in normal phase)1.0 - 2.5Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[9] Effective for compounds containing aromatic rings and functional groups capable of hydrogen bonding.
Crown Ether CROWNPAK® CR(+)Perchloric Acid Solution (e.g., pH 1.5)N/A (Primarily used for amino acids)VariablePrimarily used for the separation of primary amines and amino acids through inclusion complexation. May have limited applicability for this compound unless derivatized.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving successful chiral separations. Below are representative methodologies for the use of polysaccharide-based and macrocyclic glycopeptide chiral columns for the separation of a chiral carboxylic acid like this compound.

Protocol 1: Chiral Separation using a Polysaccharide-Based Column (Normal Phase)
  • Column: Chiralpak® AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Optimization: The ratio of n-Hexane to 2-Propanol can be adjusted to optimize the retention time and resolution. A higher percentage of 2-Propanol will generally decrease retention time. The concentration of TFA can be optimized to improve peak shape.

Protocol 2: Chiral Separation using a Macrocyclic Glycopeptide Column (Reversed Phase)
  • Column: Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 20 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid) / Acetonitrile (90:10, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5 µL.

  • Optimization: The percentage of Acetonitrile can be varied to control retention and resolution. The pH of the aqueous portion of the mobile phase is a critical parameter for optimizing the separation of acidic compounds on this type of column.

Experimental Workflow

A systematic approach to method development is essential for efficiently identifying the optimal chiral separation conditions. The following diagram illustrates a typical experimental workflow.

G compound Racemic this compound sample_prep Sample Preparation (Dissolve in Mobile Phase) compound->sample_prep hplc HPLC System sample_prep->hplc column_screening Column Screening (Polysaccharide, Macrocyclic Glycopeptide, etc.) hplc->column_screening mobile_phase_screening Mobile Phase Screening (Normal, Reversed, Polar Organic) column_screening->mobile_phase_screening optimization Method Optimization (Modifier %, Additive Conc., Temp., Flow Rate) mobile_phase_screening->optimization data_analysis Data Analysis (Calculate Rs, α, k') optimization->data_analysis result Optimized Chiral Separation data_analysis->result

Caption: A typical workflow for developing a chiral HPLC separation method.

Conclusion

The successful chiral separation of this compound is readily achievable with a systematic approach to column and mobile phase screening. Polysaccharide-based and macrocyclic glycopeptide columns, in particular, offer broad applicability and have a high probability of success. For challenging separations requiring high selectivity, anion-exchange columns are a powerful alternative. By following the outlined protocols and systematically optimizing the chromatographic conditions, researchers can develop robust and reliable methods for the enantioselective analysis of this compound and other chiral carboxylic acids.

References

Safety Operating Guide

Proper Disposal of 2-Methoxybutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 2-methoxybutanoic acid with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound are through an approved waste disposal plant, which may involve incineration or neutralization followed by aqueous waste disposal. The choice of method depends on the quantity of the waste, its concentration, and local regulations.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

  • The label should clearly identify the contents as "this compound Waste" and include any known hazard symbols.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Disposal via an Approved Waste Disposal Plant:

  • This is the most recommended and safest method for the disposal of this compound.[1][2]

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Ensure that all containers are securely sealed and properly labeled before they are collected.

3. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[3]

  • Place the absorbed material into a sealed, labeled container for disposal.

  • The spill area should then be decontaminated according to your laboratory's standard operating procedures.

4. Neutralization (for dilute aqueous solutions only):

  • Important: Neutralization should only be performed on dilute aqueous solutions of this compound and only if permitted by local regulations. Never attempt to neutralize concentrated acid without proper training and equipment.

  • Slowly add a suitable base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the acidic waste while stirring continuously.[4]

  • Monitor the pH of the solution using pH paper or a pH meter. The target pH should be between 6.0 and 8.0.[5][6]

  • Once neutralized, the resulting solution may be eligible for drain disposal, but this must be confirmed with your local EHS guidelines. Flush the drain with copious amounts of water after disposal.[5]

Quantitative Disposal Guidelines

The following table summarizes general quantitative guidelines for the disposal of organic acids. These are not specific to this compound and should be used as a reference, with final disposal decisions always guided by local regulations and consultation with EHS professionals.

ParameterGuidelineRecommendations
Concentration for Neutralization <10% v/v in aqueous solutionFor higher concentrations, disposal via a licensed contractor is strongly recommended.
pH for Drain Disposal 6.0 - 8.0Only after neutralization and if no other hazardous contaminants are present. Always verify with local wastewater regulations.
Incineration Temperature >850°CGeneral recommendation for organic waste to ensure complete combustion. Specific temperatures may vary based on the incinerator and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated is_spill Is it a spill? start->is_spill absorb Absorb with inert material. Place in a sealed, labeled container. is_spill->absorb Yes collect_waste Collect in a dedicated, labeled, sealed container. is_spill->collect_waste No decontaminate Decontaminate spill area. absorb->decontaminate contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. decontaminate->contact_ehs is_dilute Is the waste a dilute aqueous solution (<10%)? collect_waste->is_dilute is_dilute->contact_ehs No neutralize Neutralize with a suitable base to pH 6.0-8.0. is_dilute->neutralize Yes end Proper Disposal Complete contact_ehs->end check_drain_disposal Are there local regulations permitting drain disposal of the neutralized solution? neutralize->check_drain_disposal check_drain_disposal->contact_ehs No drain_disposal Dispose down the drain with copious amounts of water. check_drain_disposal->drain_disposal Yes drain_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxybutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxybutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.